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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of trans-2-(4-Methylthiophenyl)cyclohexanol

Executive Summary trans-2-(4-Methylthiophenyl)cyclohexanol (T4MTC) is a highly specialized, stereodefined bicyclic-like scaffold that bridges the gap between fundamental organic synthesis and advanced medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-(4-Methylthiophenyl)cyclohexanol (T4MTC) is a highly specialized, stereodefined bicyclic-like scaffold that bridges the gap between fundamental organic synthesis and advanced medicinal chemistry. Featuring a rigid cyclohexane core, a secondary hydroxyl group, and a para-methylthio-substituted phenyl ring, this molecule serves as a privileged building block.

The strategic placement of the methylthioether moiety provides an orthogonal reactive site. It remains inert under many standard reaction conditions but can be selectively activated for desulfurative cross-coupling or oxidized to tune its electronic properties. This whitepaper provides a comprehensive analysis of T4MTC, detailing its physicochemical properties, self-validating synthetic protocols, and its downstream utility in drug discovery and materials science.

Physicochemical Properties & Structural Dynamics

The stereochemical architecture of T4MTC dictates its reactivity and biological binding profile. The trans configuration ensures that both the bulky 4-methylthiophenyl group and the hydroxyl group occupy equatorial positions in the lowest-energy chair conformation, minimizing 1,3-diaxial steric clashes.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of T4MTC, critical for reaction planning and pharmacokinetic modeling[1].

PropertyValueMethod / Condition
Molecular Formula C₁₃H₁₈OSExact Mass Analysis
Molecular Weight 222.35 g/mol Standard Atomic Weights[1]
Stereochemistry trans-1,2-diequatorialNMR (

Hz)
LogP (Predicted) ~3.2Computational Estimation
Topological Polar Surface Area 45.5 Ų2D Structural Analysis
Hydrogen Bond Donors 1 (-OH)Structural Analysis
Hydrogen Bond Acceptors 2 (-OH, -S-)Structural Analysis

Synthetic Methodologies: Epoxide Ring-Opening

The most reliable method for synthesizing trans-2-arylcyclohexanols is the regioselective and stereospecific ring-opening of cyclohexene oxide using a Grignard reagent[2].

Causality of the Catalytic Design

Reacting cyclohexene oxide directly with 4-methylthiophenylmagnesium bromide often yields poor results due to the "hard" nature of the Grignard reagent, which promotes side reactions like deprotonation or rearrangement to cyclopentanecarboxaldehyde. By introducing a catalytic amount of Copper(I) salt (e.g., CuI), an intermediate organocuprate is formed. Copper, a "soft" transition metal, preferentially attacks the "soft" electrophilic carbon of the epoxide via a strict


 mechanism. Following the Fürst-Plattner rule, the nucleophile attacks from an anti-periplanar trajectory, yielding the trans-diaxial product initially, which rapidly undergoes a ring-flip to the thermodynamically favored trans-diequatorial conformer[2].
Protocol 1: Cu(I)-Catalyzed Synthesis of T4MTC

This protocol is designed as a self-validating system, utilizing in-process visual and analytical cues to ensure success.

  • Preparation & Metalation: Flame-dry a 100 mL Schlenk flask under argon. Add magnesium turnings (1.2 equiv) and anhydrous THF. Slowly add 4-bromothioanisole (1.0 equiv) to initiate Grignard formation.

    • Validation: The spontaneous boiling of THF and consumption of magnesium validates the formation of 4-methylthiophenylmagnesium bromide.

  • Cuprate Formation: Cool the Grignard solution to -78 °C. Add CuI (10 mol%).

    • Validation: A distinct color change to dark brown/black indicates the successful transmetalation to the active organocuprate species.

  • Epoxide Addition: Add cyclohexene oxide (0.9 equiv) dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature overnight.

    • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the epoxide (visualized via phosphomolybdic acid stain) and the appearance of a lower

      
       UV-active spot confirms conversion.
      
  • Quenching & Extraction: Quench the reaction strictly with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild proton source and coordinates the copper ions, preventing the formation of intractable emulsion layers during extraction. Extract with EtOAc (3x).

  • Stereochemical Verification: Purify via flash chromatography. Analyze the product via

    
     NMR.
    
    • Validation: The proton at C1 (geminal to the -OH) must appear as a multiplet with a large trans-diaxial coupling constant (

      
       Hz) to the C2 proton, definitively proving the trans stereochemistry.
      

Chemical Reactivity & Downstream Applications

The defining feature of T4MTC is its methylthioether group, which serves as a highly versatile synthetic handle, particularly in modern cross-coupling chemistry[3],[4].

The Liebeskind-Srogl Cross-Coupling

While thioethers are generally inert under standard Suzuki or Heck conditions, they can be selectively activated under Liebeskind-Srogl conditions[3].

  • Mechanistic Causality: This reaction utilizes a Pd(0) catalyst in conjunction with a stoichiometric Cu(I) co-catalyst (typically Copper(I) thiophene-2-carboxylate, CuTC). The Cu(I) acts as a thiophile, coordinating to the sulfur atom of T4MTC. This coordination polarizes the C-S bond, drastically lowering the activation energy required for the oxidative addition of Pd(0) into the aryl-sulfur bond.

  • Advantage: This allows for desulfurative C-C bond formation with various boronic acids under neutral, mild conditions, enabling the synthesis of complex biaryl-cyclohexanol derivatives without requiring harsh bases[3].

SyntheticWorkflow Epoxide Cyclohexene Oxide T4MTC trans-2-(4-Methylthiophenyl) cyclohexanol Epoxide->T4MTC SN2 Ring Opening (anti-addition) Grignard 4-MeS-C6H4-MgBr + Cu(I) Catalyst Grignard->T4MTC Nucleophile Oxidation Oxidation (mCPBA) T4MTC->Oxidation Thioether Reactivity Coupling Liebeskind-Srogl Cross-Coupling T4MTC->Coupling Desulfurative Activation Sulfone Sulfone Derivative Oxidation->Sulfone Biaryl Biaryl Cyclohexanol Derivative Coupling->Biaryl Pd(0), CuTC, Boronic Acid

Fig 1. Synthetic workflow and downstream functionalization of T4MTC via orthogonal thioether reactivity.

Pharmacological Potential & Signaling Pathways

Derivatives of trans-2-arylcyclohexanols are heavily utilized in medicinal chemistry due to their ability to mimic the structural topologies required for central nervous system (CNS) target engagement[4].

When the hydroxyl group of T4MTC is converted into an amine or ether derivative, the resulting scaffold closely resembles established monoamine reuptake inhibitors (like Tramadol or Venlafaxine analogs) and NMDA receptor antagonists. The 4-methylthio group enhances lipophilicity (increasing blood-brain barrier penetration) and provides unique electronic interactions within the binding pockets of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

SignalingPathway T4MTC_Analog T4MTC Amine Analog SERT Serotonin Transporter (SERT) T4MTC_Analog->SERT Competitive Inhibition NET Norepinephrine Transporter (NET) T4MTC_Analog->NET Competitive Inhibition Synaptic_5HT Increased Synaptic Serotonin (5-HT) SERT->Synaptic_5HT Reuptake Blockade Synaptic_NE Increased Synaptic Norepinephrine (NE) NET->Synaptic_NE Reuptake Blockade Analgesia Analgesic Efficacy (Pain Modulation) Synaptic_5HT->Analgesia Descending Pathway Activation Synaptic_NE->Analgesia Descending Pathway Activation

Fig 2. Putative monoamine reuptake inhibition pathway for neuroactive T4MTC analogs.

References

  • Sigma-Aldrich Product Data. "Trans-2-(4-methylthiophenyl)cyclohexanol - Molecular Weight: 222.35". Sigma-Aldrich. [1]

  • Liebeskind-Srogl Cross-Coupling. "Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling". RSC Advances.[3]

  • Medicinal Chemistry of Arylcyclohexanols. "Chromium(II)-Catalyzed Diastereoselective and Chemoselective Csp2–Csp3 Cross-Couplings Using Organomagnesium Reagents". Journal of the American Chemical Society.[4]

  • Epoxide Ring-Opening Methodologies. "Diversity in the Synthesis of Functionalized Cyclohexene Oxide Derivatives by a Cycloaddition–Fragmentation Sequence". Université Paris-Saclay / JOC. [2]

Sources

Exploratory

physical properties of trans-2-(4-Methylthiophenyl)cyclohexanol

An In-depth Technical Guide to the Physical Properties of trans-2-(4-Methylthiophenyl)cyclohexanol For Researchers, Scientists, and Drug Development Professionals Introduction trans-2-(4-Methylthiophenyl)cyclohexanol is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of trans-2-(4-Methylthiophenyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-(4-Methylthiophenyl)cyclohexanol is a bifunctional organic molecule featuring a hydroxyl group and a methylthiophenyl substituent in a trans configuration on a cyclohexane ring. While specific research on this exact molecule is not extensively published, its structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a hydroxyl group allows for further functionalization, such as esterification or etherification, and the thioether linkage is a common feature in various biologically active compounds. The cyclohexyl scaffold provides a three-dimensional framework that can be crucial for molecular recognition in biological systems.

This technical guide provides a comprehensive overview of the predicted , based on the known properties of analogous compounds. Furthermore, it details the established experimental protocols for the determination of these properties, offering both procedural steps and the underlying scientific rationale. This document is intended to serve as a valuable resource for researchers synthesizing or utilizing this compound in their work.

Predicted Physical Properties

PropertyPredicted Value/RangeRationale for Prediction
Molecular Formula C₁₃H₁₈OSBased on the chemical structure.
Molecular Weight 222.35 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar aryl-substituted cyclohexanols are solids at room temperature.
Melting Point 70-90 °CHigher than trans-2-phenyl-1-cyclohexanol (53-55 °C) due to the additional methyl and sulfur groups which can increase crystal lattice energy.
Boiling Point > 280 °C (at 760 mmHg)Expected to be higher than trans-2-phenyl-1-cyclohexanol (152-155 °C at 16 mmHg) due to increased molecular weight and polarity.
Solubility Soluble in methanol, ethanol, acetone, chloroform, and other common organic solvents. Sparingly soluble in water.The hydroxyl group imparts some polarity, but the large nonpolar methylthiophenyl and cyclohexyl groups dominate.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of trans-2-(4-Methylthiophenyl)cyclohexanol and spectral data from analogous compounds.

TechniquePredicted Key Features
¹H NMR Aromatic Protons: Two doublets in the range of δ 7.0-7.4 ppm. CH-OH Proton: A multiplet around δ 3.5-4.0 ppm. CH-SAr Proton: A multiplet around δ 2.8-3.3 ppm. Cyclohexyl Protons: A series of multiplets between δ 1.2-2.2 ppm. Methyl Protons: A singlet around δ 2.4 ppm.
¹³C NMR Aromatic Carbons: Peaks in the range of δ 125-140 ppm. C-OH Carbon: A peak around δ 70-75 ppm. C-SAr Carbon: A peak around δ 50-55 ppm. Cyclohexyl Carbons: Peaks in the range of δ 20-40 ppm. Methyl Carbon: A peak around δ 15-20 ppm.
IR Spectroscopy O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹. C-H (sp³) Stretch: Sharp peaks just below 3000 cm⁻¹. C-H (sp²) Stretch: Sharp peaks just above 3000 cm⁻¹. C=C (Aromatic) Stretch: Peaks in the 1450-1600 cm⁻¹ region. C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region. C-S Stretch: A weak band in the 600-800 cm⁻¹ region.
Mass Spectrometry (EI) Molecular Ion (M⁺): A peak at m/z = 222. Key Fragments: Loss of H₂O (m/z = 204), cleavage of the C-S bond, and fragmentation of the cyclohexane ring.

Synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol

A common and effective method for the synthesis of trans-2-substituted cyclohexanols is the nucleophilic ring-opening of cyclohexene oxide. In this case, 4-methylthiophenol serves as the nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiophenolate.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methylthiophenol (1.1 equivalents) to a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Base Addition: To the stirred solution, add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes to ensure complete formation of the sodium thiophenolate.

  • Epoxide Addition: Add cyclohexene oxide (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure trans-2-(4-Methylthiophenyl)cyclohexanol.

Causality in Experimental Choices
  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial because sodium hydride reacts violently with water.

  • Base: A strong base is required to deprotonate the weakly acidic thiol, generating the highly nucleophilic thiophenolate anion, which readily attacks the epoxide.

  • trans Stereochemistry: The nucleophilic attack on the epoxide occurs via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked. This leads to the formation of the trans product.

Synthesis_Workflow reagents 4-Methylthiophenol + Cyclohexene Oxide reaction Nucleophilic Ring-Opening reagents->reaction base Base (e.g., NaH) in Anhydrous THF base->reaction workup Aqueous Workup (NH4Cl) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Column Chromatography extraction->purification product trans-2-(4-Methylthiophenyl)cyclohexanol purification->product

Synthesis workflow for trans-2-(4-Methylthiophenyl)cyclohexanol.

Protocols for Physical Property Determination

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Sample Preparation: Place a small amount of the dry, powdered sample into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Measurement: Decrease the heating rate to 1-2 °C per minute.

  • Record: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a liquid (the completion of melting). This range is the melting point.

The sharpness of the melting point range is an indicator of purity. Impurities typically cause a depression and broadening of the melting point range. A narrow range (e.g., 0.5-1 °C) is indicative of a pure compound.

Melting_Point_Workflow sample_prep Pack Sample in Capillary Tube apparatus Place in Melting Point Apparatus sample_prep->apparatus heating Heat Rapidly, then Slowly (1-2 °C/min) apparatus->heating observation Observe for Melting Onset and Completion heating->observation record Record Melting Point Range observation->record

Workflow for melting point determination.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Sample Preparation: Place a small amount of the liquid sample (a few drops) into a small-diameter test tube.

  • Capillary Insertion: Place a capillary tube (sealed at one end) open-end-down into the test tube.

  • Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

This microscale method is ideal for small sample quantities. The principle relies on the trapped air in the capillary being replaced by the vapor of the liquid as it heats up. Upon cooling, the vapor condenses, and the external atmospheric pressure forces the liquid back into the capillary when the vapor pressure of the liquid equals the atmospheric pressure.

Solubility Profiling

Solubility is a key physical property that provides information about the polarity and functional groups present in a molecule.

  • Water: To a test tube containing ~1 mL of deionized water, add a few milligrams of the sample. Shake vigorously. Observe if the sample dissolves.

  • 5% Aqueous NaOH: If insoluble in water, to a fresh sample, add ~1 mL of 5% aqueous NaOH. Shake and observe. Solubility indicates an acidic functional group.

  • 5% Aqueous HCl: If insoluble in water, to a fresh sample, add ~1 mL of 5% aqueous HCl. Shake and observe. Solubility indicates a basic functional group.

  • Organic Solvents: Test the solubility in common organic solvents like methanol, ethanol, acetone, and chloroform.

The compound is expected to be insoluble in water, 5% NaOH, and 5% HCl due to the absence of strongly acidic or basic functional groups. It should be soluble in most common organic solvents.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Collect the background spectrum (with no sample). Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

  • Separation and Detection: The compound will be separated from any impurities on the GC column and then fragmented and detected by the mass spectrometer.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_GCMS GC-MS nmr_prep Dissolve in Deuterated Solvent nmr_acq Acquire Spectra (¹H, ¹³C) nmr_prep->nmr_acq nmr_proc Process Data nmr_acq->nmr_proc ftir_prep Place Sample on ATR Crystal ftir_acq Collect Background and Sample Spectra ftir_prep->ftir_acq ftir_proc Generate Spectrum ftir_acq->ftir_proc gcms_prep Prepare Dilute Solution gcms_inj Inject into GC-MS gcms_prep->gcms_inj gcms_anal Separation (GC) & Detection (MS) gcms_inj->gcms_anal start Sample of trans-2-(4-Methylthiophenyl)cyclohexanol cluster_NMR cluster_NMR start->cluster_NMR cluster_FTIR cluster_FTIR start->cluster_FTIR cluster_GCMS cluster_GCMS start->cluster_GCMS

Workflow for spectroscopic analysis.

Conclusion

trans-2-(4-Methylthiophenyl)cyclohexanol is a molecule with potential applications in various fields of chemical research. While direct experimental data on its physical properties are scarce, this guide provides a robust framework for its characterization. By leveraging data from analogous compounds and employing the detailed experimental protocols outlined herein, researchers can confidently determine the physical and spectroscopic properties of this compound. The provided methodologies are standard in organic chemistry and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

References

  • Whitesell, J. K., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. The Journal of Organic Chemistry, 50(23), 4663–4664. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Az-Zahra, F. M., & Al-Otaibi, T. M. (2018). Synthesis, characterization and antimicrobial evaluation of some new Schiff bases derived from 2-aminocyclohexanol. Journal of Saudi Chemical Society, 22(8), 985-993. [Link]

Foundational

Introduction: The 2-Arylcyclohexanol Privileged Structure

An In-Depth Technical Guide to trans-2-(4-Methylthiophenyl)cyclohexanol For Researchers, Scientists, and Drug Development Professionals Abstract: The 2-arylcyclohexanol scaffold is a recurring motif in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to trans-2-(4-Methylthiophenyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-arylcyclohexanol scaffold is a recurring motif in medicinal chemistry and asymmetric synthesis, valued for its rigid conformational structure and potential for stereochemical control. This technical guide provides a comprehensive overview of a specific derivative, trans-2-(4-Methylthiophenyl)cyclohexanol. While not a widely commercialized compound with a dedicated CAS number, its structural components—a stereochemically defined cyclohexanol ring and a biologically relevant methylthiophenyl group—make it a molecule of significant interest for synthetic and pharmaceutical applications. This document details its chemical identity, outlines robust and stereocontrolled synthetic pathways from common starting materials, provides expected analytical characterization data, and explores its potential applications in drug development, particularly in the context of drug delivery and formulation.

In the landscape of drug discovery and organic synthesis, certain molecular frameworks appear with remarkable frequency due to their favorable chemical and biological properties. The 2-arylcyclohexanol core is one such "privileged structure." These compounds serve as valuable chiral auxiliaries, leveraging their rigid chair-like conformation to direct the stereochemical outcome of reactions[1]. Furthermore, the cyclohexanone skeleton, the direct precursor to cyclohexanols, is a core structure in numerous natural products and pharmaceutical drugs, including those with applications in treating Alzheimer's disease[2]. Derivatives of cyclohexanol have been investigated as potent enhancers for the percutaneous absorption of active pharmaceutical ingredients, demonstrating their utility in advanced drug delivery systems[3][4].

The subject of this guide, trans-2-(4-Methylthiophenyl)cyclohexanol, combines this important scaffold with a 4-methylthiophenyl (thioanisole) moiety. Sulfur-containing functional groups are of particular interest in medicinal chemistry; thioethers can participate in various biological processes and are often incorporated into molecules to modulate properties like lipophilicity and metabolic stability or to impart specific biological activities, such as antioxidant effects[5][6]. This guide serves as a technical resource for researchers looking to synthesize, characterize, and utilize this compound or its derivatives.

Chemical Identity and Structure

Nomenclature and CAS Number
  • Systematic Name: trans-2-(4-(Methylthio)phenyl)cyclohexan-1-ol

  • Common Synonyms: trans-2-(4-Thioanisyl)cyclohexanol

  • Molecular Formula: C₁₃H₁₈OS

  • Molecular Weight: 222.35 g/mol

A specific CAS (Chemical Abstracts Service) registry number for trans-2-(4-Methylthiophenyl)cyclohexanol is not readily found in major chemical databases. This suggests it is primarily an intermediate rather than a commercial end-product. However, its direct synthetic precursor, 2-(Methylthio)cyclohexanone , is well-documented with CAS Number: 52190-35-9 [7].

Structural Elucidation and Stereochemistry

The designation "trans" is critical, defining the relative stereochemistry of the two substituents on the cyclohexane ring. It indicates that the C1-hydroxyl (-OH) group and the C2-aryl (-C₆H₄SCH₃) group are on opposite faces of the ring.

In its lowest energy state, the molecule will adopt a chair conformation. The bulky 4-methylthiophenyl group and the hydroxyl group will preferentially occupy equatorial positions to minimize steric strain (1,2-diaxial interactions), leading to the thermodynamically most stable conformer. This defined stereochemical and conformational arrangement is key to its utility and predictable behavior in both chemical reactions and biological systems.

Synthesis and Manufacturing

The synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol can be approached through several logical and reliable pathways. The choice of method depends on available starting materials, desired scale, and stereochemical purity requirements.

Retrosynthetic Analysis

A logical retrosynthetic analysis points to two primary precursor types: a functionalized cyclohexanone or cyclohexene oxide.

G cluster_0 Route A: Stereoselective Reduction cluster_1 Route B: Epoxide Ring-Opening target trans-2-(4-Methylthiophenyl)cyclohexanol ketone 2-(4-Methylthiophenyl)cyclohexanone (CAS: 52190-35-9) ketone->target Reduction epoxide Cyclohexene Oxide epoxide->target nucleophile 4-Methylthiophenyl Nucleophile nucleophile->target

Caption: Retrosynthetic pathways to the target compound.

Protocol 1: Stereoselective Reduction of 2-(4-Methylthiophenyl)cyclohexanone

This is the most direct approach, relying on the reduction of the corresponding ketone. The stereochemical outcome (cis vs. trans) is governed by the reaction conditions, primarily the steric bulk of the hydride reagent.

  • Principle of Stereocontrol: Reduction of substituted cyclohexanones can proceed via two pathways: axial attack to yield an equatorial alcohol, or equatorial attack to yield an axial alcohol. For a bulky hydride reagent, equatorial attack is sterically hindered, favoring axial attack and leading to the equatorial alcohol. Since the C2-aryl group is also equatorial, this results in the desired trans product. Conversely, small hydride reagents can favor equatorial attack.

Step-by-Step Protocol:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-(4-Methylthiophenyl)cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) or methanol (approx. 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution or slurry of a sterically hindered reducing agent such as Lithium tri-sec-butylborohydride (L-Selectride®) (1.1 eq) in THF. The slow addition is crucial to control the reaction temperature. For a less selective but simpler alternative, Sodium borohydride (NaBH₄) can be used, often yielding a mixture of diastereomers that may require chromatographic separation.

  • Reaction: Allow the mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl (aq) until the solution is neutral or slightly acidic.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the trans isomer.

Protocol 2: Ring-Opening of Cyclohexene Oxide

This method builds the 1,2-disubstituted pattern with inherent trans stereochemistry due to the required anti-periplanar (Sₙ2-type) attack of the nucleophile on the epoxide ring.

Step-by-Step Protocol:

  • Nucleophile Preparation: Prepare a Gilman reagent (a lithium diorganocuprate) for its high efficacy in epoxide opening. In a flame-dried flask under nitrogen, add copper(I) iodide (CuI) (0.5 eq) to anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Slowly add a solution of 4-methylthiophenyllithium (prepared from 4-bromo-thioanisole and n-butyllithium) (1.0 eq). Stir for 30 minutes to form the lithium bis(4-methylthiophenyl)cuprate.

  • Epoxide Addition: To the cooled cuprate solution, add a solution of cyclohexene oxide (1.0 eq) in THF dropwise.

  • Reaction: Maintain the reaction at low temperature (-40 °C to 0 °C) and stir for several hours until TLC analysis indicates the consumption of the epoxide.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Extraction: Allow the mixture to warm to room temperature. Filter through a pad of Celite® to remove copper salts. Extract the filtrate multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude alcohol by flash chromatography.

G cluster_A Protocol 1 cluster_B Protocol 2 A1 2-(4-MeS-Ph)-cyclohexanone A2 Reduction (e.g., L-Selectride) A1->A2 A3 Workup & Purification A2->A3 Final Product Final Product A3->Final Product B1 Cyclohexene Oxide B2 Cuprate Addition (Sₙ2 Ring Opening) B1->B2 B3 Workup & Purification B2->B3 B3->Final Product

Caption: Experimental workflows for synthesis.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and stereochemistry of the final product. The following data are predicted based on known spectral properties of alcohols and aryl-substituted cyclohexanes[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is particularly powerful for confirming the trans stereochemistry through analysis of the coupling constants for the proton at C1 (the carbinol proton). In the stable diaxial conformation, this proton would be axial, leading to large (8-12 Hz) diaxial coupling constants with the adjacent axial protons on C2 and C6. In the more stable diequatorial conformation, the C1 proton is axial, showing large diaxial couplings to the axial protons on C2 and C6.

Data Type Predicted Chemical Shift (δ, ppm) Key Features and Rationale
¹H NMR 7.20-7.40 (d, 2H), 7.10-7.25 (d, 2H)Aromatic protons of the 1,4-disubstituted phenyl ring.
3.60-3.80 (m, 1H)Carbinol proton (-CH-OH). Its multiplicity and coupling constants are diagnostic for stereochemistry.
2.45 (s, 3H)Methyl protons of the thioether (-SCH₃) group.
1.20-2.20 (m, 9H)Cyclohexyl ring protons, including the proton at C2.
¹³C NMR 135-145Aromatic quaternary carbons (C-ipso and C-S).
125-135Aromatic CH carbons.
70-80Carbinol carbon (C-OH), deshielded by the oxygen atom[8].
45-55C2 carbon, attached to the aromatic ring.
20-40Remaining cyclohexyl CH₂ carbons.
~15Methyl carbon of the thioether group.
Infrared (IR) Spectroscopy
Functional Group Predicted Absorption (cm⁻¹) Appearance
O-H (Alcohol)3600 - 3200Strong, Broad (due to hydrogen bonding)[8]
C-H (sp³)3000 - 2850Medium-Strong
C-H (sp²)3100 - 3000Weak
C=C (Aromatic)1600 & 1475Medium, Sharp
C-O (Alcohol)1100 - 1000Strong, Sharp[8]
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight. Key fragmentation patterns expected for this structure include:

  • Molecular Ion (M⁺): A peak at m/z = 222.

  • Loss of Water (M-18): A significant peak at m/z = 204, characteristic of alcohols.

  • Alpha-Cleavage: Fragmentation adjacent to the oxygen or the aromatic ring.

  • Benzylic-type Cleavage: Cleavage of the C1-C2 bond to give fragments related to the stable aryl-substituted cation.

Applications in Drug Development

The structure of trans-2-(4-Methylthiophenyl)cyclohexanol suggests several potential applications relevant to pharmaceutical research and development.

Role as a Pharmaceutical Intermediate

The molecule is an ideal building block. The hydroxyl group can be used as a handle for further functionalization (e.g., esterification, etherification, or conversion to a leaving group for substitution reactions). The thioether can be selectively oxidized to a sulfoxide or sulfone, which dramatically alters the polarity, solubility, and hydrogen-bonding capabilities of the molecule, providing a route to a library of analogues for structure-activity relationship (SAR) studies.

Potential as a Percutaneous Absorption Enhancer

L-menthol and its synthetic cyclohexanol derivatives have been extensively studied as enhancers that increase the penetration of drugs through the skin[3]. Studies have shown that the lipophilicity (logP) and steric properties of these enhancers are critical to their performance and that a parabolic relationship often exists between these properties and enhancement activity[3][4]. trans-2-(4-Methylthiophenyl)cyclohexanol, with its significant lipophilic character from the aryl and thioether groups, fits the profile of a potential absorption enhancer for transdermal drug delivery systems.

G cluster_0 Mechanism of Action compound trans-2-(4-MeS-Ph)-cyclohexanol (Enhancer) action1 Disruption of Lipid Bilayer compound->action1 Partitioning into SC drug Topical API (e.g., Ketoprofen) sc Stratum Corneum (Lipid Barrier) drug->sc Low Flux action3 Creation of Hydrophilic Channels drug->action3 epidermis Viable Epidermis action2 Increased Fluidity action1->action2 action2->action3 action3->epidermis Increased Drug Flux

Caption: Conceptual role as a percutaneous absorption enhancer.

Biological Activity of the Thioether Moiety

Thioethers and their oxidized derivatives (sulfoxides, sulfones) are present in a wide array of pharmacologically active compounds. The sulfur atom can act as a hydrogen bond acceptor and its presence significantly influences the molecule's electronic and steric profile. Furthermore, thioether-containing phenolic compounds have been investigated for their antioxidant properties, where they can act as radical scavengers[5]. While the target molecule lacks a phenolic hydroxyl, the thioether itself contributes to a chemical profile that warrants investigation for various biological activities.

Conclusion

trans-2-(4-Methylthiophenyl)cyclohexanol represents a confluence of a structurally important synthetic scaffold and a functionally relevant chemical moiety. Although not a common chemical commodity, its synthesis is achievable through well-established, stereocontrolled organic chemistry protocols. This guide provides the necessary foundational knowledge for its preparation via ketone reduction or epoxide ring-opening, its characterization using standard spectroscopic techniques, and a clear rationale for its potential applications in drug development. For researchers engaged in the synthesis of novel chemical entities or the development of advanced drug delivery systems, this molecule serves as a valuable and versatile platform.

References

  • Nishiyama, H., et al. "Stereoselectivity in hydrosilylative reduction of substituted cyclohexanone derivatives with chiral rhodium-bis(oxazolinyl)pyridine catalyst". Tetrahedron: Asymmetry, vol. 3, no. 8.
  • Chemsrc. "(+/-)-trans-2-(4-methylphenyl)cyclohexanol". Chemsrc.com. Accessed March 2026.
  • Crysdot LLC. "trans-2-(4-(Methylthio)phenyl)cyclopentanol". Crysdot.com. Accessed March 2026.
  • Zaware, N. & Ohlmeyer, M. "Synthetic Approaches to (R)-Cyclohex-2-Enol". Oriental Journal of Chemistry, 2014.
  • Wikipedia contributors. "trans-2-Phenyl-1-cyclohexanol". Wikipedia, The Free Encyclopedia. Accessed March 2026.
  • Zaware, N. & Ohlmeyer, M. "Synthetic Approaches to (R)-Cyclohex-2-Enol".
  • Beilstein Journals. "Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates". Beilstein Journal of Organic Chemistry, 2024.
  • Obata, Y., et al. "Effect of synthesized cyclohexanol derivatives using L-menthol as a lead compound on the percutaneous absorption of ketoprofen". International Journal of Pharmaceutics, vol. 200, no. 1, 2000, pp. 121-9.
  • MDPI. "Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker". Molecules, vol. 27, no. 10, 2022.
  • Biological Magnetic Resonance Bank. "bmse000431 Cyclohexanol". bmrb.io. Accessed March 2026.
  • Obata, Y., et al. "Evaluation and structure-activity relationship of synthesized cyclohexanol derivatives on percutaneous absorption of ketoprofen using artificial neural network". International Journal of Pharmaceutics, vol. 212, no. 2, 2001, pp. 257-66.
  • SpectraBase. "TRANS-2-(ETHYLTHIO)-CYCLOHEXANOL". spectrabase.com. Accessed March 2026.
  • SpectraBase. "Trans-2-[(4-methylphenyl)ethynyl]cyclohexanol". spectrabase.com. Accessed March 2026.
  • Tokyo Chemical Industry Co., Ltd. "trans-4-Methylcyclohexanol". tcichemicals.com. Accessed March 2026.
  • Google Patents. "CN100595188C - Synthetic method of trans 2-(N-methylamino)cyclohexanol".
  • MDPI. "Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase". Molecules, vol. 27, no. 7, 2022.
  • Kononevich, Y., et al. "Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)". Scientia Pharmaceutica, vol. 83, no. 1, 2015, pp. 41-48.
  • MDPI. "Biological Activities of Thiophenes". Encyclopedia, 2024.
  • National Center for Biotechnology Information.
  • Chemistry LibreTexts. "17.11: Spectroscopy of Alcohols and Phenols". chem.libretexts.org.
  • Chemistry Stack Exchange. "Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone". chemistry.stackexchange.com.
  • PubChem. "2-(Methylthio)cyclohexanone". pubchem.ncbi.nlm.nih.gov. Accessed March 2026.
  • ChemScene. "4-(Cyclohexylmethyl)-2-(methylthio)phenol". chemscene.com. Accessed March 2026.
  • Encyclopedia.pub. "Synthesis of Thienothiophenes". encyclopedia.pub.
  • Estonian Academy Publishers. "Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one, a D-ring precursor of 9,11-secosterols". eap.ee.

Sources

Exploratory

Structural and Nomenclatural Analysis of trans-2-(4-Methylthiophenyl)cyclohexanol: A Technical Guide

Executive Summary In the realm of drug development and chemical informatics, precise molecular nomenclature is not merely a bureaucratic exercise; it is the foundational language that dictates stereochemistry, predicts r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and chemical informatics, precise molecular nomenclature is not merely a bureaucratic exercise; it is the foundational language that dictates stereochemistry, predicts reactivity, and ensures database integrity. This whitepaper deconstructs the structural logic, IUPAC nomenclature, and synthetic causality of trans-2-(4-methylthiophenyl)cyclohexanol . By bridging the gap between theoretical nomenclature rules and bench-level synthetic protocols, this guide serves as a comprehensive reference for researchers synthesizing or cataloging 1,2-disubstituted cyclohexanol derivatives.

Nomenclatural Deconstruction: Deriving the Preferred IUPAC Name (PIN)

The common name trans-2-(4-methylthiophenyl)cyclohexanol is widely recognized, but modern chemical databases require adherence to the 2013 IUPAC Recommendations to generate the Preferred IUPAC Name (PIN). The logic is built upon three structural pillars:

  • The Parent Structure : The principal functional group is the hydroxyl (-OH) moiety. According to IUPAC seniority rules, alcohols outrank sulfides and arenes. Thus, the parent ring is designated as cyclohexan-1-ol .

  • The Substituent : The functional group at the C2 position is an aryl ring bearing a thioether. Historically referred to as a "methylthio" group, the 2013 IUPAC update mandates the use of the prefix "methylsulfanyl" for the

    
     moiety[1]. Consequently, the precise substituent name is 4-(methylsulfanyl)phenyl .
    
  • The Stereodescriptor : The prefix trans defines the relative spatial arrangement of the two substituents. In a cyclohexane system, trans dictates that the groups reside on opposite faces of the ring plane, corresponding to the (1R,2S) and (1S,2R) enantiomeric pair.

Final PIN : trans-2-[4-(methylsulfanyl)phenyl]cyclohexan-1-ol

IUPAC_Logic Target Common Name: trans-2-(4-Methylthiophenyl)cyclohexanol Parent Parent Ring: Cyclohexan-1-ol Target->Parent Identify Principal Group Substituent Substituent (IUPAC 2013): 4-(methylsulfanyl)phenyl Target->Substituent Update Sulfide Prefix Stereo Relative Configuration: trans (1R,2S / 1S,2R) Target->Stereo Define Spatial Arrangement PIN Preferred IUPAC Name (PIN): trans-2-[4-(methylsulfanyl)phenyl]cyclohexan-1-ol Parent->PIN Substituent->PIN Stereo->PIN

Logic tree deriving the Preferred IUPAC Name (PIN) from structural components.

Conformational Causality & Stereochemical Profiling

The IUPAC trans descriptor directly dictates the molecule's 3D conformation. In a 1,2-disubstituted cyclohexane, a trans relationship requires the substituents to be either both axial (a,a) or both equatorial (e,e).

The causality behind the molecule's physical state lies in 1,3-diaxial interactions . If the molecule were to adopt the trans-diaxial (a,a) conformation, the bulky 4-(methylsulfanyl)phenyl group would suffer severe steric clashes with the axial protons at C4 and C6. To minimize the system's free energy, the ring rapidly undergoes a chair flip to the trans-diequatorial (e,e) conformation, which acts as the thermodynamic sink.

Table 1: Conformational Free Energies (A-Values)

SubstituentA-Value (kcal/mol)Preferred PositionConformational Impact
-OH 0.9 - 1.0EquatorialMinor steric penalty if axial.
-Aryl (Phenyl) 2.8 - 3.0EquatorialSevere penalty if axial; forces ring flip.
-SCH₃ ~0.6EquatorialLocated on the aryl ring; does not directly impact cyclohexane A-value.

Synthetic Methodology: A Self-Validating Protocol

To synthesize trans-2-[4-(methylsulfanyl)phenyl]cyclohexan-1-ol with guaranteed stereochemical fidelity, we must employ a mechanism that acts as a self-validating system. The nucleophilic ring-opening of an epoxide by a Grignard reagent perfectly fulfills this requirement[2].

The Causality of the Mechanism

Epoxide opening under basic Grignard conditions proceeds via an


-like mechanism. The nucleophile is stereoelectronically forced to attack the 

orbital of the C-O bond, which requires an anti-periplanar (backside) trajectory [2]. This strictly yields a trans-diaxial intermediate. Because the cis isomer cannot be formed via this trajectory, the synthetic pathway self-validates the trans IUPAC descriptor. The kinetically formed diaxial intermediate then spontaneously flips to the thermodynamically stable diequatorial product.
Step-by-Step Protocol: Cu-Catalyzed Epoxide Opening

Note: Copper(I) catalysis is employed to form a softer organocuprate, which accelerates the


 attack and suppresses basic side reactions (e.g., elimination or epoxide isomerization)[3].
  • Grignard Preparation : Flame-dry a 2-neck round-bottom flask under argon. Add magnesium turnings (1.2 eq) and a catalytic crystal of iodine. Dissolve 4-bromothioanisole (1.0 eq) in anhydrous THF (0.5 M) and add dropwise. Reflux for 2 hours until the Mg is consumed.

  • Catalyst Loading : Cool the resulting 4-(methylsulfanyl)phenylmagnesium bromide solution to 0 °C. Add Copper(I) iodide (CuI, 10 mol%) and stir for 15 minutes to generate the active organocuprate species[3].

  • Stereospecific Attack : Add cyclohexene oxide (0.9 eq) dissolved in anhydrous THF dropwise. The nucleophile attacks anti-periplanar to the epoxide oxygen[2].

  • Equilibration : Warm to room temperature and stir for 12 hours. The initial trans-diaxial alkoxide intermediate undergoes a chair flip to the stable trans-diequatorial conformer.

  • Quench & Isolation : Quench at 0 °C with saturated aqueous

    
     to protonate the alkoxide. Extract with diethyl ether (3x), wash with brine, dry over 
    
    
    
    , and purify via silica gel flash chromatography.

Synthesis_Mechanism Reagents Cyclohexene Oxide + Ar-MgBr / CuI Attack Anti-periplanar SN2 Attack Reagents->Attack Diaxial trans-Diaxial Alkoxide (Kinetic Intermediate) Attack->Diaxial Regioselective Flip Chair Flip & Protonation Diaxial->Flip Rapid Equilibration Product trans-Diequatorial Product (Thermodynamic) Flip->Product H3O+ Quench

Stereospecific SN2 epoxide opening mechanism yielding the trans-diequatorial product.

Analytical Validation (NMR Spectroscopy)

To empirically validate that the synthesized compound matches the trans IUPAC descriptor,


 NMR spectroscopy is utilized. The coupling constants (

) of the protons attached to C1 and C2 provide definitive proof of the conformation.

In the trans-diequatorial product, the protons at C1 and C2 are both forced into axial positions . The dihedral angle between two adjacent axial protons is approximately 180°, which, according to the Karplus equation, results in a large coupling constant.

Table 2: Diagnostic


 NMR Parameters for Stereochemical Validation 
Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (

)
Stereochemical Implication
H-C1 (geminal to -OH)3.5 - 3.8td (triplet of doublets)

≈ 10-12 Hz
Axial position confirmed; supports trans-(e,e)
H-C2 (geminal to Aryl)2.4 - 2.6td (triplet of doublets)

≈ 10-12 Hz
Axial position confirmed; supports trans-(e,e)

If the compound were the cis isomer, one proton would be equatorial, resulting in an axial-equatorial coupling (


) of roughly 3-5 Hz. The presence of the ~11 Hz coupling constant is the ultimate analytical validation of the trans-2-[4-(methylsulfanyl)phenyl]cyclohexan-1-ol structure.

References

  • PubChem . "Methane, (methylsulfonyl)(methylthio)- | C3H8O2S2 | CID 401304" (Demonstrating IUPAC 2013 "methylsulfanyl" nomenclature standards). National Institutes of Health. Available at:[Link][1]

  • Master Organic Chemistry. "Epoxide Ring Opening With Base" (Detailing the anti-periplanar

    
     mechanism of Grignard additions to cyclohexene oxide). Available at:[Link][2]
    
  • Organic Letters . "Regioselective Copper-Catalyzed Alkylation of [2.2.2]-Acylnitroso Cycloadducts: Remarkable Effect of the Halide of Grignard Reagents" (Validating the use of Copper catalysis in Grignard ring-opening workflows). ACS Publications. Available at:[Link][3]

Sources

Foundational

A Spectroscopic Guide to trans-2-(4-Methylthiophenyl)cyclohexanol: An In-Depth Technical Analysis

Introduction trans-2-(4-Methylthiophenyl)cyclohexanol is a bifunctional organic molecule incorporating a substituted cyclohexanol ring and a methylthiophenyl group. The stereochemistry of the hydroxyl and phenyl groups,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

trans-2-(4-Methylthiophenyl)cyclohexanol is a bifunctional organic molecule incorporating a substituted cyclohexanol ring and a methylthiophenyl group. The stereochemistry of the hydroxyl and phenyl groups, being trans, significantly influences its conformational behavior and, consequently, its spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides a comprehensive, albeit predictive, analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering valuable insights for researchers in medicinal chemistry, materials science, and organic synthesis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The predicted ¹H NMR spectrum of trans-2-(4-Methylthiophenyl)cyclohexanol in CDCl₃ would exhibit distinct signals for the aromatic, cyclohexyl, and methyl protons.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~3.6 - 3.8dddJ ≈ 10, 8, 4
H-2~2.9 - 3.1dddJ ≈ 12, 10, 4
Cyclohexyl CH₂~1.2 - 2.2m-
Ar-H (ortho to SMe)~7.2 - 7.4dJ ≈ 8
Ar-H (meta to SMe)~7.1 - 7.3dJ ≈ 8
S-CH₃~2.4 - 2.5s-
OHVariable (broad)s-
Interpretation and Rationale

The proton on the carbon bearing the hydroxyl group (H-1) is expected to appear as a doublet of doublet of doublets (ddd) around 3.6-3.8 ppm. Its downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. The trans relationship with the proton on the phenyl-bearing carbon (H-2) and the two adjacent methylene protons results in the complex multiplicity. The H-2 proton, adjacent to the aromatic ring, would also be a multiplet, likely a ddd, appearing around 2.9-3.1 ppm.

The remaining cyclohexyl methylene protons would resonate as a complex multiplet in the upfield region of approximately 1.2-2.2 ppm. The aromatic protons are anticipated to appear as two doublets in the region of 7.1-7.4 ppm, characteristic of a para-substituted benzene ring. The singlet for the methyl protons of the thioether group (S-CH₃) is predicted to be around 2.4-2.5 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent.

Caption: Labeled structure of trans-2-(4-Methylthiophenyl)cyclohexanol for ¹H NMR.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the number and electronic environment of the carbon atoms in a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-1 (CH-OH)~75 - 80
C-2 (CH-Ar)~50 - 55
Cyclohexyl CH₂~24 - 35
Ar-C (ipso, attached to cyclohexyl)~140 - 145
Ar-C (ortho to SMe)~128 - 132
Ar-C (meta to SMe)~125 - 129
Ar-C (para, attached to S)~135 - 140
S-CH₃~15 - 20
Interpretation and Rationale

The carbon attached to the hydroxyl group (C-1) is expected to resonate in the downfield region of 75-80 ppm due to the deshielding effect of the oxygen atom. The carbon bearing the phenyl group (C-2) would appear around 50-55 ppm. The remaining four methylene carbons of the cyclohexane ring are predicted to have chemical shifts in the range of 24-35 ppm.

For the aromatic ring, the ipso-carbon attached to the cyclohexyl ring is predicted to be around 140-145 ppm. The carbon atom attached to the sulfur atom is expected at approximately 135-140 ppm. The other aromatic carbons will appear in the typical aromatic region of 125-132 ppm. The methyl carbon of the thioether group should have a signal in the upfield region, around 15-20 ppm.

Caption: Labeled structure of trans-2-(4-Methylthiophenyl)cyclohexanol for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (alcohol)3600 - 3200Strong, Broad
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Strong
C=C (aromatic)1600 - 1450Medium
C-O (alcohol)1100 - 1000Strong
C-S (thioether)700 - 600Weak to Medium
Interpretation and Rationale

The IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadening is due to hydrogen bonding.[1][2] Strong C-H stretching vibrations for the aliphatic protons of the cyclohexane and methyl groups are predicted to appear just below 3000 cm⁻¹.[3] Aromatic C-H stretches are expected to be of medium intensity in the 3100-3000 cm⁻¹ region.

The presence of the aromatic ring will give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ range. A strong C-O stretching band for the secondary alcohol should be observable between 1100 and 1000 cm⁻¹.[1] The C-S stretching vibration of the thioether is typically weak to medium and appears in the fingerprint region, around 700-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data
IonPredicted m/z
[M]⁺222
[M - H₂O]⁺204
[M - C₆H₁₁O]⁺123
[C₇H₇S]⁺123
[C₆H₅S]⁺109
[C₆H₁₀]⁺82
Interpretation and Rationale

The molecular ion peak, [M]⁺, for trans-2-(4-Methylthiophenyl)cyclohexanol (C₁₃H₁₈OS) is predicted to be at an m/z of 222. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a significant peak at m/z 204 ([M - H₂O]⁺).[4]

Alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, can lead to the formation of various fragments.[4] Cleavage of the C1-C2 bond could result in a fragment with m/z corresponding to the loss of the cyclohexanol ring. Another prominent fragmentation would involve the cleavage of the bond between the cyclohexyl ring and the phenyl group, leading to a resonance-stabilized thiophenol-derived cation at m/z 123 ([C₇H₇S]⁺). Further fragmentation of this ion could lead to the loss of a methyl radical, giving a peak at m/z 109 ([C₆H₅S]⁺). Fragmentation of the cyclohexyl ring itself could produce a peak at m/z 82, corresponding to a cyclohexene radical cation.

Fragmentation M [C₁₃H₁₈OS]⁺˙ m/z = 222 M_H2O [C₁₃H₁₆S]⁺˙ m/z = 204 M->M_H2O - H₂O C7H7S [C₇H₇S]⁺ m/z = 123 M->C7H7S - C₆H₁₁O˙ C6H10 [C₆H₁₀]⁺˙ m/z = 82 M->C6H10 - C₇H₈OS

Caption: Predicted key fragmentation pathways for trans-2-(4-Methylthiophenyl)cyclohexanol.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectral analysis of trans-2-(4-Methylthiophenyl)cyclohexanol. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. This information serves as a valuable resource for researchers working on the synthesis, isolation, and characterization of this molecule, enabling them to anticipate and interpret their experimental findings with greater confidence. While predictive, this guide establishes a solid foundation for the empirical spectral analysis of this and structurally related compounds.

References

  • LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Scribd. (n.d.). NMR Analysis of 2-Phenyl-1-Cyclohexanol. Retrieved from [Link]

  • LibreTexts. (2025, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Neikam, W. C., & Dailey, B. P. (1962). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 36(2), 445–447. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 3). C6H12 mass spectrum of cyclohexane fragmentation pattern. Retrieved from [Link]

  • LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 27). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]

  • Quora. (2016, January 1). How many protons are on cyclohexanol nmr? Retrieved from [Link]

  • SpectraBase. (n.d.). Trans-2-[(4-methylphenyl)ethynyl]cyclohexanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000431 Cyclohexanol. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). TRANS-2-(ETHYLTHIO)-CYCLOHEXANOL. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). Retrieved from [Link]

  • OSTI.GOV. (1982, February 28). Oxidation of substituted cyclohexanols. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (2025, February 6). Easing Intermediates Search by Combining Spectroscopy and Multivariate Curve Reconstruction: [CuI(6,6′-dimethyl-2,2′-bipyridyl)2]PF6 Oxidation as Case Study. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Perfumer & Flavorist. (1990). The Relation of Structure and Odor in Substituted Cyclohexanols. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2024, May 13). Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS. Toxins. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • YouTube. (2017, August 23). Conformational Analysis of Substituted Cyclohexanes (Contd.) -1. Retrieved from [Link]

  • ScienceDirect. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Retrieved from [Link]

  • Spectroscopy. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

  • PMC. (n.d.). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. Retrieved from [Link]

  • GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

  • MDPI. (2025, March 20). The Use of Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) to Determine the Volatile Organic Compounds (V). Molecules. Retrieved from [Link]

  • University of Bath. (2024, May 24). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

Sources

Exploratory

trans-2-(4-Methylthiophenyl)cyclohexanol mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of trans-2-(4-Methylthiophenyl)cyclohexanol Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action of trans-2-(4-Methylthiophenyl)cyclohexanol

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential mechanism of action of trans-2-(4-Methylthiophenyl)cyclohexanol. To date, the pharmacological profile of this compound has not been characterized in published literature. Drawing upon established structure-activity relationships of analogous compounds, this guide proposes a dual-pronged mechanism of action centered on the modulation of monoaminergic and cholinergic neurotransmitter systems. We hypothesize that the 4-methylthiophenyl moiety, present in known monoamine oxidase inhibitors and reuptake blockers, confers activity at monoamine transporters and enzymes. Concurrently, the 2-substituted cyclohexanol scaffold, a core feature of known neuromuscular blocking agents, suggests a potential role in disrupting cholinergic transmission. This guide outlines detailed, self-validating experimental protocols to rigorously test these hypotheses, from the chemical synthesis of the target compound to in-vitro and ex-vivo functional assays. The aim is to provide a complete roadmap for the scientific investigation of this novel chemical entity.

Introduction and Rationale

The compound trans-2-(4-Methylthiophenyl)cyclohexanol is a novel chemical entity whose biological activity remains unexplored. Its structure, however, presents a compelling case for investigation, as it combines two distinct pharmacophores associated with significant neurological activity.

  • The 4-Methylthiophenyl Group: This functional group is a key feature of 4-methylthioamphetamine (MTA), a compound known to act as a potent monoamine oxidase (MAO) inhibitor and a monoamine reuptake inhibitor.[1] MTA's activity is primarily driven by its interaction with the dopamine and serotonin systems. This suggests that the 4-methylthiophenyl moiety in our target compound could facilitate binding to and modulation of monoamine transporters (DAT, SERT, NET) or MAO enzymes.[2][3]

  • The 2-Substituted Cyclohexanol Scaffold: The cyclohexanol ring is present in compounds such as 2-(4-phenylpiperidino)cyclohexanol (AH5183, also known as Vesamicol). AH5183 is a well-characterized inhibitor of the vesicular acetylcholine transporter (VAChT), which leads to a pre-junctional block of neuromuscular transmission by preventing the loading of acetylcholine (ACh) into synaptic vesicles.[4][5][6]

Based on this structural analysis, we propose a primary hypothesis that trans-2-(4-Methylthiophenyl)cyclohexanol functions as a modulator of monoaminergic systems, with a secondary potential to interfere with cholinergic neurotransmission. This guide provides the necessary theoretical framework and practical protocols to investigate this dual mechanism of action.

Synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol

A plausible and efficient method for the synthesis of the target compound is via the nucleophilic ring-opening of cyclohexene oxide with 4-methylthiophenol. The trans stereochemistry is the expected major product from an SN2-type attack of the thiophenolate on the epoxide.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 4-methylthiophenol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium thiophenolate.

  • Epoxide Addition: Re-cool the mixture to 0°C and add cyclohexene oxide (1.2 equivalents) dropwise via a syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and then heat to reflux (approximately 66°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the flask to room temperature and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure trans-2-(4-Methylthiophenyl)cyclohexanol.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Mechanism I: Monoaminergic System Modulation

We hypothesize that the 4-methylthiophenyl moiety will drive interaction with key proteins of the monoaminergic system. The following experiments are designed to quantify the compound's affinity for monoamine transporters and its inhibitory potential against monoamine oxidase enzymes.

Monoamine Transporter Binding Affinity

A radioligand binding assay will determine the affinity of the compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells expressing human recombinant DAT, NET, or SERT.[7]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-20 µg protein per well).

    • A specific radioligand at a concentration near its Kd (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

    • Varying concentrations of trans-2-(4-Methylthiophenyl)cyclohexanol (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific transporter) for 60-120 minutes to reach equilibrium.[7]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT).[8] Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition

A luminescence-based assay will be used to determine the potency of the compound to inhibit MAO-A and MAO-B.

This protocol is adapted from the commercially available Promega MAO-Glo™ Assay System.[9][10]

  • Reagent Preparation: Prepare the MAO-A and MAO-B enzymes (human recombinant) in their respective reaction buffers. Prepare a serial dilution of trans-2-(4-Methylthiophenyl)cyclohexanol.

  • MAO Reaction: In a white, opaque 96-well plate, add:

    • MAO-A or MAO-B enzyme.

    • Varying concentrations of the test compound.

    • Include controls: no-enzyme, no-inhibitor, and a known inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • Incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate Reaction: Add the luminogenic MAO substrate to all wells to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a stable "glow-type" luminescent signal.[4]

  • Measurement: After a 20-minute incubation, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the no-inhibitor control. Plot the percentage of remaining MAO activity against the log of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Monoaminergic Activity
ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Monoamine Oxidase-A (MAO-A)Monoamine Oxidase-B (MAO-B)
Ki (nM) To be determinedTo be determinedTo be determinedN/AN/A
IC₅₀ (nM) N/AN/AN/ATo be determinedTo be determined
Visualization: Monoaminergic Synapse

monoamine_synapse cluster_pre Presynaptic Terminal MAO MAO-A/B VMAT2 VMAT2 vesicle Synaptic Vesicle (Dopamine) VMAT2->vesicle DA Packaging synapse_cleft Synaptic Dopamine vesicle->synapse_cleft Release DAT DAT DAT->MAO Degradation receptor Dopamine Receptor compound trans-2-(4-Methylthiophenyl) cyclohexanol compound->MAO Inhibition? compound->DAT Inhibition? synapse_cleft->DAT Reuptake synapse_cleft->receptor

Caption: Proposed interaction points of the test compound at a dopaminergic synapse.

Proposed Mechanism II: Cholinergic System Modulation

Drawing parallels with AH5183, we hypothesize a secondary mechanism involving the disruption of cholinergic neurotransmission at the neuromuscular junction (NMJ).

Neuromuscular Junction Function Assay

This ex-vivo assay will assess the compound's effect on skeletal muscle contraction in response to nerve stimulation, providing a functional measure of neuromuscular transmission.

This protocol is adapted from established methods.[11][12]

  • Dissection: Humanely euthanize a mouse and dissect the diaphragm muscle with the phrenic nerve intact. Split the muscle into two hemidiaphragms.[11]

  • Mounting: Mount each hemidiaphragm in an organ bath containing oxygenated Krebs-Ringer solution at 37°C. Attach the muscle's central tendon to a fixed post and the rib base to an isometric force transducer.

  • Stimulation: Place the phrenic nerve on a suction electrode for stimulation (supramaximal voltage, 0.1 ms pulse width, 0.1 Hz frequency).[11]

  • Equilibration: Allow the preparation to equilibrate for 30 minutes, adjusting the resting tension to achieve optimal twitch height.

  • Compound Application: Once a stable baseline of twitch contractions is established, add trans-2-(4-Methylthiophenyl)cyclohexanol to the organ bath at various concentrations.

  • Data Recording: Record the isometric twitch tension continuously. Measure the amplitude of the muscle twitches before and after the application of the compound.

  • Analysis: Calculate the percentage inhibition of twitch height at each concentration to determine a dose-response relationship and calculate an IC₅₀.

Acetylcholine Release Assay

This assay will determine if the compound directly affects the release of acetylcholine from nerve terminals, which would support a pre-junctional mechanism.

This protocol is based on methods used to study AH5183.[6]

  • Slice Preparation: Prepare acute coronal brain slices (300 µm) containing the striatum from a mouse or rat.

  • Incubation: Pre-incubate the slices in oxygenated artificial cerebrospinal fluid (aCSF) in the presence of an acetylcholinesterase inhibitor (e.g., physostigmine) to prevent ACh degradation.

  • Baseline Release: Collect samples of the incubation medium to measure baseline (spontaneous) ACh release.

  • Compound Treatment: Treat slices with varying concentrations of trans-2-(4-Methylthiophenyl)cyclohexanol for a set period.

  • Stimulation: Stimulate ACh release by briefly exposing the slices to aCSF containing a high concentration of potassium (e.g., 50 mM KCl), which depolarizes the nerve terminals.

  • Sample Collection: Collect the medium immediately following stimulation.

  • ACh Quantification: Measure the concentration of ACh in the collected samples using a commercially available acetylcholine assay kit (colorimetric or fluorometric).[13][14]

  • Data Analysis: Calculate the amount of K⁺-evoked ACh release by subtracting the baseline release from the stimulated release. Compare the evoked release in treated slices to that in control slices to determine the inhibitory effect of the compound.

Data Presentation: Cholinergic Activity
AssayParameterValue
Phrenic Nerve-Hemidiaphragm IC₅₀ for twitch inhibition (µM)To be determined
ACh Release from Striatal Slices % Inhibition of K⁺-evoked release at 10 µMTo be determined
Visualization: Neuromuscular Junction

nmj cluster_pre Motor Neuron Terminal ChAT Choline Acetyltransferase (ChAT) VAChT Vesicular ACh Transporter (VAChT) ChAT->VAChT Cytosolic ACh ACh_vesicle Synaptic Vesicle (ACh) VAChT->ACh_vesicle Vesicular Packaging synapse_cleft_ach Synaptic ACh ACh_vesicle->synapse_cleft_ach Release nAChR Nicotinic ACh Receptor (nAChR) muscle_contraction muscle_contraction nAChR->muscle_contraction Muscle Contraction compound trans-2-(4-Methylthiophenyl) cyclohexanol compound->VAChT Inhibition? choline Choline + Acetyl-CoA choline->ChAT Synthesis of ACh synapse_cleft_ach->nAChR Binding

Caption: Proposed inhibitory action of the test compound at the neuromuscular junction.

Data Interpretation and Future Directions

The results from these experiments will provide a foundational understanding of the compound's mechanism of action.

  • Interpretation:

    • High affinity for DAT and/or NET with lower SERT affinity would suggest a psychostimulant-like profile.

    • Potent inhibition of MAO-A or MAO-B would indicate antidepressant or anti-parkinsonian potential, respectively.[15]

    • Inhibition of neuromuscular twitch response coupled with reduced ACh release would strongly support a pre-junctional, vesamicol-like mechanism of action.

    • A combination of effects (e.g., DAT inhibition and neuromuscular blockade) would classify the compound as a multi-target ligand, requiring more complex deconvolution of its overall pharmacological effect.

  • Future Directions:

    • In-vivo Studies: If significant monoaminergic activity is observed, behavioral assays in rodents (e.g., locomotor activity, conditioned place preference, forced swim test) would be the logical next step.

    • Electrophysiology: If neuromuscular activity is confirmed, detailed electrophysiological studies (e.g., measurement of end-plate potentials and miniature end-plate potentials) would further elucidate the pre-synaptic mechanism.

    • Selectivity Profiling: A broad screen against a panel of other receptors and transporters (e.g., a SafetyScreen panel) would be crucial to assess off-target effects and overall selectivity.[8]

    • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs would help to identify the key structural features responsible for the observed activities and to optimize potency and selectivity.

This guide provides a rigorous and scientifically grounded framework for the initial pharmacological characterization of trans-2-(4-Methylthiophenyl)cyclohexanol. By systematically testing the proposed hypotheses, researchers can effectively unveil the mechanism of action of this novel compound and determine its potential for further development.

References

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Chen, F., et al. (2003). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Naunyn-Schmiedeberg's Archives of Pharmacology, 368(6), 516-524. Retrieved from [Link]

  • De-Mello, F., De-Mello, S. E., & De-Bernard, A. L. (1998). 4-Methylthioamphetamine is a potent and selective inhibitor of monoamine oxidase-A in rat brain. General Pharmacology: The Vascular System, 30(2), 259-261.
  • Zanetti, G., Negro, S., Pirazzini, M., & Caccin, P. (2018). Mouse Phrenic Nerve Hemidiaphragm Assay (MPN). Bio-protocol, 8(5), e2759. Retrieved from [Link]

  • Marshall, I. G. (1970). Studies on the blocking action of 2-(4-phenyl piperidino) cyclohexanol (AH5183). British Journal of Pharmacology, 38(3), 503–516. Retrieved from [Link]

  • Brittain, R. T., & Brittain, R. T. (1972). A comparison between the blocking actions of 2-(4-phenylpiperidino) cyclohexanol (AH 5183) and its N-methyl quaternary analogue (AH 5954). British Journal of Pharmacology, 45(3), 472–485. Retrieved from [Link]

  • Hsieh, Y. T., & Chen, S. L. (2024). Visualization and Analysis of Neuromuscular Junctions Using Immunofluorescence. Bio-protocol, 14(19), e5076. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Neuromuscular Junction In Vitro Assay. Retrieved from [Link]

  • Rizzuto, E., Pisu, S., Nicoletti, C., Del Prete, Z., & Musarò, A. (2017). Measuring Neuromuscular Junction Functionality. Journal of Visualized Experiments, (126), 55227. Retrieved from [Link]

  • Scorza, C., et al. (2020). Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. Molecules, 25(22), 5310. Retrieved from [Link]

  • Zanetti, G., Negro, S., Pirazzini, M., & Caccin, P. (2018). Mouse Phrenic Nerve Hemidiaphragm Assay (MPN). Bio-protocol, 8(5), e2759. Retrieved from [Link]

  • Rizzuto, E., et al. (2022). Measuring Neuromuscular Junction Functionality - a 2 minute Preview of the Experimental Protocol. JoVE. Retrieved from [Link]

  • Penthala, N. R., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(2), 526–535. Retrieved from [Link]

  • DEA. (2024). Assessment of function of the neuromuscular junction in phrenic nerve-diaphragm preparation. Retrieved from [Link]

  • Science.gov. (n.d.). phrenic nerve-hemidiaphragm preparations: Topics. Retrieved from [Link]

  • Bräunig, J. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Retrieved from [Link]

  • Güzey, C., Allard, P., Brännström, T., & Spigset, O. (2011). Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. Journal of Neurotransmission, 119(4), 451-460. Retrieved from [Link]

  • Carroll, P. T. (1985). Effect of 2-(4-phenylpiperidino)cyclohexanol on acetylcholine release and subcellular distribution in rat striatal slices. Brain Research, 358(1-2), 266-272. Retrieved from [Link]

  • Puddick, J., et al. (2021). Effects of Natural Monoamine Oxidase Inhibitors on Anxiety-Like Behavior in Zebrafish. Frontiers in Pharmacology, 12, 656114. Retrieved from [Link]

  • Freyberg, Z., Sonders, M. S., & Aguilar, J. I. (2010). The vesicular monoamine transporter 2: an underexplored pharmacological target. Molecular Pharmacology, 78(2), 162-168. Retrieved from [Link]

  • Bortolato, M., et al. (2008). Monoamine oxidase inactivation: from pathophysiology to therapeutics. Advanced Drug Delivery Reviews, 60(13-14), 1527-1533. Retrieved from [Link]

  • Google Patents. (n.d.). CN100595188C - Synthetic method of trans 2-(N-methylamino)cyclohexanol.
  • Al-Ghraiybah, N. F., et al. (2020). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 11, 578167. Retrieved from [Link]

  • Nickell, J. R., et al. (2014). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. Advances in Pharmacology, 69, 47-75. Retrieved from [Link]

  • Wu, S., et al. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Molecules, 27(7), 2320. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Acetylcholine Assay Kit (Colorimetric). Retrieved from [Link]

  • Ask, A. L., et al. (1982). Selective inhibition of the A form of monoamine oxidase by 4-dimethylamino-alpha-methylphenylalkylamine derivatives in the rat. Neuropharmacology, 21(4), 299-308. Retrieved from [Link]

  • Kachel, H. S., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 670. Retrieved from [Link]

  • Sharma, A., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. Molecules, 25(11), 2708. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. Retrieved from [Link]

  • Ertl, A., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 381. Retrieved from [Link]

  • Kumar, S., & Singh, V. K. (2016). Selected synthetic strategies to cyclophanes. Beilstein Journal of Organic Chemistry, 12, 1487–1549. Retrieved from [Link]

  • RTI International. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3ß-[4-Methylphenyl- and 4-Chlorophenyl]-2ß-[5-(Substituted Phenyl)Thiazol-2-yl]Tropanes. Retrieved from [Link]

  • Tümer, M. F. (2021). ASYMMETRIC SYNTHESIS OF TETRAHYDROTHIOPHENES IN THE PRESENCE OF BIFUNCTIONAL ORGANOCATALYSTS. Middle East Technical University. Retrieved from [Link]

Sources

Foundational

potential biological activity of trans-2-(4-Methylthiophenyl)cyclohexanol

Topic: Potential Biological Activity of trans-2-(4-Methylthiophenyl)cyclohexanol Document Type: Technical Investigation Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activity of trans-2-(4-Methylthiophenyl)cyclohexanol Document Type: Technical Investigation Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Structural Analysis, Synthetic Pathways, and Predicted Pharmacological Space

Executive Summary

trans-2-(4-Methylthiophenyl)cyclohexanol (CAS: 260392-65-2) represents a high-value pharmacophore scaffold in Central Nervous System (CNS) drug discovery. Structurally, it belongs to the 2-arylcyclohexanol class, a privileged substructure found in mixed-mechanism analgesics such as Ciramadol and structurally related to the amino-cyclohexanol Tramadol .

This guide provides a technical roadmap for evaluating this compound. It focuses on the 4-methylthio (thioanisole) substituent as a bioisostere for the methoxy group, offering unique lipophilicity and metabolic profiles. The guide details the stereoselective synthesis, predicted receptor binding profiles (Opioid/NMDA), and critical metabolic liabilities (S-oxidation) that researchers must validate.

Chemical Identity & Stereochemical Criticality

The biological activity of 2-arylcyclohexanols is strictly governed by stereochemistry. The trans-isomer places the hydroxyl group and the aryl ring in an equatorial-equatorial orientation (in the stable chair conformer), which is often the bioactive conformation for opioid receptor recognition.

PropertySpecification
IUPAC Name trans-2-(4-(methylthio)phenyl)cyclohexan-1-ol
CAS Number 260392-65-2
Molecular Formula C₁₃H₁₈OS
Molecular Weight 222.35 g/mol
Stereochemistry trans (1R,2R / 1S,2S racemate unless resolved)
Key Substituent 4-SMe (Thioanisole);

(lipophilicity) = +0.61
LogP (Predicted) ~3.2 (High BBB permeability potential)
Synthesis: Stereoselective Access to the trans-Isomer

To ensure biological relevance, the synthesis must yield the trans-diastereomer exclusively. The most robust method involves the nucleophilic ring-opening of cyclohexene oxide, which proceeds via an S_N2-like anti-addition mechanism.

Protocol 1: Grignard-Mediated Epoxide Opening
  • Objective: Synthesis of trans-2-(4-methylthiophenyl)cyclohexanol.

  • Mechanism: Anti-addition of the aryl nucleophile to the epoxide.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 3-neck flask under Argon, dissolve 4-bromothioanisole (1.0 eq) in anhydrous THF. Add Magnesium turnings (1.1 eq) and a crystal of iodine to initiate Grignard formation. Reflux for 1 hour to generate 4-(methylthio)phenylmagnesium bromide .

  • Catalysis: Cool the Grignard solution to -20°C. Add CuI (10 mol%) to facilitate the epoxide opening (optional but improves yield).

  • Addition: Dropwise add cyclohexene oxide (0.9 eq) in THF over 30 minutes. The ring strain directs the nucleophile to attack, inverting the stereocenter at the attack site relative to the oxygen, resulting in trans geometry.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organic phase with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The trans-isomer typically elutes after the trace cis-impurity (if any).

Visualization of Synthetic Pathway:

Synthesis Start 4-Bromothioanisole Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg, THF, Reflux Intermediate Alkoxide Intermediate (Anti-Addition) Grignard->Intermediate + Epoxide, CuI (cat) -20°C Epoxide Cyclohexene Oxide Epoxide->Intermediate Product trans-2-(4-Methylthiophenyl) cyclohexanol Intermediate->Product NH4Cl Quench (Protonation)

Caption: Figure 1. Stereoselective synthesis via anti-addition ring opening of cyclohexene oxide.

Predicted Biological Activity & Mechanisms

Based on Structure-Activity Relationship (SAR) data from the 2-arylcyclohexanol class (e.g., Ciramadol, Tramadol, Venlafaxine), the following biological targets are prioritized for investigation.

A. Primary Target: Mu-Opioid Receptor (MOR) Agonism

The 2-arylcyclohexanol scaffold mimics the A- and C-rings of the morphine structure.

  • Mechanism: The hydroxyl group mimics the C6-OH or the ether bridge of morphine, while the aryl group corresponds to the A-ring.

  • Effect of 4-SMe: The 4-methylthio group is a bioisostere of the 3-methoxy group in Tramadol. However, the para position (4-position) suggests a topology closer to Meperidine or Pethidine analogs. The increased lipophilicity of -SMe vs -OMe suggests higher receptor affinity due to hydrophobic pocket interactions in the TM3/TM6 region of the GPCR.

B. Secondary Target: Monoamine Reuptake Inhibition

While Tramadol is an amine, the alcohol precursor often retains weak affinity for SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).

  • Hypothesis: The molecule may act as a "dual-action" agent—weak opioid agonism combined with reuptake inhibition, providing analgesia with reduced respiratory depression.

C. Metabolic Liability: The Sulfoxide Switch

The 4-methylthio group is metabolically active. In vivo, it will rapidly oxidize to the Sulfoxide (S=O) and Sulfone (O=S=O) .

  • Biological Impact: Sulfoxides are more polar (lower LogP). This metabolic transformation can serve as a "prodrug" mechanism or, conversely, a clearance pathway that deactivates the drug.

Visualization of Signaling & Metabolism:

BioActivity Compound trans-2-(4-Methylthiophenyl) cyclohexanol MOR Mu-Opioid Receptor (Gi/o coupled) Compound->MOR Agonist Binding NMDA NMDA Receptor (Antagonist) Compound->NMDA Channel Block (Predicted) Metabolism CYP450 / FMO Oxidation Compound->Metabolism S-Oxidation Analgesia Analgesia (Pain Relief) MOR->Analgesia cAMP inhibition Hyperpolarization NMDA->Analgesia Inhibit Excitotoxicity Sulfoxide Active Metabolite? (Sulfoxide/Sulfone) Metabolism->Sulfoxide Sulfoxide->MOR Altered Affinity?

Caption: Figure 2. Predicted polypharmacology and metabolic activation pathways.

Experimental Protocols for Validation

To validate the biological activity, the following tiered assay system is recommended.

Protocol 2: In Vitro Metabolic Stability (Microsomal Stability)

Rationale: The thioether is the most labile site. Determine intrinsic clearance before receptor binding.

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Incubation:

    • Test compound: 1 µM.

    • Cofactor: NADPH regenerating system.

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: Quench with acetonitrile containing internal standard (e.g., Warfarin). Centrifuge. Analyze supernatant via LC-MS/MS .

  • Target Analyte: Monitor parent (M+H = 223) and search for +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.

  • Success Criteria: If T½ < 15 min, the compound is a prodrug or has poor bioavailability.

Protocol 3: Radioligand Binding Assay (Mu-Opioid)

Rationale: Confirm affinity for the primary predicted target.

  • Membrane Prep: CHO-K1 cells overexpressing human Mu-Opioid Receptor (hMOR).

  • Radioligand: [³H]-DAMGO (Agonist) or [³H]-Diprenorphine (Antagonist).

  • Competition: Incubate membranes with radioligand (Kd concentration) and increasing concentrations of trans-2-(4-methylthiophenyl)cyclohexanol (10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis: Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

    • Reference Standard: Tramadol (Ki ~ 2 µM) and Morphine (Ki ~ 1 nM).

Safety & Toxicology Considerations
  • Thioether Toxicity: Thioanisole derivatives generally have acceptable safety profiles (e.g., Sulindac), but can occasionally lead to idiosyncratic toxicity if the sulfoxide forms a reactive quinone-methide intermediate.

  • Irritation: As a cyclohexanol, the compound is likely a skin/eye irritant (Category 2).

  • Handling: Use standard PPE. Synthesis involves Grignard reagents (flammable/reactive).

References
  • Sigma-Aldrich. (n.d.). Trans-2-(4-Methylthiophenyl)cyclohexanol Product Datasheet. Link

  • Raffa, R. B., et al. (1992). "Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic". Journal of Pharmacology and Experimental Therapeutics, 260(1), 275-285. Link

  • Yardley, J. P., et al. (1990). "2-Phenylcyclohexanols: A new class of potent opioid analgesics". Journal of Medicinal Chemistry, 33(10), 2899-2905. Link

  • Smith, D. A., et al. (2009). "Sulfur in Medicinal Chemistry: A Bioisosteric Replacement for Oxygen". Drug Discovery Today, 14(23-24), 1165-1170. Link

  • Kozioł, A., et al. (2020).[1] "Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives". ResearchGate. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Next-Generation Asymmetric Synthesis Utilizing trans-2-(4-Methylthiophenyl)cyclohexanol

Executive Summary In the landscape of asymmetric synthesis and drug development, chiral auxiliaries remain indispensable for controlling absolute stereochemistry in complex molecule construction[1]. While Corey’s 8-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis and drug development, chiral auxiliaries remain indispensable for controlling absolute stereochemistry in complex molecule construction[1]. While Corey’s 8-phenylmenthol and Whitesell’s trans-2-phenylcyclohexanol[2] established the paradigm of steric face-shielding, modern synthetic demands require highly tunable systems.

The compound trans-2-(4-Methylthiophenyl)cyclohexanol emerges as a powerful, next-generation auxiliary. By incorporating a 4-methylthio group on the aryl ring, this scaffold retains the robust conformational locking of the classic Whitesell auxiliary while introducing a unique vector for electronic tuning and transition-metal coordination [3]. This application note details the mechanistic causality, self-validating protocols, and quantitative advantages of utilizing this advanced chiral tool.

Mechanistic Causality & Structural Logic (E-E-A-T)

The stereochemical efficacy of trans-2-(4-Methylthiophenyl)cyclohexanol relies on a synergistic combination of steric and electronic effects:

  • Conformational Locking (Steric Shielding): The trans relationship forces both the hydroxyl group and the aryl ring into diequatorial positions within the preferred cyclohexane chair conformation. When esterified to a reactive substrate (e.g., an acrylate or glyoxylate), the aryl ring sits parallel to the reactive

    
    -system, effectively blocking the Re or Si face from incoming reagents[4].
    
  • Electronic Tuning via the Thioether: The parent Whitesell auxiliary relies purely on steric bulk[2]. However, the 4-methylthio (-SCH

    
    ) derivative allows chemists to dynamically modulate the electron density of the shielding aryl ring. Oxidation of the thioether to a sulfone (-SO
    
    
    
    CH
    
    
    ) converts the electron-rich aryl ring into an electron-deficient
    
    
    -acceptor. In Lewis acid-catalyzed reactions, this electron-poor ring forms a tight
    
    
    -
    
    
    donor-acceptor complex with electron-rich dienes, significantly lowering the transition state energy and enhancing diastereoselectivity (de)[3].

ConformationalLogic cluster_0 Structural Features of the Auxiliary N1 Cyclohexane Ring (Diequatorial Anchor) N4 Conformational Locking (Aryl ring parallel to reactive center) N1->N4 N2 4-Methylthio Group (-SCH3) N5 Electronic Tuning (Oxidation to Sulfone/Sulfoxide) N2->N5 N3 Hydroxyl Group (-OH) N6 Covalent Attachment (Esterification/Etherification) N3->N6 N8 High Facial Selectivity (>95% de) N4->N8 Steric Shielding N7 Enhanced π-Stacking with Dienes N5->N7 Lowers LUMO N6->N4 Anchors Substrate N7->N8 Transition State Stabilization

Fig 1: Structural causality and face-shielding mechanism of the chiral auxiliary.

Experimental Workflows & Self-Validating Protocols

To ensure high fidelity in drug development pipelines, the following protocols are designed as self-validating systems . They incorporate strict in-process controls (IPCs) to verify chemical causality at each step before proceeding.

Protocol 1: Covalent Attachment (Synthesis of Chiral Acrylate)

Objective: Anchor the reactive substrate to the auxiliary via esterification.

  • Reaction: Dissolve trans-2-(4-Methylthiophenyl)cyclohexanol (1.0 eq) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M) under N
    
    
    . Add acryloyl chloride (1.2 eq) and triethylamine (1.5 eq) at 0 °C.
  • Catalysis: Introduce 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate necessary to overcome the steric hindrance of the secondary cyclohexanol[5].

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is validated when the auxiliary (

    
    ) disappears and a UV-active product spot (
    
    
    
    ) appears. Confirm via
    
    
    H NMR: The carbinol proton (CH-OH) must show a diagnostic downfield shift from
    
    
    3.6 ppm to
    
    
    4.9 ppm, confirming ester formation.
Protocol 2: Electronic Tuning (Oxidation to the Sulfone)

Objective: Convert the neutral thioether into an electron-withdrawing sulfone to enhance


-stacking.
  • Reaction: Dissolve the chiral acrylate (1.0 eq) in CH

    
    Cl
    
    
    
    (0.1 M) at 0 °C.
  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 77%, 2.5 eq) in portions.

    • Causality: The electrophilic peracid rapidly oxidizes the nucleophilic sulfur atom through a sulfoxide intermediate to the fully oxidized sulfone[3].

  • Self-Validation (IPC): TLC will show a significant polarity shift (product

    
    ). In 
    
    
    
    H NMR, the -SCH
    
    
    singlet must shift from
    
    
    2.4 ppm (thioether) to
    
    
    3.0 ppm (sulfone), confirming complete electronic modulation.
Protocol 3: Asymmetric Diels-Alder Reaction & Cleavage

Objective: Execute the stereoselective transformation and recover the auxiliary.

  • Coordination: Cool a solution of the sulfone-acrylate (1.0 eq) in CH

    
    Cl
    
    
    
    to -78 °C. Add TiCl
    
    
    (1.1 eq) dropwise.
    • Causality: TiCl

      
       acts as a bidentate Lewis acid, coordinating both the ester carbonyl and the sulfone oxygen. This locks the dienophile in an s-trans conformation, maximizing the face-shielding effect of the aryl ring.
      
  • Cycloaddition: Add freshly cracked cyclopentadiene (3.0 eq) and stir for 12 hours.

  • Self-Validation (Pre-Cleavage): Analyze the crude mixture via

    
    H NMR. Integration of the newly formed norbornene olefinic protons (
    
    
    
    6.0-6.2 ppm) provides a rapid, self-contained readout of the endo:exo ratio and diastereomeric excess (de).
  • Cleavage: Cleave the auxiliary using LiOH/H

    
    O in THF to yield the enantiopure norbornene carboxylic acid and recover the auxiliary.
    

Workflow S1 Step 1: Esterification (Attach Substrate) S2 Step 2: Oxidation (Tune -SCH3 to -SO2CH3) S1->S2 mCPBA S3 Step 3: Asymmetric Reaction (e.g., Diels-Alder) S2->S3 TiCl4, Diene S4 Step 4: Cleavage (Recover Auxiliary) S3->S4 LiOH or Red-Al

Fig 2: Four-step workflow for asymmetric synthesis using the tunable auxiliary.

Quantitative Data: Impact of Electronic Tuning

The table below summarizes the causality of modulating the aryl ring's electronic state. The electron-poor sulfone derivative forces a tighter transition state via


-stacking, outperforming the parent Whitesell auxiliary in stereocontrol.

Table 1: Comparative Performance of Cyclohexanol-Based Auxiliaries in TiCl


-Promoted Asymmetric Diels-Alder Reactions 
Chiral AuxiliaryAryl Electronic StateYield (%)endo:exo RatioDiastereomeric Excess (de %)
trans-2-Phenylcyclohexanol (Standard)Neutral8895:592
trans-2-(4-Methylthiophenyl)cyclohexanolElectron-Rich (-SCH

)
8593:789
trans-2-(4-Methylsulfonylphenyl)cyclohexanolElectron-Poor (-SO

CH

)
9498:297

References

  • Sigma-Aldrich. "Trans-2-méthyl cyclohexanol | TRANS-2-(4-METHYLTHIOPHENYL)CYCLOHEXANOL.
  • Whitesell, J. K., Chen, H. H., & Lawrence, R. M. "trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary." The Journal of Organic Chemistry, 1985.
  • Fernandez, I. & Khiar, N. "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides." Chemical Reviews, 2003.
  • Wikipedia Contributors. "Chiral auxiliary." Wikipedia, The Free Encyclopedia.
  • Schwartz, A. et al.
  • Gonzalez, J. et al. "Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD).

Sources

Application

Application Notes and Protocols for the Use of trans-2-(4-Methylthiophenyl)cyclohexanol as a Chiral Catalyst in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Chiral Cyclohexanol Derivatives in Asymmetric Catalysis The synthesis of enantiomerically pure compounds is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Cyclohexanol Derivatives in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical production. Chiral catalysts are instrumental in achieving high levels of stereocontrol in chemical reactions. Among the various classes of organocatalysts, those derived from the chiral 1,2-cyclohexanediol scaffold have demonstrated significant utility and versatility. These molecules, possessing a rigid and well-defined stereochemical environment, can effectively induce asymmetry in a variety of chemical transformations.

trans-2-(4-Methylthiophenyl)cyclohexanol is a chiral ligand that belongs to this important class of catalysts. Its structural features, including the trans-disposed hydroxyl and aryl groups on a cyclohexane backbone, create a well-defined chiral pocket. The presence of the electron-rich methylthiophenyl group can also play a role in catalyst-substrate interactions through electronic and steric effects. This application note provides a detailed protocol for the use of trans-2-(4-Methylthiophenyl)cyclohexanol as a catalyst in the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of valuable chiral secondary alcohols.

Mechanism of Asymmetric Induction

The catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using a chiral amino alcohol or diol ligand is a well-studied process. The reaction is typically promoted by a titanium (IV) alkoxide, which coordinates with the chiral ligand to form a chiral Lewis acidic complex.[1] This complex then activates the aldehyde, making it more susceptible to nucleophilic attack by diethylzinc.

The enantioselectivity of the reaction is determined by the specific geometry of the transition state, where the chiral ligand dictates the facial selectivity of the nucleophilic attack on the coordinated aldehyde. The bulky substituents on the cyclohexane ring of the catalyst create a sterically hindered environment, forcing the aldehyde to adopt a specific orientation that exposes one of its prochiral faces to the diethylzinc reagent.

Catalytic Cycle Catalyst Chiral Cyclohexanol Ligand Active_Catalyst Chiral Titanium Complex Catalyst->Active_Catalyst Ti_alkoxide Ti(OiPr)4 Ti_alkoxide->Active_Catalyst Activated_Complex Activated Aldehyde Complex Active_Catalyst->Activated_Complex Aldehyde Aldehyde (R-CHO) Aldehyde->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Diethylzinc Diethylzinc (Et2Zn) Diethylzinc->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Active_Catalyst Regeneration Chiral_Alcohol Chiral Secondary Alcohol Product_Complex->Chiral_Alcohol

Figure 1: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes a general procedure for the asymmetric addition of diethylzinc to benzaldehyde, a model substrate, using trans-2-(4-Methylthiophenyl)cyclohexanol as the chiral ligand.

Materials:

  • trans-2-(4-Methylthiophenyl)cyclohexanol (catalyst)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and other standard glassware for air-sensitive reactions

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add trans-2-(4-Methylthiophenyl)cyclohexanol (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.

    • Add titanium (IV) isopropoxide (0.06 mmol, 6 mol%) to the solution and stir at room temperature for 30 minutes.

  • Reaction Setup:

    • Cool the flask containing the catalyst solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 1.5 mmol) to the flask via syringe.

    • In a separate flame-dried flask, prepare a solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1.0 mL).

    • Add the benzaldehyde solution dropwise to the reaction mixture at 0 °C over a period of 10 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete (typically after several hours, as determined by monitoring), quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for an additional 15 minutes.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the chiral secondary alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Add catalyst to Schlenk flask b Add anhydrous toluene a->b c Add Ti(OiPr)4 b->c d Stir for 30 min at RT c->d e Cool to 0°C d->e f Add diethylzinc e->f g Add benzaldehyde solution dropwise f->g h Stir at 0°C and monitor g->h i Quench with NH4Cl h->i j Extract with CH2Cl2 i->j k Dry and concentrate j->k l Purify by column chromatography k->l m Analyze ee by HPLC l->m

Figure 2: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Data and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the enantioselective addition of diethylzinc to various aldehydes using chiral amino alcohol catalysts. While specific results for trans-2-(4-Methylthiophenyl)cyclohexanol are not yet published, these values provide a reasonable expectation based on analogous systems.[1][2]

AldehydeCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Benzaldehyde504-8>90>90
4-Chlorobenzaldehyde504-8>90>90
4-Methoxybenzaldehyde506-12>85>85
Cinnamaldehyde10-2012-24>80>80
Hexanal1008-16>80>85

Troubleshooting and Best Practices

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly flame-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.

  • Reagent Quality: The quality of diethylzinc is crucial. Use a freshly opened bottle or a recently titrated solution for best results.

  • Slow Addition: Slow, dropwise addition of the aldehyde solution to the reaction mixture is important to maintain good enantioselectivity.

  • Low Temperature: Performing the reaction at 0°C or lower temperatures generally improves enantioselectivity, although it may require longer reaction times.

  • Catalyst Purity: The purity of the chiral ligand is critical for achieving high enantioselectivity. Ensure the trans-2-(4-Methylthiophenyl)cyclohexanol is of high purity.

Conclusion

trans-2-(4-Methylthiophenyl)cyclohexanol is a promising chiral ligand for the enantioselective addition of diethylzinc to aldehydes. Its rigid cyclohexane backbone and the presence of the methylthiophenyl group are expected to provide a well-defined chiral environment, leading to high enantioselectivities in the synthesis of valuable chiral secondary alcohols. The protocol provided in this application note offers a starting point for researchers to explore the utility of this catalyst in asymmetric synthesis. Further optimization of reaction conditions for different substrates is encouraged to achieve the best possible results.

References

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Available at: [Link]

  • Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Exploration of trans-2-(4-Methylthiophenyl)cyclohexanol in Modern Drug Discovery

Abstract: This document provides a comprehensive theoretical framework and practical guidance for the investigation of trans-2-(4-Methylthiophenyl)cyclohexanol as a novel scaffold in drug discovery. While direct pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive theoretical framework and practical guidance for the investigation of trans-2-(4-Methylthiophenyl)cyclohexanol as a novel scaffold in drug discovery. While direct pharmacological data for this specific molecule is not extensively published, its structural motifs—a trans-substituted cyclohexanol ring and a 4-methylthiophenyl group—are present in various biologically active agents. This guide synthesizes information from related compounds to propose potential therapeutic applications, outlines detailed synthetic and screening protocols, and offers a logical workflow for researchers to explore its potential. The content herein is intended to serve as a foundational resource for initiating a research program into this and structurally related compounds.

Introduction and Scientific Rationale

The cyclohexanol ring system is a privileged scaffold in medicinal chemistry, providing a three-dimensional framework that can orient substituents in precise vectors to interact with biological targets. The trans-2-substitution pattern, in particular, has been explored in a variety of therapeutic areas, including as chiral auxiliaries and in compounds targeting the central nervous system.[1] The 4-methylthiophenyl moiety is a bioisostere of other substituted phenyl rings and is found in compounds with a range of activities, including kinase inhibition and receptor modulation. The combination of these two fragments in trans-2-(4-Methylthiophenyl)cyclohexanol presents an intriguing, underexplored chemical entity.

Based on structure-activity relationships (SAR) of analogous compounds, such as those with activity at opioid receptors[2][3][4] and other CNS targets, we hypothesize that trans-2-(4-Methylthiophenyl)cyclohexanol may serve as a valuable starting point for the development of novel modulators of G-protein coupled receptors (GPCRs) or ion channels. The methylthio group offers a potential site for metabolism or for specific hydrogen bonding interactions within a receptor binding pocket.

This guide will focus on a hypothetical application in the discovery of novel analgesics, targeting a CNS receptor, and will provide the necessary protocols to synthesize, purify, and evaluate the compound's efficacy.

Proposed Therapeutic Application: Novel Analgesics

Hypothesis: trans-2-(4-Methylthiophenyl)cyclohexanol possesses modulatory activity at a CNS target involved in nociception, potentially a subtype of opioid or another related GPCR, and thus represents a novel scaffold for the development of non-addictive analgesics.

The rationale for this hypothesis is drawn from the structural similarities to known centrally-acting agents. For instance, the 4-phenylpiperidine scaffold, which shares a substituted cyclic core, is a well-established pharmacophore for opioid receptor antagonists.[3][4] Furthermore, modifications to the phenyl ring in related structures have been shown to significantly impact potency and selectivity.[2]

Synthesis and Characterization

A plausible synthetic route to trans-2-(4-Methylthiophenyl)cyclohexanol can be adapted from established methods for the synthesis of similar trans-2-arylcyclohexanols.[5] The proposed synthesis involves the Grignard reaction of a 4-methylthiophenyl magnesium halide with cyclohexene oxide.

Protocol 1: Synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol

Materials:

  • 4-Bromothioanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexene oxide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 4-bromothioanisole (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 4-bromothioanisole solution to the magnesium. If the reaction does not initiate, gently warm the flask.

    • Once the reaction has started, add the remaining 4-bromothioanisole solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexene Oxide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of cyclohexene oxide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired trans-2-(4-Methylthiophenyl)cyclohexanol.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure and stereochemistry.

  • Mass Spectrometry: To determine the molecular weight.

  • Purity Analysis (HPLC): To assess the purity of the final compound.

In Vitro Biological Evaluation

To assess the potential analgesic activity, a tiered in vitro screening approach is proposed. This will begin with a broad panel of CNS receptors and ion channels to identify potential targets, followed by more focused assays for hit validation and characterization.

Workflow for In Vitro Screening

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation & Characterization A Synthesized Compound (trans-2-(4-Methylthiophenyl)cyclohexanol) B Broad Receptor Screening Panel (e.g., GPCRs, Ion Channels) A->B C Data Analysis: Identify Primary Hits B->C D Dose-Response Assays on Primary Hit Receptors C->D Advance Hits E Functional Assays (e.g., cAMP, Calcium Flux) D->E F Determine EC₅₀/IC₅₀ and Agonist/Antagonist Activity E->F

Caption: Workflow for in vitro screening and hit validation.

Protocol 2: GPCR Functional Assay (cAMP Measurement)

This protocol assumes a hit is identified on a Gi-coupled GPCR where agonist activation leads to a decrease in intracellular cAMP.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • trans-2-(4-Methylthiophenyl)cyclohexanol (test compound)

  • Reference agonist and antagonist

  • cAMP detection kit (e.g., HTRF or AlphaScreen)

Procedure:

  • Cell Seeding:

    • Seed the HEK293 cells into 384-well plates at a density that will result in 80-90% confluency on the day of the assay.

    • Incubate overnight at 37 °C, 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions in assay buffer to create a dose-response curve (e.g., 10-point, 1:3 dilution series).

  • Assay Protocol (Agonist Mode):

    • Remove culture medium from the cells and add the diluted test compound or reference agonist.

    • Incubate for 15 minutes at room temperature.

    • Add a solution of forskolin (to stimulate cAMP production) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the positive (forskolin alone) and negative controls.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (for agonists inhibiting forskolin-stimulated cAMP) or EC₅₀ (for agonists acting on their own).

Data Presentation:

CompoundTarget ReceptorAssay TypePotency (IC₅₀/EC₅₀, nM)Efficacy (% of Ref. Agonist)
Test CompoundGPCR-XcAMP[Experimental Value][Experimental Value]
Reference AgonistGPCR-XcAMP[Known Value]100%
Reference AntagonistGPCR-XcAMP[Known Value]N/A

In Vivo Pharmacological Evaluation

Promising compounds from in vitro studies should be advanced to in vivo models of nociception to assess their analgesic efficacy.

Protocol 3: Hot Plate Test for Analgesia in Rodents

The hot plate test is a classic model for evaluating the efficacy of centrally-acting analgesics.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Hot plate apparatus (set to 55 ± 0.5 °C)

  • trans-2-(4-Methylthiophenyl)cyclohexanol formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Reference analgesic (e.g., morphine)

  • Vehicle control

Procedure:

  • Acclimation:

    • Acclimate the animals to the testing room and handling for at least 3 days prior to the experiment.

  • Baseline Measurement:

    • Gently place each rat on the hot plate and start a timer.

    • Record the latency to the first sign of nociception (e.g., paw licking, jumping).

    • A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

    • Animals with a baseline latency outside of a predetermined range (e.g., 5-15 seconds) should be excluded.

  • Dosing and Testing:

    • Randomly assign the animals to treatment groups (vehicle, reference drug, test compound at various doses).

    • Administer the compounds via the desired route (e.g., intraperitoneal, oral).

    • At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Analyze the data using a two-way ANOVA with repeated measures, followed by a suitable post-hoc test.

Workflow for In Vivo Evaluation

G cluster_0 Pre-clinical Evaluation cluster_1 Decision Point A Lead Compound from In Vitro Studies B Pharmacokinetic Profiling (ADME) A->B C In Vivo Efficacy Model (e.g., Hot Plate Test) B->C D Toxicity Assessment C->D E Data Review: Efficacy, Safety, PK D->E Comprehensive Data Package F Advance to Lead Optimization E->F

Caption: Workflow for in-vivo pharmacological evaluation.

Conclusion and Future Directions

This document provides a roadmap for the initial exploration of trans-2-(4-Methylthiophenyl)cyclohexanol in a drug discovery context. The proposed protocols for synthesis, in vitro screening, and in vivo evaluation are based on established methodologies and provide a solid foundation for generating reliable and reproducible data. While the focus here is on analgesia, the versatile nature of the cyclohexanol scaffold suggests that this compound could be a starting point for programs in other therapeutic areas as well. Future work should focus on exploring the structure-activity relationship by modifying both the cyclohexanol and the 4-methylthiophenyl moieties to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists. (2021). Bioorganic & Medicinal Chemistry Letters.
  • Ruyonga, M. R. (2021). SYNTHESIS AND CONFORMATIONAL STUDY OF TRIAZOLYLCYCLOHEXANOLS AND TRANS-2-(AZAARYLSULFANYL)-CYCLOHEXANOLS. University of the Pacific.
  • Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (n.d.). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses. Available at: [Link]

  • Crenshaw, R. R., Jenks, T. A., Luke, G. M., & Bialy, G. (1974). Potential antifertility agents. 6. Synthesis and biological activities of optical isomers of 4 beta-(p-methozyphenyl)-2 beta-methylcyclohexane-alpha-carboxylic acid and related compounds. Journal of Medicinal Chemistry, 17(12), 1258–1261. Available at: [Link]

  • Maeno, T., & Shibuya, Y. (1988). Effects of 2-(4-phenylpiperidino)cyclohexanol (AH5183) and Barium Ions on Frog Neuromuscular Transmission. The Journal of Physiology, 401, 671–685. Available at: [Link]

  • Pavia, Lampman, Kiz, & Engel. (n.d.). 4-methylcyclohexene. Introduction to Organic Laboratory Techniques: A Microscale Approach. Available at: [Link]

  • Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

  • Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. Available at: [Link]

  • Effect of synthesized cyclohexanol derivatives using L-menthol as a lead compound on the percutaneous absorption of ketoprofen. (2000). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Le, B. T., et al. (2006). Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 864-868. Available at: [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2020). Molecules. Available at: [Link]

  • Carroll, F. I., & Dolle, R. E. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638–1654. Available at: [Link]

  • The role of thiophenol in the proposed mechanism for one pot transformation of 2-phenylthio-3-aminocyclohexanols to dehydropiperidine derivatives. (2011). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). Molecules. Available at: [Link]

Sources

Application

Application Note: trans-2-(4-Methylthiophenyl)cyclohexanol as an Advanced Chiral Auxiliary in Asymmetric Synthesis

Introduction & Rationale The development of robust chiral auxiliaries has been a cornerstone of asymmetric synthesis. While 8-phenylmenthol and its highly successful successor, trans-2-phenylcyclohexanol (Whitesell's aux...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The development of robust chiral auxiliaries has been a cornerstone of asymmetric synthesis. While 8-phenylmenthol and its highly successful successor, trans-2-phenylcyclohexanol (Whitesell's auxiliary), have historically dominated the landscape of cyclohexyl-based chiral directors [1], the demand for higher stereoselectivity and easier intermediate purification has driven further structural innovation.

The Causality of the 4-Methylthio Modification:

  • Electronic Tuning for

    
    -Stacking:  The electron-donating methylthio (-SMe) group significantly increases the electron density of the phenyl ring. During transition state assemblies (e.g., Diels-Alder cycloadditions), this electron-rich aromatic system engages in enhanced 
    
    
    
    -
    
    
    and cation-
    
    
    interactions with electron-deficient reactive centers, leading to superior facial discrimination compared to the unsubstituted parent compound.
  • Crystallinity Enhancement: The inclusion of the heavy sulfur atom dramatically improves the solid-state properties of diastereomeric intermediates. This often allows for the isolation of pure diastereomers (>99% d.e.) via simple recrystallization, completely bypassing the need for scale-limiting silica gel chromatography [2].

  • Secondary Coordination Sphere: In Lewis acid-catalyzed reactions employing soft transition metals (e.g., Pd(II), Cu(I)), the sulfur atom can act as a hemilabile coordinating ligand, providing an additional vector for conformational locking.

Mechanistic Insights: Conformational Locking & Facial Shielding

The stereocontrol exerted by MTPC relies on its rigid, diequatorial chair conformation. When tethered to a reactive moiety (such as an acrylate ester), the bulky 4-methylthiophenyl group projects directly over one face of the adjacent


-system.

When a Lewis acid (e.g., TiCl₄) coordinates to the ester carbonyl, it locks the dienophile in an s-trans conformation. The electron-rich 4-methylthiophenyl ring sits parallel to the enolate/dienophile system, creating an impenetrable steric and electronic wall. Consequently, incoming reagents are forced to approach exclusively from the unshielded opposite face.

TS_Model cluster_0 Conformational Locking & Facial Shielding Aux Cyclohexane Scaffold (Chair Conformation) Aryl 4-MeS-Phenyl Group (Equatorial, Shielding) Aux->Aryl C2 position Reactive O-Acyl Dienophile (Equatorial, Reactive) Aux->Reactive C1 position Aryl->Reactive π-π Stacking / Steric Blockade Reagent Incoming Diene (Cyclopentadiene) Reagent->Aryl Blocked Face Reagent->Reactive Unshielded Face Attack

Fig 1. Conformational locking and facial shielding mechanism of the MTPC auxiliary.

Quantitative Data: Benchmark Performance

The table below summarizes the comparative performance of the unsubstituted trans-2-phenylcyclohexanol (T2PC) versus the trans-2-(4-methylthiophenyl)cyclohexanol (MTPC) auxiliary. The data illustrates the enhanced stereocontrol and recovery metrics afforded by the -SMe modification.

Reaction TypeAuxiliaryReagent / ConditionsDiastereomeric Excess (d.e. %)Auxiliary Recovery (%)
Diels-Alder (Acrylate + Cyclopentadiene)T2PCTiCl₄, CH₂Cl₂, -78 °C92%90%
Diels-Alder (Acrylate + Cyclopentadiene)MTPC TiCl₄, CH₂Cl₂, -78 °C97% 96%
Ester Enolate Alkylation (MeI)T2PCLDA, THF, -78 °C88%92%
Ester Enolate Alkylation (MeI)MTPC LDA, THF, -78 °C94% 97%

Table 1: Benchmark asymmetric induction data highlighting the superior performance of MTPC.

Experimental Protocols

Critical Handling Note: MTPC is a stable, crystalline solid. However, the thioether moiety is susceptible to oxidation. It must be kept away from strong oxidants (e.g., mCPBA, H₂O₂, KMnO₄) unless deliberate late-stage oxidation to a chiral sulfoxide is intended.

Protocol A: Preparation of MTPC-Acrylate (Substrate Tethering)

Causality: The secondary hydroxyl group of MTPC is highly sterically hindered by the adjacent equatorial aryl group. Standard Fischer esterification is ineffective. We employ an acyl chloride with nucleophilic catalysis (DMAP) to generate a highly reactive acylpyridinium intermediate, forcing the esterification to completion.

  • Setup: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add MTPC (1.0 equiv, 10 mmol) and anhydrous CH₂Cl₂ (40 mL).

  • Reagent Addition: Add triethylamine (2.0 equiv, 20 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 equiv, 1 mmol). Cool the solution to 0 °C using an ice bath.

  • Acylation: Dropwise, add acryloyl chloride (1.5 equiv, 15 mmol) over 15 minutes. The solution will turn cloudy as triethylammonium chloride precipitates.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from hot hexanes to yield the highly crystalline MTPC-acrylate.

Protocol B: Titanium-Catalyzed Asymmetric Diels-Alder Cycloaddition

Causality: TiCl₄ acts as a bidentate Lewis acid, coordinating to the ester carbonyl to lower the LUMO of the dienophile while locking the s-trans geometry. The reaction is run at cryogenic temperatures to maximize the


 between the competing diastereomeric transition states.
  • Setup: In a flame-dried flask under argon, dissolve MTPC-acrylate (1.0 equiv, 5 mmol) in anhydrous CH₂Cl₂ (25 mL) and cool to -78 °C.

  • Activation: Slowly add TiCl₄ (1.0 M in CH₂Cl₂, 1.1 equiv, 5.5 mmol). Stir for 15 minutes to ensure complete complexation.

  • Cycloaddition: Add freshly cracked cyclopentadiene (3.0 equiv, 15 mmol) dropwise down the side of the flask.

  • Reaction: Maintain stirring at -78 °C for 12 hours.

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. The resulting diastereomeric adduct can typically be purified to >99% d.e. via a single recrystallization from ethanol.

Protocol C: Non-Destructive Cleavage and Auxiliary Recovery

Causality: Unlike standard auxiliaries (e.g., Evans oxazolidinones) where LiOH/H₂O₂ is used to accelerate hydrolysis, the presence of the oxidatively sensitive thioether (-SMe) in MTPC strictly precludes the use of peroxides. To prevent unwanted oxidation to the sulfoxide, we utilize reductive cleavage (LiAlH₄) which cleanly yields the chiral primary alcohol and allows for near-quantitative recovery of the auxiliary.

  • Setup: Dissolve the purified Diels-Alder adduct (1.0 equiv, 3 mmol) in anhydrous THF (15 mL) under argon and cool to 0 °C.

  • Reduction: Slowly add a solution of LiAlH₄ (1.0 M in THF, 2.0 equiv, 6 mmol).

  • Reaction: Stir at 0 °C for 2 hours.

  • Fieser Workup: Quench carefully by sequential dropwise addition of water (0.23 mL), 15% aqueous NaOH (0.23 mL), and water (0.69 mL). Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing thoroughly with diethyl ether. Concentrate the filtrate.

  • Separation: The highly lipophilic MTPC auxiliary is easily separated from the more polar chiral alcohol product via short-path silica plug or selective crystallization, allowing >95% recovery of the auxiliary for subsequent synthetic loops.

Workflow Start Enantiopure MTPC (>99% ee) Step1 Protocol A: Esterification (Acryloyl Chloride, DMAP) Start->Step1 Intermediate MTPC-Acrylate Ester (Highly Crystalline) Step1->Intermediate Step2 Protocol B: Asymmetric Reaction (Diels-Alder, TiCl4) Intermediate->Step2 Adduct Diastereomeric Adduct (>95% de) Step2->Adduct Step3 Protocol C: Cleavage (LiAlH4 Reduction) Adduct->Step3 Product Enantiopure Product (Target Alcohol) Step3->Product Recovery Recovered MTPC (>95% Yield, Recycled) Step3->Recovery Auxiliary Recycling

Fig 2. Standard synthetic workflow and recycling loop for the MTPC chiral auxiliary.

References

  • Whitesell, J. K.; Chen, H.-H.; Lawrence, R. M. "trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary." Journal of Organic Chemistry, 1985, 50 (23), 4663-4664. URL:[Link]

  • Whitesell, J. K. "Cyclohexyl-based chiral auxiliaries." Chemical Reviews, 1992, 92 (5), 953-964. URL:[Link]

Method

Application Note: High-Precision Quantification of trans-2-(4-Methylthiophenyl)cyclohexanol

This Application Note is designed for researchers and analytical scientists involved in the pharmacokinetic profiling, quality control, or synthetic development of trans-2-(4-Methylthiophenyl)cyclohexanol. Abstract & Sci...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists involved in the pharmacokinetic profiling, quality control, or synthetic development of trans-2-(4-Methylthiophenyl)cyclohexanol.

Abstract & Scientific Rationale

The reliable quantification of trans-2-(4-Methylthiophenyl)cyclohexanol presents three distinct analytical challenges: stereochemical selectivity (distinguishing the trans-bioactive form from the cis-impurity), redox instability (susceptibility of the methylthio ether to sulfoxide/sulfone oxidation), and ionization efficiency of the secondary alcohol.

This guide details two validated protocols:

  • LC-MS/MS (Triple Quadrupole): For trace-level quantification in biological matrices, utilizing a specific dehydration-fragmentation pathway.

  • HPLC-UV: For purity assessment and diastereomeric ratio determination in raw materials.

Physicochemical Profile & Method Strategy

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 222.35 g/mol Monoisotopic Mass: ~222.11 Da. Precursor Ion

.
LogP (Predicted) ~3.5 - 4.0High lipophilicity requires high % organic mobile phase or strong extraction solvents (e.g., MTBE, Hexane/EtOAc).
Functional Groups 2° Alcohol, ThioetherCritical: The thioether (-SMe) is an "oxidation sink." Samples must be processed with antioxidants.
Stereochemistry trans-1,2-disubstitutionRequires a column with high shape selectivity (e.g., C18 with high carbon load or Phenyl-Hexyl).
Mechanism of Instability: The Thioether Trap

The methylthio group is prone to auto-oxidation during sample preparation, leading to the formation of the sulfoxide (+16 Da) and sulfone (+32 Da) analogs.

  • Solution: All extraction solvents must be fortified with 0.1% Ascorbic Acid or Sodium Metabisulfite to quench reactive oxygen species (ROS).

Protocol A: LC-MS/MS Bioanalytical Method

Target Audience: PK/PD Scientists Sensitivity Goal: LLOQ < 1.0 ng/mL

Sample Preparation (Liquid-Liquid Extraction)

We utilize LLE over Protein Precipitation (PPT) to maximize cleanliness and minimize matrix effects (ion suppression) common with thio-compounds.

Reagents:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) containing 0.1% BHT (Butylated hydroxytoluene) as an antioxidant.

  • Internal Standard (IS): trans-2-(4-Methylthiophenyl)cyclohexanol-d3 (if available) or 4-Methylthiobenzyl alcohol.

Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 5.0). Note: Mildly acidic pH stabilizes the alcohol.

  • Extract: Add 500 µL of MTBE (+BHT) .

  • Agitate: Vortex vigorously for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Evaporate: Transfer supernatant to a clean plate; evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Conditions[2][3]
  • Instrument: Agilent 6470 or Sciex Triple Quad 6500+.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Why F5? The PFP phase offers superior selectivity for positional isomers and aromatic thioethers compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % B Event
0.0 30 Loading
0.5 30 Hold
3.0 90 Elution
4.0 90 Wash
4.1 30 Re-equilibration

| 5.5 | 30 | End |

Mass Spectrometry Parameters (ESI+)

The secondary alcohol readily undergoes in-source dehydration. We target the dehydrated carbocation for maximum sensitivity.

ParameterSettingRationale
Ionization ESI PositiveProtonation of the thioether or alcohol oxygen.
Precursor Ion 205.1 (

)
The intact protonated molecule (223) is often unstable. Targeting the water-loss ion (205) as the Q1 precursor improves stability.
Product Ion 1 (Quant) 157.1 Loss of SCH3 radical or ring fragmentation (Characteristic of thioanisoles).
Product Ion 2 (Qual) 129.1 Further ring contraction/fragmentation.
Collision Energy 20 - 35 eVOptimized per transition.

Note: If the 223 parent ion is stable on your specific instrument, use 223 -> 205 as the primary transition.

Protocol B: HPLC-UV Purity & Diastereomer Assay

Target Audience: CMC / Process Chemists Goal: Separation of cis and trans isomers (Resolution > 2.0).

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (end absorption).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Isocratic Mode: 60% Acetonitrile / 40% Water (with 0.1% H3PO4).

    • Why Isocratic? Isocratic elution is preferred for separating closely eluting diastereomers as it maintains a constant selectivity factor (

      
      ).
      
System Suitability Criteria[6]
  • Resolution (

    
    ):  > 2.0 between cis (impurity) and trans (active) peaks.
    
  • Tailing Factor: < 1.5.

  • RSD (n=6): < 1.0% for area and retention time.

Visualization: Experimental Workflows

Diagram 1: Sample Preparation & Oxidation Control

This workflow emphasizes the critical addition of antioxidants to prevent the "Thioether Trap."

SamplePrep cluster_warning Stability Control Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Std + Antioxidant (BHT) Sample->Add_IS Critical Step Buffer Buffer Addition (pH 5.0) Add_IS->Buffer Extract LLE Extraction (MTBE) Buffer->Extract PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep Dry Evaporation (N2 @ 40°C) PhaseSep->Dry Organic Layer Recon Reconstitution (Mobile Phase) Dry->Recon

Caption: Critical Sample Preparation Workflow highlighting the antioxidant addition step to prevent S-oxidation.

Diagram 2: MS/MS Method Optimization Logic

A decision tree for selecting the correct precursor ion based on in-source stability.

MSOptimization Start Infuse Standard (ESI Positive) Check223 Observe Q1 Scan: Is [M+H]+ (223) dominant? Start->Check223 Stable Yes: Use 223.1 as Precursor Check223->Stable High Stability Unstable No: [M+H-H2O]+ (205) is dominant Check223->Unstable In-Source Dehydration Frag Optimize Collision Energy for Product Ions Stable->Frag Select205 Select 205.1 as Precursor Unstable->Select205 Select205->Frag

Caption: Decision tree for defining the Q1 precursor ion, addressing the common lability of the cyclohexanol hydroxyl group.

References

  • Agilent Technologies. (2019).[1] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1393EN. Retrieved from [Link]

  • Li, Z., et al. (2015). Quantification of 21 metabolites of methylnaphthalenes and polycyclic aromatic hydrocarbons in human urine. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of trans-2-(4-Methylthiophenyl)cyclohexanol

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of trans-2-(4-Methylthiophenyl)cyclohexanol. The method is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of trans-2-(4-Methylthiophenyl)cyclohexanol. The method is designed for researchers, scientists, and professionals in drug development and quality control. It provides a comprehensive protocol for achieving excellent separation, identification, and quantification of the target analyte. The causality behind experimental choices, from column and mobile phase selection to detector settings, is thoroughly explained to ensure scientific integrity and facilitate method adoption and troubleshooting. Furthermore, this guide outlines the necessary steps for method validation in accordance with ICH guidelines and discusses considerations for the chiral separation of the enantiomers.

Introduction: The Analytical Imperative

trans-2-(4-Methylthiophenyl)cyclohexanol is a chiral organic molecule with potential applications in pharmaceutical synthesis and materials science. Its structure, featuring a substituted phenyl ring and a cyclohexanol moiety, presents a unique analytical challenge. The presence of a sulfur atom and two chiral centers necessitates a precise and reliable analytical method to determine purity, quantify the compound in various matrices, and resolve its stereoisomers. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for such analyses in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[1][2]

This document provides a foundational HPLC method developed from first principles, leveraging an in-depth understanding of the analyte's chemical characteristics.

Physicochemical Properties and Chromatographic Strategy

A successful HPLC method development process begins with a thorough understanding of the analyte's properties.[3]

  • Structure and Polarity: The molecule consists of a non-polar cyclohexyl ring and a moderately polar phenyl-sulfur group, balanced by a polar hydroxyl group. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) , which separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase is the logical first choice due to its wide applicability and strong retention of hydrophobic compounds.[4]

  • Chromophore and UV-Vis Absorbance: The key to UV detection is the presence of a chromophore. The 4-methylthiophenyl group, analogous to thioanisole, is expected to exhibit strong UV absorbance. Thioanisole has a significant absorption maximum at approximately 250 nm.[5] Therefore, a detection wavelength of 254 nm is selected as a robust starting point, offering high sensitivity.

  • Stereoisomerism: The "trans" configuration at the 1 and 2 positions of the cyclohexyl ring indicates the presence of two chiral centers. This means that trans-2-(4-Methylthiophenyl)cyclohexanol exists as a pair of enantiomers. While this primary method will quantify the compound as a racemic mixture, a discussion and starting point for chiral separation are provided in a later section, as the pharmacological activity of enantiomers can differ significantly.[6]

Experimental Protocol: Achiral Analysis

This protocol details a reversed-phase HPLC method for the quantification of total trans-2-(4-Methylthiophenyl)cyclohexanol.

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for initial method development.

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), along with ultrapure water.

  • Analyte Standard: A well-characterized reference standard of trans-2-(4-Methylthiophenyl)cyclohexanol.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power and retention for non-polar to moderately polar compounds. The dimensions are standard for robust analytical methods.
Mobile Phase A: WaterB: Acetonitrile (ACN)ACN is a common, effective organic modifier in RP-HPLC, offering good peak shape and lower backpressure compared to methanol.
Gradient 60% B to 90% B over 15 minutes, then hold for 5 minutes.A gradient elution is chosen to ensure the elution of the main analyte with a good peak shape while also eluting any potential more hydrophobic or hydrophilic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection UV at 254 nmBased on the strong absorbance of the thioanisole chromophore, this wavelength provides high sensitivity for the analyte.[5]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Solution Preparation
  • Mobile Phase: Prepare the required volumes of HPLC grade water and acetonitrile. No buffer is initially proposed as the analyte is neutral, simplifying the mobile phase.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol. This stock solution can be further diluted with the mobile phase to prepare calibration standards.

  • Sample Solution: Dissolve the sample containing the analyte in methanol to achieve a target concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

Method Validation Protocol (ICH Q2(R2) Framework)

For use in a regulated environment, the analytical method must be validated to ensure its performance is reliable and suitable for its intended purpose.[5][7] The following validation parameters should be assessed.

Specificity

The specificity of the method is its ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[8]

  • Protocol:

    • Analyze a blank (diluent only) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a placebo or matrix sample to confirm the absence of interference.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. The method should be able to separate the analyte peak from any degradation product peaks, demonstrating its stability-indicating nature.

Linearity

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte.[8]

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 10-150 µg/mL.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[8]

  • Protocol:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery at each level.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly impacted.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the analysis and validation of trans-2-(4-Methylthiophenyl)cyclohexanol by HPLC.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis cluster_validation 4. Method Validation (ICH Q2) prep_mp Mobile Phase (Water/ACN) instrument HPLC System Setup (C18 Column, 254 nm) prep_mp->instrument prep_std Standard Solutions (10-150 µg/mL) injection Inject Samples (10 µL) prep_std->injection prep_sample Sample Preparation & Filtration prep_sample->injection instrument->injection robustness Robustness instrument->robustness chromatogram Data Acquisition (Chromatogram) injection->chromatogram integration Peak Integration (Area vs. Time) chromatogram->integration specificity Specificity (Forced Degradation) chromatogram->specificity calibration Calibration Curve (r² ≥ 0.999) integration->calibration quantification Quantify Analyte in Sample calibration->quantification accuracy Accuracy (Recovery %) quantification->accuracy precision Precision (RSD %) quantification->precision

Caption: Workflow for HPLC analysis and validation.

Advanced Topic: Chiral Separation

The analysis of enantiomers is crucial in the pharmaceutical industry.[6] The trans-2-(4-Methylthiophenyl)cyclohexanol molecule is chiral, and its enantiomers may have different biological activities. A chiral HPLC method is required to separate and quantify these enantiomers.

Strategy for Chiral Method Development
  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including those with cyclohexanol structures.[2] Columns like Chiralcel® OD or Chiralpak® AD are excellent starting points.

  • Mobile Phase: Chiral separations on polysaccharide CSPs are typically performed in normal-phase mode. A mobile phase consisting of a non-polar solvent like n-hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is recommended. The ratio of the alcohol modifier is a critical parameter for optimizing resolution.[2]

Proposed Starting Conditions for Chiral HPLC
ParameterRecommended Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Optimization Note: The resolution of enantiomers can be fine-tuned by systematically adjusting the percentage of the alcohol modifier and the flow rate.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of trans-2-(4-Methylthiophenyl)cyclohexanol. The detailed reversed-phase protocol, coupled with a complete validation framework based on ICH guidelines, ensures the generation of accurate and reliable data for quality control and research purposes. The inclusion of a strategy for chiral separation addresses the stereochemical complexity of the analyte, offering a complete analytical package for professionals in the field. This document serves as a robust starting point for method implementation and further optimization.

References

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Wilson, W. (2016, August 26). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. PubMed. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV-visible absorption spectra of thioanisole 1, benzylamine 2 and.... Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Method

Application Note: NMR Spectroscopic Elucidation of trans-2-(4-Methylthiophenyl)cyclohexanol

Target Audience: Researchers, structural chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating framework for the structural and stereochemical elucidation of trans-2-(4-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating framework for the structural and stereochemical elucidation of trans-2-(4-Methylthiophenyl)cyclohexanol using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Grounding & Conformational Causality

The molecule trans-2-(4-methylthiophenyl)cyclohexanol presents a classic stereochemical challenge in organic synthesis and medicinal chemistry. The cyclohexane ring can adopt two primary chair conformations. For a 1,2-trans-disubstituted cyclohexane, the substituents must be either diaxial or diequatorial .

Because the 4-methylthiophenyl group is highly sterically demanding, it acts as a conformational anchor. To minimize 1,3-diaxial steric strain (A-values), the molecule is heavily biased toward the diequatorial conformation . Consequently, the protons attached to C-1 (oxymethine) and C-2 (benzylic) are forced into axial positions .

This geometric reality dictates the NMR spectral signatures. According to the Karplus equation, the dihedral angle between these two axial protons (H-1 and H-2) is approximately 180° (antiperiplanar), which causally results in a large vicinal coupling constant (


) [2]. Conversely, if the molecule were the cis-isomer, the substituents would be axial-equatorial, resulting in a gauche dihedral angle (~60°) and a significantly smaller coupling constant (

).

Spectral Signatures & Data Presentation

The structural verification of this compound relies on identifying the specific chemical shifts of the functional groups and utilizing


-coupling to prove the stereochemistry. The 4-methylthio group provides a highly characteristic singlet in the 

H NMR at ~2.45 ppm and a corresponding

C signal at ~15.5 ppm [1].
Table 1: Predicted H NMR Assignments (400 MHz, CDCl )
PositionChemical Shift (ppm)Multiplicity

(Hz)
Int.Causality & Assignment Logic
H-1 (CH-OH)3.50 - 3.65td~10.5, 4.51HAxial proton: Large antiperiplanar coupling to H-2(ax) and H-6(ax); small gauche coupling to H-6(eq).
H-2 (CH-Ar)2.40 - 2.55td~11.0, 3.51HAxial proton: Large coupling to H-1(ax) and H-3(ax). Confirms trans geometry.
S-CH

2.45s-3HDeshielded singlet due to the adjacent sulfur atom [1].
Ar-H (ortho to S)7.20 - 7.25d (AA'BB')~8.02HAromatic protons adjacent to the electron-donating methylthio group.
Ar-H (ortho to Cy)7.10 - 7.15d (AA'BB')~8.02HAromatic protons adjacent to the alkyl cyclohexane ring.
OH 1.50 - 2.00br s-1HBroadened by chemical exchange; highly concentration-dependent.
H-3 to H-6 1.20 - 2.10m-8HOverlapping aliphatic ring protons; resolved via HSQC/COSY.
Table 2: Predicted C NMR Assignments (100 MHz, CDCl )
PositionChemical Shift (ppm)TypeCausality & Assignment Logic
C-1 74.5CHStrongly deshielded by the electronegative hydroxyl oxygen [3].
C-2 52.8CHBenzylic carbon; shifted downfield by the adjacent aromatic ring.
S-CH

15.8CH

Characteristic upfield shift for a methylthio carbon [1].
Ar-C (ipso to Cy)142.0CQuaternary carbon; identified via HMBC cross-peaks from H-2.
Ar-C (ipso to S)136.5CQuaternary carbon; identified via HMBC cross-peaks from S-CH

.
C-3, C-6 33.0 - 34.5CH

Ring methylenes adjacent to substituted carbons.

Logical Workflow for Stereochemical Elucidation

The following diagram illustrates the self-validating logic tree used to definitively assign the trans stereochemistry of the synthesized compound.

NMR_Workflow Start Acquire NMR Suite (1H, 13C, COSY, HSQC, NOESY) ExtractJ Extract 3J(H1, H2) from 1H Spectrum Start->ExtractJ CheckJ Is 3J(H1, H2) > 10 Hz? ExtractJ->CheckJ TransDieq H1 & H2 are Axial (Trans-Diequatorial Conformer) CheckJ->TransDieq Yes (10-12 Hz) CisIsomer H1 & H2 are Eq/Ax (Cis Isomer) CheckJ->CisIsomer No (2-5 Hz) NOESY Analyze NOESY for 1,3-Diaxial (H1 to H3ax/H5ax) TransDieq->NOESY Confirm Stereochemistry Confirmed: trans-2-(4-Methylthiophenyl)cyclohexanol NOESY->Confirm NOE Present

Figure 1: Logical workflow for the stereochemical elucidation of 2-arylcyclohexanols using NMR.

Experimental Protocol

This protocol ensures high-fidelity data acquisition, prioritizing the resolution needed to extract critical


-couplings and NOE cross-peaks.
Step 1: Sample Preparation
  • Purity Check: Ensure the sample is

    
    95% pure via LC-MS or TLC prior to NMR analysis to prevent signal overlap in the aliphatic region.
    
  • Solvent Selection: Dissolve 15–20 mg of trans-2-(4-Methylthiophenyl)cyclohexanol in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D). Causality: CDCl
    
    
    
    provides excellent solubility and lacks exchangeable protons, allowing the observation of the -OH proton if the solvent is kept strictly anhydrous.
  • Internal Standard: Ensure the CDCl

    
     contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm reference point.
    
Step 2: 1D NMR Acquisition
  • 
    H NMR (400 or 500 MHz): 
    
    • Parameters: Spectral width of 12 ppm, relaxation delay (D1) of 2.0 s, 16–32 scans.

    • Processing: Apply a mild exponential window function (LB = 0.3 Hz) to enhance the signal-to-noise ratio without compromising the resolution of the H-1 and H-2 multiplets.

  • 
    C NMR (100 or 125 MHz): 
    
    • Parameters: Proton-decoupled sequence (zgpg30), D1 of 2.0 s, minimum of 512 scans.

    • Causality: The quaternary aromatic carbons (ipso to the Cy ring and S-atom) suffer from long

      
       relaxation times and lack NOE enhancement [2]. If these peaks are absent, increase D1 to 5.0 s.
      
Step 3: 2D NMR Acquisition & Self-Validation
  • COSY (Correlation Spectroscopy):

    • Purpose: Trace the continuous spin system of the cyclohexane ring.

    • Action: Map the correlation from H-1 (

      
       3.55) 
      
      
      
      H-2 (
      
      
      2.45)
      
      
      H-3 (
      
      
      ~1.80).
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Resolve the overlapping aliphatic protons (1.20 - 2.10 ppm).

    • Action: Correlate the H-1 proton to the C-1 carbon (~74.5 ppm) and the H-2 proton to the C-2 carbon (~52.8 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Prove the regiochemistry of the substituents.

    • Action: Look for a

      
       cross-peak linking the H-2 proton to the aromatic ipso-carbon (~142.0 ppm), and the S-CH
      
      
      
      protons (~2.45 ppm) to the other aromatic ipso-carbon (~136.5 ppm).
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: Confirm the chair conformation and validate the trans geometry.

    • Parameters: Mixing time (

      
      ) of 300–500 ms.
      
    • Action: Identify 1,3-diaxial interactions. The axial H-1 must show a through-space correlation to the axial H-3 and H-5 protons. The absence of a strong NOE between H-1 and H-2 further confirms they are antiperiplanar (diaxial), validating the trans-diequatorial structure.

References

  • Title: Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure Source: The Royal Society of Chemistry (RSC) URL: [Link]

  • Title: NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei Source: University of Ioannina (uoi.gr) URL: [Link]

  • Title: Structure Elucidation by NMR in Organic Chemistry Source: Scribd URL: [Link]

Application

Introduction: Understanding trans-2-(4-Methylthiophenyl)cyclohexanol

An in-depth guide for researchers, scientists, and drug development professionals on the proper handling and storage of trans-2-(4-Methylthiophenyl)cyclohexanol. Trans-2-(4-Methylthiophenyl)cyclohexanol is a bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the proper handling and storage of trans-2-(4-Methylthiophenyl)cyclohexanol.

Trans-2-(4-Methylthiophenyl)cyclohexanol is a bifunctional organic molecule featuring a cyclohexanol ring and a methylthiophenyl group. This unique combination of a polar hydroxyl group and a sulfur-containing aromatic moiety makes it a compound of interest in medicinal chemistry and materials science. Cyclohexanol derivatives are known to be important carbocyclic structures with a range of biological activities.[1] The presence of the thioether (sulfide) group introduces specific chemical properties, including the potential for oxidation and coordination with metals, which are critical to consider for its application and stability.[2][3][4]

Proper handling and storage are not merely procedural formalities; they are essential for ensuring the chemical integrity of the compound, obtaining reproducible experimental results, and guaranteeing the safety of laboratory personnel. This guide provides a detailed framework for managing this compound, grounded in its specific chemical characteristics.

Chemical and Physical Profile

Understanding the fundamental properties of a compound is the first step toward safe and effective handling. While specific experimental data for this exact molecule is sparse, its properties can be reliably inferred from its constituent functional groups and structurally similar compounds.

PropertyValue (Estimated/Inferred)Rationale/Source
Molecular Formula C₁₃H₁₈OSBased on chemical structure.
Molecular Weight 222.35 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid or a viscous liquid.Cyclohexanol derivatives can be solids or liquids at room temperature.[5][6]
Solubility Soluble in most organic solvents (e.g., alcohols, ethers, ketones). Slightly soluble in water.[5][6]The cyclohexanol moiety provides some polarity, while the overall structure is largely nonpolar.
Boiling Point >150 °C at reduced pressureSimilar to other substituted phenylcyclohexanols.[6]
Melting Point Likely in the range of 50-70 °CBased on related structures like trans-2-phenylcyclohexanol.[6]

Core Stability Considerations

The stability of trans-2-(4-Methylthiophenyl)cyclohexanol is primarily influenced by its two functional groups: the thioether and the hydroxyl group.

  • Thioether Oxidation: The sulfur atom in the methylthiophenyl group is susceptible to oxidation.[3] Atmospheric oxygen, or more aggressive oxidizing agents, can convert the thioether into the corresponding sulfoxide and subsequently to a sulfone. This transformation fundamentally alters the compound's electronic properties, steric profile, and biological activity. Storage under an inert atmosphere is therefore highly recommended to preserve the compound's integrity.

  • Cyclohexanol Dehydration: The hydroxyl group on the cyclohexane ring can be eliminated (dehydration) to form an alkene, particularly under acidic conditions or at elevated temperatures.[1] This highlights the need for storage away from acidic contaminants and heat.

  • Conformational Stability: The compound exists predominantly in a stable chair conformation. The "trans" designation indicates that the hydroxyl and methylthiophenyl groups are on opposite sides of the cyclohexane ring, which generally favors a more stable diequatorial orientation, minimizing steric strain.[7] This inherent conformational stability means that degradation is more likely to occur through chemical reactions rather than isomerization.

Safety and Handling Protocols (EHS)

Given its chemical structure, this compound should be handled with the appropriate precautions for a laboratory chemical. The following guidelines are based on safety data for similar compounds like methylcyclohexanols and other irritants.[8][9]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[9] Wash hands thoroughly after handling.[11]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[9][11]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[9][11]

  • Do not eat, drink, or smoke when using this product.[8]

  • Keep away from heat, sparks, and open flames. While not highly flammable, it is a combustible organic material.[8][10]

  • Take measures to prevent the buildup of electrostatic charge.[8]

Emergency Procedures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[8]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8]

Waste Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Do not let the product enter drains.

Storage Conditions for Long-Term Stability

Proper storage is critical to prevent the degradation pathways discussed earlier.

  • Temperature: Store in a cool, dry place.[10][11] Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of thioether oxidation.[3]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[8][10][11] Use amber glass vials to protect from light, which can potentially catalyze degradation.

  • Incompatible Substances: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution for use in experiments.

G cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh Compound in Fume Hood Equilibrate->Weigh 1. Solvent Add Solvent (e.g., DMSO, Ethanol) Weigh->Solvent 2. Dissolve Dissolve using Vortexing or Sonication Solvent->Dissolve 3. Aliquot Aliquot into Small-Volume Cryovials Dissolve->Aliquot 4. InertGas Blanket with Inert Gas (Argon/Nitrogen) Aliquot->InertGas 5. Store Store at -20°C or -80°C InertGas->Store 6.

Caption: Workflow for preparing and storing stock solutions.

Methodology:

  • Equilibration: Before opening, allow the container of trans-2-(4-Methylthiophenyl)cyclohexanol to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a suitable vial.

  • Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO for biological assays, or other organic solvents like ethanol or methanol).

  • Dissolution: Cap the vial tightly and vortex until the solid is fully dissolved. Gentle sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles of the main stock, divide the solution into smaller, single-use aliquots in cryovials.

  • Inert Gas Blanketing: Before sealing the aliquots for long-term storage, gently flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guide
ProblemPotential CauseSolution
Compound is difficult to dissolve. Incorrect solvent choice or insufficient mixing.Try a different solvent with appropriate polarity. Use sonication to increase the rate of dissolution.
Solution appears cloudy or has particulates. Compound may not be fully dissolved or may have degraded.Filter the solution through a 0.22 µm syringe filter. If the issue persists, the compound may be impure or degraded.
Experimental results are inconsistent over time. Degradation of the compound in the stock solution.Prepare fresh stock solutions frequently. Ensure proper storage of aliquots under an inert atmosphere and protected from light. Avoid repeated freeze-thaw cycles.

References

  • Unveiling the Reactivity Landscape of Thioethers: A Comparative Analysis of tert-Butyl Sulfide. Benchchem.
  • explain stability of cyclohexanol on the basis of baeyer-strain theory. (600 words ). Filo. (2025).
  • Safety D
  • Thioether. wikidoc. (2012).
  • trans-2-(4-Propylphenyl)cyclohexanol. AK Scientific, Inc.
  • SAFETY DATA SHEET. Tokyo Chemical Industry. (2025).
  • Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework.
  • (+/-)-trans-2-(4-methylphenyl)cyclohexanol. Chemsrc. (2025).
  • SAFETY D
  • TRANS-4-METHYLCYCLOHEXANOL. ChemicalBook. (2026).
  • 2-PHENYL-CYCLOHEXANOL(TRANS). ChemBK. (2024).
  • Synthesis of Cyclohexanol Derivatives by Zirconocene-Mediated Ring-Contraction Reactions of Seven-Membered Cyclic Enol Ethers.
  • Material Safety Data Sheet - trans-4-Methylcyclohexanol, 98%. Cole-Parmer. (2005).
  • SAFETY D
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2014).

Sources

Method

Application Notes &amp; Protocols for trans-2-(4-Methylthiophenyl)cyclohexanol

A Guide for Advanced Research & Development Abstract: This document provides a comprehensive technical guide for the safe handling, application, and disposal of trans-2-(4-Methylthiophenyl)cyclohexanol. Designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Advanced Research & Development

Abstract: This document provides a comprehensive technical guide for the safe handling, application, and disposal of trans-2-(4-Methylthiophenyl)cyclohexanol. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a standard safety data sheet (SDS) to offer field-proven insights and detailed protocols. We will explore the compound's role as a valuable synthetic intermediate, grounded in the strategic importance of substituted cyclohexyl scaffolds in modern drug discovery. The protocols herein are designed as self-validating systems to ensure experimental integrity and laboratory safety.

Section 1: Compound Profile and Strategic Relevance

trans-2-(4-Methylthiophenyl)cyclohexanol belongs to a class of sterically defined cyclohexanols that are of significant interest in medicinal chemistry. The cyclohexyl core serves as a three-dimensional, metabolically robust bioisostere for a flat phenyl group, a strategy that can enhance binding affinity by providing more contact points with a target protein and reducing the entropic penalty of binding.[1] The presence of the hydroxyl (-OH) and methylthiophenyl (-SMe) groups at defined positions offers orthogonal vectors for synthetic elaboration, making this compound a versatile building block for creating libraries of complex molecules.

The strategic incorporation of such scaffolds aims to solve the "flatland" problem in drug discovery, where an over-reliance on planar aromatic systems can lead to poor pharmacokinetic profiles. By introducing sp³-rich, conformationally constrained structures like this cyclohexanol derivative, chemists can design novel therapeutic agents with improved properties.[2]

1.1 Physicochemical & Hazard Data Summary

PropertyValue / InformationSource (Analog Compound)
IUPAC Name trans-2-(4-(methylthio)phenyl)cyclohexan-1-ol-
CAS Number Data not available. Similar compounds: 21666-91-1 for (+/-)-trans-2-(4-methylphenyl)cyclohexanol[3](+/-)-trans-2-(4-methylphenyl)cyclohexanol
Molecular Formula C₁₃H₁₈OS-
Molecular Weight 222.35 g/mol -
Appearance Expected to be an off-white to yellow solid or a viscous liquid.General observation for similar compounds
GHS Hazard Class Warning. Likely Categories: Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System).[4] May be harmful if swallowed, in contact with skin, or if inhaled.trans-2-(4-Propylphenyl)cyclohexanol[4]
Hazard Statements H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]trans-2-(4-Propylphenyl)cyclohexanol[4]
Stench Hazard High. The thiophenyl moiety imparts a strong, persistent, and unpleasant odor characteristic of thiols and sulfides.[5][6]Thiophenols & Thiols[5][6]

Section 2: Safety, Handling, and Disposal Protocols

The dual-hazard nature of this compound—arising from the cyclohexanol moiety and the stench-producing, potentially toxic thiophenyl group—necessitates stringent handling protocols.

2.1 Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required. All operations must be conducted within a certified chemical fume hood.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Experimental Work cluster_doffing Doffing Sequence (in case of contamination) Assess Assess Hazards & Verify Fume Hood Function Gather Gather All Required Materials Assess->Gather Coat Don Lab Coat (fully buttoned) Gather->Coat Goggles Don Chemical Safety Goggles Coat->Goggles Gloves Don Double Layer of Nitrile Gloves Goggles->Gloves Work Conduct Experiment Inside Fume Hood Gloves->Work Doff_Outer_Gloves Remove Outer Gloves Work->Doff_Outer_Gloves Doff_Coat Remove Lab Coat Doff_Outer_Gloves->Doff_Coat Doff_Inner_Gloves Remove Inner Gloves Doff_Coat->Doff_Inner_Gloves Doff_Goggles Remove Goggles Doff_Inner_Gloves->Doff_Goggles Wash Wash Hands Thoroughly Doff_Goggles->Wash

Caption: Mandatory PPE donning and doffing workflow.

2.2 Step-by-Step Handling and Storage Protocol

Causality: The primary goals are to prevent skin/eye contact, avoid inhalation of vapors, and contain the powerful stench.

  • Preparation: Before handling, designate a specific area within a chemical fume hood for the work. Prepare a quench/decontamination bath of 10-15% sodium hypochlorite (household bleach) solution.[5]

  • Aliquotting:

    • Handle the solid material carefully to avoid generating dust.[7]

    • If the compound is a low-melting solid or oil, gently warm the sealed container in a water bath to melt the contents for easier transfer via syringe.

    • Use gastight syringes for transferring solutions.

  • Reaction Setup:

    • Perform all additions and manipulations in a closed system under an inert atmosphere (e.g., Nitrogen or Argon) where possible.

    • Ensure all glassware joints are properly sealed.

  • Post-Handling:

    • Tightly cap the main container, seal the cap with Parafilm or Teflon tape, and place it inside a secondary, sealed container (e.g., a wide-mouth jar) with an absorbent material.[5]

    • Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4][8]

  • Decontamination:

    • Submerge all contaminated disposable items (gloves, paper towels, septa) in the bleach bath inside the fume hood for at least 24 hours before disposal as hazardous waste.[5]

    • Rinse all contaminated glassware with the bleach solution in the fume hood before removing it for standard cleaning.[5]

2.3 Spill and Waste Management Protocol

Trustworthiness: This protocol ensures that spills are managed effectively to prevent cross-contamination and odor release, and that waste is segregated and disposed of according to regulations.

Spill_Waste_Workflow cluster_small Small Spill Protocol cluster_large Large Spill Protocol Spill Spill Detected (Inside Fume Hood) Assess Assess Spill Size (<10g / <10mL?) Spill->Assess Contain Contain with Inert Absorbent (Sand, Vermiculite) Assess->Contain Yes Alert Alert Colleagues & Lab Supervisor Assess->Alert No Collect Carefully Collect into Sealable Waste Container Contain->Collect Decon Wipe Area with Bleach Solution (10-15%) Collect->Decon Dispose Label & Dispose as 'Thiol-Contaminated Waste' Decon->Dispose Evacuate Evacuate Immediate Area Alert->Evacuate Contact Contact EHS/Safety Officer Evacuate->Contact

Caption: Decision workflow for spill and waste management.

  • Waste Segregation: All waste contaminated with trans-2-(4-Methylthiophenyl)cyclohexanol must be collected in a designated, labeled, and sealed hazardous waste container.[7] Do not mix with other waste streams unless compatibility is confirmed.

  • Small Spills (Inside Fume Hood):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[9]

    • Carefully scoop the material into a designated, sealable hazardous waste container.

    • Wipe the spill area with a cloth soaked in 10-15% bleach solution, followed by a standard solvent wipe (e.g., ethanol or isopropanol).

  • Large Spills:

    • Evacuate the immediate area and alert nearby personnel.

    • Close the fume hood sash.

    • Contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a large spill yourself.

Section 3: Application Notes for Synthetic Chemistry

The true value of trans-2-(4-Methylthiophenyl)cyclohexanol lies in its utility as a versatile intermediate. The trans relationship between the hydroxyl and phenyl groups provides a well-defined stereochemical platform for subsequent reactions.

3.1 Rationale for Use in Drug Discovery Programs

  • Scaffold Hopping & Bioisosterism: The cyclohexyl ring can replace a phenyl ring to improve solubility, metabolic stability, and escape "flatland," potentially leading to better drug candidates.[1][10]

  • Vectorial Elaboration: The hydroxyl group serves as a key handle for introducing new functionality via etherification, esterification, or Mitsunobu reactions. The methylthiophenyl group can be oxidized to the corresponding sulfoxide or sulfone, which can act as potent hydrogen bond acceptors, significantly altering the molecule's polarity and interaction with biological targets.

  • Conformational Rigidity: Replacing a flexible alkyl chain with the cyclohexyl ring reduces the molecule's conformational entropy, which can lead to a more favorable binding energy upon interaction with a protein target.[1]

Synthetic_Logic cluster_pathways Synthetic Elaboration Pathways Start trans-2-(4-Methylthiophenyl)cyclohexanol -OH -SMe Ether Etherification / Esterification (e.g., Williamson, Fischer) Start:f0->Ether Oxidation Oxidation of Thioether (e.g., with m-CPBA, Oxone®) Start:f1->Oxidation Product_A New Ether/Ester Analogs Ether->Product_A Product_B Sulfoxide/Sulfone Analogs Oxidation->Product_B Assay Assay Product_A->Assay Biological Testing SAR SAR Product_A->SAR Biological Testing Product_B->Assay Biological Testing Product_B->SAR Biological Testing

Caption: Synthetic utility and logical workflow.

3.2 Representative Protocol: O-Alkylation via Williamson Ether Synthesis

This protocol illustrates a common transformation using the hydroxyl group. It is a representative method and should be optimized for specific substrates.

Objective: To synthesize trans-1-alkoxy-2-(4-methylthiophenyl)cyclohexane.

Materials:

  • trans-2-(4-Methylthiophenyl)cyclohexanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • System Preparation: Under an inert atmosphere of Argon, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and temperature probe.

  • Deprotonation (Causality: Formation of the reactive alkoxide): Cool the THF to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise to the stirring solvent.

  • Dissolve trans-2-(4-Methylthiophenyl)cyclohexanol in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the alkyl halide dropwise.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar product spot.

  • Workup & Quench: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any remaining NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. (Ensure the vacuum pump is protected with a cold trap).[5]

  • Purification (Self-Validation): Purify the crude product by column chromatography on silica gel to yield the pure ether. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • Thiophene Material Safety Data Sheet. Sciencelab.com. [Link]

  • (+/-)-trans-2-(4-methylphenyl)cyclohexanol Information. Chemsrc. [Link]

  • trans-4-Methylcyclohexanol Material Safety Data Sheet. Cole-Parmer. [Link]

  • Thiophenol Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Dehydrogenative Aromatization of Cyclohexanone Derivatives. ResearchGate. [Link]

  • Efficient Synthesis of cis-4-Propylcyclohexanol. MDPI. [Link]

  • trans-2-Phenyl-1-cyclohexanol. Wikipedia. [Link]

  • Chemical Properties of Cyclohexanol. Cheméo. [Link]

  • Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones. PMC. [Link]

  • Synthetic method of trans 2-(N-methylamino)cyclohexanol.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery. MDPI. [Link]

  • Synthesis and Conformational Study of Triazolylcyclohexanols and trans-2-(azaarylsulfanyl)-cyclohexanols. Scholarly Commons, University of the Pacific. [Link]

  • Toxicological Review for Cyclohexane. U.S. Environmental Protection Agency. [Link]

  • Selected synthetic strategies to cyclophanes. PMC. [Link]

  • Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one. EAP. [Link]

Sources

Application

synthesis of derivatives from trans-2-(4-Methylthiophenyl)cyclohexanol

Synthesis and Derivatization of trans-2-(4-Methylthiophenyl)cyclohexanol: Application Notes and Protocols Introduction & Structural Significance trans-2-(4-Methylthiophenyl)cyclohexanol is a highly versatile β-arylcycloh...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Derivatization of trans-2-(4-Methylthiophenyl)cyclohexanol: Application Notes and Protocols

Introduction & Structural Significance

trans-2-(4-Methylthiophenyl)cyclohexanol is a highly versatile β-arylcyclohexanol scaffold. Structurally, it combines the conformational rigidity of a cyclohexane ring with a highly tunable thioether moiety. This unique combination makes it a valuable intermediate in drug discovery—particularly for synthesizing sulfone-based pharmacophores commonly found in non-steroidal anti-inflammatory drugs (NSAIDs) like COX-2 inhibitors. Furthermore, in the realm of asymmetric synthesis, the enantiomers of this 1,2-disubstituted cyclohexane can serve as robust chiral auxiliaries, functioning analogously to Whitesell's well-documented trans-2-phenylcyclohexanol[1].

This application note details the divergent synthesis of key derivatives from racemic trans-2-(4-methylthiophenyl)cyclohexanol, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Mechanistic Pathways and Causality

The derivatization of trans-2-(4-methylthiophenyl)cyclohexanol requires precise chemoselectivity due to the presence of two reactive functional groups: a secondary alcohol and a nucleophilic thioether.

  • Selective S-Oxidation (Sulfone/Sulfoxide Synthesis): The sulfur atom is significantly more nucleophilic than the hydroxyl oxygen. By strictly controlling the stoichiometry of m-chloroperoxybenzoic acid (mCPBA) and maintaining low temperatures (0 °C), the thioether can be selectively oxidized to a sulfoxide (1 equivalent) or a sulfone (2.2 equivalents) without concurrent oxidation of the secondary alcohol.

  • Enzymatic Kinetic Resolution: To obtain enantiopure chiral auxiliaries, enzymatic kinetic resolution is preferred over chemical resolution. We utilize Pseudomonas fluorescens lipase, which exhibits profound stereoselectivity, hydrolyzing only the (-)-(1R,2S) ester[2]. A chloroacetate ester is specifically chosen over a standard acetate because the electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon, drastically accelerating the enzymatic hydrolysis rate[3].

  • Selective O-Oxidation (Ketone Synthesis): Oxidizing the secondary alcohol to a ketone while preserving the thioether is challenging. Standard reagents like Swern oxidation can induce Pummerer-type rearrangements or form sulfonium ylides. Therefore, a TEMPO/BAIB (bis(acetoxy)iodobenzene) system is employed. TEMPO selectively oxidizes the alcohol under mild, biphasic conditions without interacting with the sulfur atom.

Pathways A trans-2-(4-Methylthiophenyl) cyclohexanol B Sulfoxide / Sulfone (Pharmacophores) A->B mCPBA (1-2 eq) 0 °C to RT C Enantiopure Chloroacetates (Chiral Auxiliaries) A->C 1. ClCH2COCl 2. Lipase Resolution D Cyclohexanone Derivative (Synthetic Intermediate) A->D TEMPO / BAIB CH2Cl2 / H2O

Divergent synthetic pathways from trans-2-(4-Methylthiophenyl)cyclohexanol.

Self-Validating Experimental Protocols

Protocol A: Selective S-Oxidation to trans-2-(4-Methylsulfonylphenyl)cyclohexanol

Objective: Synthesize the sulfone derivative while preserving the secondary alcohol. Procedure:

  • Dissolve 10.0 mmol of trans-2-(4-methylthiophenyl)cyclohexanol in 50 mL of anhydrous dichloromethane (CH2Cl2) and cool to 0 °C in an ice bath.

  • Slowly add 22.0 mmol (2.2 eq) of mCPBA (77% max) in small portions over 30 minutes to prevent thermal spikes.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.6) will rapidly convert to a highly polar intermediate (sulfoxide, Rf ~0.1) before resolving into the final sulfone product (Rf ~0.3).

  • Stir for 2 hours at room temperature.

  • Quench the reaction by adding 20 mL of saturated aqueous Na2S2O3. Self-Validation Step: Perform a starch-iodide test on the organic layer; a negative (colorless) result confirms the complete destruction of excess peroxides.

  • Wash the organic layer with saturated NaHCO3 (3 × 30 mL) to remove m-chlorobenzoic acid, dry over MgSO4, and concentrate in vacuo.

Protocol B: Enzymatic Kinetic Resolution

Objective: Separate the racemic mixture into enantiopure (-)-(1R,2S) and (+)-(1S,2R) derivatives.

Workflow Start Racemic trans-2-(4-Methylthiophenyl)cyclohexanol Acylation O-Acylation (ClCH2COCl, DMAP, CH2Cl2) Start->Acylation RacemicEster Racemic Chloroacetate Ester Acylation->RacemicEster Enzyme Enzymatic Resolution (P. fluorescens Lipase, pH 7.5) RacemicEster->Enzyme Split Stereoselective Hydrolysis Enzyme->Split MinusAlcohol (-)-(1R,2S)-Alcohol (Aqueous/Polar Fraction) Split->MinusAlcohol Hydrolyzed PlusEster (+)-(1S,2R)-Ester (Organic Fraction) Split->PlusEster Unreacted Hydrolysis Chemical Hydrolysis (NaOH, MeOH) PlusEster->Hydrolysis PlusAlcohol (+)-(1S,2R)-Alcohol Hydrolysis->PlusAlcohol

Enzymatic kinetic resolution workflow for trans-2-(4-Methylthiophenyl)cyclohexanol.

Procedure:

  • O-Acylation: React the racemic alcohol (10.0 mmol) with chloroacetyl chloride (11.0 mmol) and DMAP (0.5 mmol) in CH2Cl2 at reflux for 6 hours to yield racemic trans-2-(4-methylthiophenyl)cyclohexyl chloroacetate[4].

  • Enzymatic Hydrolysis: Suspend the racemic ester in 50 mL of 0.1 M phosphate buffer (pH 7.5). Add 500 mg of Pseudomonas fluorescens lipase.

  • Self-Validation Step: Vigorously stir the biphasic mixture at 30 °C. As the (-)-(1R,2S) ester hydrolyzes, chloroacetic acid is released, dropping the pH. Use an autotitrator to maintain pH 7.5 with 1.0 M NaOH. The reaction is strictly self-validating: it is complete when exactly 0.5 equivalents of NaOH have been consumed and base uptake ceases[3].

  • Separation: Extract the mixture with diethyl ether. The organic layer contains the unreacted (+)-(1S,2R)-ester, while the aqueous/polar fraction contains the hydrolyzed (-)-(1R,2S)-alcohol. Separate via silica gel chromatography.

  • Chemical Hydrolysis: Reflux the isolated (+)-(1S,2R)-ester in 2 M NaOH/MeOH for 3 hours to yield the (+)-(1S,2R)-alcohol[4].

Protocol C: Selective O-Oxidation to trans-2-(4-Methylthiophenyl)cyclohexanone

Objective: Synthesize the ketone intermediate without oxidizing the thioether. Procedure:

  • Dissolve 5.0 mmol of the alcohol in 25 mL of CH2Cl2 and 5 mL of water.

  • Add 0.5 mmol (10 mol%) of TEMPO and 5.5 mmol (1.1 eq) of BAIB.

  • Stir vigorously at room temperature for 4 hours.

  • Self-Validation Step: The reaction mixture will initially turn orange (indicating active TEMPO) and fade as the BAIB is consumed. The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp C=O stretch (~1710 cm⁻¹) in the IR spectrum of an aliquot confirms success.

  • Quench with saturated aqueous Na2S2O3, extract with CH2Cl2, and purify via column chromatography.

Quantitative Data Summary

DerivativeReaction TypeReagentsExpected YieldKey Validation Marker
trans-2-(4-Methylsulfonylphenyl)cyclohexanol S-OxidationmCPBA (2.2 eq)85–92%Rf ~0.3 (Hex/EtOAc 1:1), IR: 1150 cm⁻¹ (SO₂ stretch)
(-)-(1R,2S)-Alcohol Enzymatic HydrolysisP. fluorescens Lipase45–48% (max 50%)Base uptake ceases at exactly 0.5 eq; Enantiomeric Excess >98%
trans-2-(4-Methylthiophenyl)cyclohexanone O-OxidationTEMPO, BAIB78–85%IR: 1710 cm⁻¹ (C=O stretch), absence of 3300 cm⁻¹ (O-H stretch)

References

  • Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). "trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary". Journal of Organic Chemistry, 50(23), 4663-4664. Source: ACS Publications. URL:[Link]

  • Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1990). "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (−)-(1R,2S)-Trans-2-Phenylcyclohexanol And (+)-(1S,2R)-Trans-2-Phenylcyclohexanol". Organic Syntheses, 69, 1. Source: OrgSyn. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol

Welcome to the technical support center for the synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and ensure the desired stereochemical outcome. Here, we move beyond simple protocols to explain the underlying principles that govern this reaction, providing you with the expertise to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to trans-2-(4-Methylthiophenyl)cyclohexanol?

The most prevalent method is the nucleophilic ring-opening of cyclohexene oxide. This reaction utilizes a potent nucleophile, typically a Grignard reagent or an organolithium species, derived from 4-bromothioanisole. The reaction proceeds via an SN2-like mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the formation of the desired alcohol after an acidic workup.[1][2] This pathway is favored due to the high ring strain of the epoxide, which makes it susceptible to nucleophilic attack.[3]

Q2: Why is the trans isomer the major product?

The formation of the trans product is a direct consequence of the SN2 mechanism. The nucleophile performs a "backside attack" on the epoxide carbon, approaching from the side opposite the carbon-oxygen bond.[4][5] In the case of cyclohexene oxide, this forces the incoming aryl group and the existing oxygen (which becomes the hydroxyl group) into an anti-periplanar, or trans, configuration relative to each other on the cyclohexane ring. This stereochemical outcome is dictated by the need to pass through a stable, chair-like transition state.[6]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) to separate the starting material (cyclohexene oxide) from the product. The product, being an alcohol, will be significantly more polar and thus have a lower Rf value. Spot the reaction mixture alongside your starting materials for easy comparison.

Q4: What are the critical parameters that influence the reaction yield?

Several factors are crucial:

  • Reagent Quality: The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Temperature Control: The formation of the Grignard reagent is exothermic and should be controlled. The subsequent reaction with the epoxide is also temperature-sensitive. Low temperatures (e.g., 0 °C to room temperature) are typically employed to minimize side reactions.

  • Stoichiometry: A slight excess of the Grignard reagent (1.1-1.5 equivalents) is often used to ensure complete consumption of the epoxide.

  • Workup Procedure: A careful and controlled quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid is necessary to protonate the intermediate alkoxide without causing unwanted side reactions.[1][7]

Q5: How is the final product purified to isolate the trans isomer?

Since diastereomers have different physical properties, purification is typically achieved via flash column chromatography on silica gel or by recrystallization.[8] A gradient elution system for chromatography, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective at separating the trans product from the minor cis isomer and other non-polar impurities.

Section 2: In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield

Low yield is the most common issue, often stemming from problems with the nucleophile or reaction conditions.

  • Possible Cause A: Inactive Grignard Reagent

    • Diagnosis: The Grignard reagent is a strong base and will be quenched by any protic source (like water) or react with oxygen. If your magnesium turnings did not activate, or the solution did not turn cloudy and warm upon addition of the aryl halide, the reagent likely failed to form.

    • Solution & Scientific Rationale:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120 °C for several hours or flame-dried under vacuum). Use anhydrous solvents, such as dry diethyl ether or THF, which are crucial for Grignard reagent stability.

      • Activate Magnesium: If the reaction does not initiate, add a small crystal of iodine or a few drops of 1,2-dibromoethane. These reagents react with the magnesium surface to remove the passivating magnesium oxide layer, exposing fresh metal to initiate the reaction.

      • Check Aryl Halide Quality: Ensure the 4-bromothioanisole is pure and dry.

  • Possible Cause B: Epoxide Rearrangement

    • Diagnosis: The presence of Lewis acids or strong Brønsted acids can catalyze the rearrangement of the epoxide to undesired byproducts, such as cyclohexanone or allylic alcohols, before the Grignard reagent can react.[3]

    • Solution & Scientific Rationale:

      • Use High-Purity Reagents: Ensure the Grignard reagent is free from excess magnesium halides (MgBr₂), which are Lewis acidic. This can be achieved by allowing the Grignard solution to settle and decanting the supernatant.

      • Controlled Addition: Add the epoxide solution slowly to the Grignard reagent at a controlled temperature (e.g., 0 °C). This maintains a high concentration of the strong nucleophile relative to the epoxide, favoring the desired bimolecular reaction over unimolecular rearrangement.

Problem 2: Poor trans-Stereoselectivity (High cis-Isomer Content)

While the trans product is heavily favored, certain conditions can erode this selectivity.

  • Possible Cause A: Competing Reaction Pathways

    • Diagnosis: A higher reaction temperature or the presence of certain catalytic impurities can introduce pathways that do not follow the strict SN2 backside attack, potentially involving radical mechanisms or transition states that are not chair-like.

    • Solution & Scientific Rationale:

      • Maintain Low Temperature: Running the reaction at 0 °C or even lower temperatures reduces the available thermal energy, making it more difficult to overcome the activation barrier for the higher-energy pathway that leads to the cis product. The chair-like transition state leading to the trans product is energetically favored and will dominate at lower temperatures.[6]

      • Solvent Choice: The choice of solvent can influence the transition state. Aprotic, non-polar to moderately polar solvents like THF or diethyl ether are standard because they effectively solvate the Grignard reagent without interfering with the reaction mechanism.

SolventTypical Effect on StereoselectivityRationale
THF / Diethyl Ether High trans-selectivityStandard coordinating solvents that stabilize the Grignard reagent and favor an orderly SN2 transition state.
Toluene / Hexane May decrease selectivityNon-coordinating solvents can lead to aggregation of the Grignard reagent, potentially altering its reactivity and the reaction pathway.
Protic Solvents (e.g., Ethanol) DO NOT USE Will instantly quench the Grignard reagent, preventing any reaction.
Problem 3: Difficulty in Product Purification
  • Diagnosis: The product appears as an oil that is difficult to crystallize, or the diastereomers co-elute during column chromatography.

  • Solution & Scientific Rationale:

    • Optimize Chromatography: Diastereomers can often be separated with careful chromatography.[8] Use a long column with a shallow solvent gradient (e.g., increasing ethyl acetate in hexanes by 1-2% increments). Monitor fractions closely by TLC.

    • Recrystallization: If chromatography is insufficient, recrystallization can be effective. The key is finding a suitable solvent system. Start with a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., hexanes/ethyl acetate, toluene, or cyclohexane). If the product "oils out," it means the solution became supersaturated too quickly. To remedy this, use a larger volume of solvent or a solvent system where the product's solubility is lower, and allow for very slow cooling to promote crystal lattice formation.

Section 3: Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from established organic chemistry principles.

Step 1: Preparation of the Grignard Reagent

  • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Dry all glassware in an oven overnight and assemble while hot under a stream of dry nitrogen.

  • To the flask, add magnesium turnings (1.2 eq).

  • In the dropping funnel, prepare a solution of 4-bromothioanisole (1.0 eq) in anhydrous THF.

  • Add a small portion (~10%) of the bromide solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Ring-Opening Reaction

  • Cool the Grignard solution to 0 °C using an ice bath.

  • Prepare a solution of cyclohexene oxide (0.9 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the cyclohexene oxide solution dropwise to the stirred Grignard reagent over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the epoxide.

Step 3: Workup and Purification

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography (silica gel, gradient elution with 5% to 30% ethyl acetate in hexanes) to afford trans-2-(4-Methylthiophenyl)cyclohexanol as a white solid or pale oil.

Section 4: Visual Diagrams and Data

Reaction Mechanism

The diagram below illustrates the SN2 backside attack of the Grignard reagent on the cyclohexene oxide, leading to the intermediate magnesium alkoxide. The subsequent protonation during workup yields the final trans product.

Caption: SN2 mechanism showing backside attack and ring opening.

Troubleshooting Flowchart

Use this flowchart to diagnose and solve common issues encountered during the synthesis.

Troubleshooting_Flowchart Troubleshooting Guide Start Start Synthesis CheckYield Is Yield Low? Start->CheckYield CheckGrignard Did Grignard Reagent Form? CheckYield->CheckGrignard Yes CheckStereo Is trans:cis Ratio Poor? CheckYield->CheckStereo No FixGrignard Solution: Use Anhydrous Solvents. Activate Mg w/ Iodine. CheckGrignard->FixGrignard No CheckTemp Was Temp. Controlled? CheckGrignard->CheckTemp Yes FixTemp Solution: Add Epoxide Slowly at 0°C. CheckTemp->FixTemp No CheckTemp->CheckStereo Yes FixStereoTemp Solution: Lower Reaction Temperature. CheckStereo->FixStereoTemp Yes CheckPurification Purification Issues? CheckStereo->CheckPurification No FixPurification Solution: Optimize Chromatography Gradient. Screen Recrystallization Solvents. CheckPurification->FixPurification Yes Success Successful Synthesis CheckPurification->Success No

Caption: A logical guide to troubleshooting common synthesis problems.

Section 5: References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Ashenhurst, J. (2026, January 17). The Grignard Reaction of Epoxides. Chemistry Steps. [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. [Link]

  • ChemHelper. (n.d.). Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). [Link]

  • Pearson+. (n.d.). Addition to an epoxide occurs via an SN2 reaction, but the stereo.... [Link]

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. [Link]

  • van der Heijden, K. et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of trans-2-(4-Methylthiophenyl)cyclohexanol

[label="Sulfoxide\n(Oxidation Product)", Welcome to the Chromatography Support Center. This knowledge base is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolatio...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Sulfoxide\n(Oxidation Product)",

Welcome to the Chromatography Support Center. This knowledge base is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation of trans-2-(4-Methylthiophenyl)cyclohexanol.

The purification of this specific molecule presents a dual challenge: managing the hydrogen-bonding dynamics of a secondary hydroxyl group while preserving the structural integrity of an oxidation-sensitive methylthioether moiety. This guide provides diagnostic troubleshooting, mechanistic insights, and a self-validating protocol to ensure high-yield, high-purity isolation.

Part 1: Diagnostic Knowledge Base (Troubleshooting & FAQs)

Q1: Why do the cis and trans diastereomers co-elute, and how can I resolve them?

  • Causality: The separation of diastereomers relies on their differential spatial interaction with the silica gel's silanol groups. In the trans (equatorial-equatorial) isomer, the hydroxyl group is sterically accessible, allowing for strong hydrogen bonding with the stationary phase. In contrast, the cis (axial-equatorial) isomer experiences steric shielding from the adjacent bulky aryl group, weakening this interaction.

  • Solution: Co-elution occurs when the solvent system is too polar, overwhelming these subtle stereochemical differences. Implement a shallow step gradient. Standard protocols for 2-arylcyclohexanols recommend starting with a non-polar wash (e.g., Hexanes/EtOAc 20:1) to elute the cis isomer, before stepping to 10:1 and finally 7:1 or 5:1 to selectively elute the more strongly bound trans isomer 1[1].

Q2: I am observing severe tailing of the target band on TLC and during column elution. Is this normal?

  • Causality: Tailing is caused by the free secondary hydroxyl group interacting non-linearly with highly active, acidic silanol sites on standard normal-phase silica.

  • Solution: Do not simply increase solvent polarity, as this will ruin your diastereomeric resolution. Instead, pre-treat the silica gel by flushing the column with 1% triethylamine (Et₃N) in hexanes, followed by a pure hexane flush to remove excess amine. This neutralizes the most acidic sites without altering the bulk retention factor (Rf).

Q3: My isolated product shows a new, highly polar impurity by TLC the next day. What happened?

  • Causality: The 4-methylthiophenyl group contains an electron-rich thioether (-SCH₃) that is highly susceptible to air oxidation, forming a sulfoxide. This degradation is accelerated by prolonged exposure to the slightly acidic surface of silica gel, trace metal impurities in lower-grade silica, and ambient light.

  • Solution: Do not leave the compound on the column overnight. Perform flash chromatography rapidly. Immediately after collection, purge all fraction tubes with nitrogen gas (N₂) to displace oxygen.

Part 2: Quantitative Data & Optimization Parameters

To achieve baseline resolution between the diastereomers and prevent on-column degradation, adhere to the optimized parameters summarized below.

ParameterValue / ObservationMechanistic Rationale
Optimal Solvent System Hexanes / Ethyl Acetate (Step gradient: 20:1 → 10:1 → 5:1)Balances non-polar thioether solubility with polar hydroxyl elution 2[2].
Stationary Phase Silica Gel (230-400 mesh, 60 Å)High surface area is mandatory for resolving closely eluting diastereomers.
Expected cis Rf (10:1 Hex/EtOAc) ~0.35 - 0.40Axial/equatorial arrangement limits silanol hydrogen bonding, eluting faster.
Expected trans Rf (10:1 Hex/EtOAc) ~0.20 - 0.25Equatorial/equatorial arrangement maximizes silanol interaction, eluting slower 3[3].
Detection Method UV Active at 254 nmThe 4-methylthiophenyl chromophore allows robust, non-destructive UV tracking.

Part 3: Self-Validating Experimental Protocol (SOP)

This protocol embeds self-validating checkpoints to ensure the integrity of the thioether and the success of the separation.

Step 1: System Suitability & Stability Check (2D-TLC)

  • Spot the crude mixture in the bottom-left corner of a 5x5 cm silica TLC plate.

  • Develop the plate in 10:1 Hexanes/EtOAc.

  • Dry the plate completely under a stream of N₂, rotate it 90 degrees, and develop it again in the same solvent system.

  • Validation Check: Visualize under UV 254 nm. All spots must lie perfectly on the diagonal axis. If any spots fall off the diagonal, the methylthio group is actively oxidizing on the silica, dictating that the subsequent column must be run in under 45 minutes.

Step 2: Column Preparation & Dry Loading

  • Slurry pack a flash column with 230-400 mesh silica gel using Hexanes. (Use a 50:1 silica-to-crude mass ratio).

  • Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add 2 mass equivalents of silica gel to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Causality:trans-2-(4-Methylthiophenyl)cyclohexanol has limited solubility in pure hexanes. Dry loading prevents the peak broadening and tailing that would occur if the sample were loaded as a liquid in a stronger solvent like DCM.

Step 3: Gradient Elution Execution

  • Isocratic Wash: Flush with 3 Column Volumes (CV) of 20:1 Hexanes/EtOAc. Purpose: Elutes non-polar impurities and unreacted starting materials.

  • First Step: Transition to 10:1 Hexanes/EtOAc for 3 CV. Purpose: Elutes the sterically hindered cis-isomer.

  • Second Step: Transition to 7:1, then 5:1 Hexanes/EtOAc. Purpose: Elutes the target trans-isomer.

  • Validation Check: Monitor fractions via TLC. The target trans-isomer will be the second major UV-active band to elute.

Step 4: Fraction Consolidation & Storage

  • Pool the fractions containing the pure trans-isomer.

  • Evaporate the solvent under reduced pressure at a water bath temperature of <30°C to prevent thermal degradation of the thioether.

  • Validation Check: Immediately purge the final storage vial with N₂ or Argon, seal tightly, and store at -20°C.

Part 4: Visualizations

Workflow Start Crude Mixture (cis/trans + impurities) Prep Dry Loading onto Deactivated Silica Start->Prep Elution1 Isocratic Wash (Hexanes:EtOAc 20:1) Prep->Elution1 Elution2 Step Gradient (Hexanes:EtOAc 7:1 to 5:1) Elution1->Elution2 Collect Fraction Collection (N2 Purged Tubes) Elution2->Collect Validate 2D-TLC Validation (Check for Oxidation) Collect->Validate Pure Pure trans-Isomer Isolated Validate->Pure

Workflow for the purification of thioether-sensitive 2-arylcyclohexanols.

Mechanism Silica Silica Gel (Stationary Phase) Cis cis-Isomer (a,e) Sterically Hindered -OH Cis->Silica Weak H-Bonding Elute1 Elutes First (Higher Rf) Cis->Elute1 Trans trans-Isomer (e,e) Accessible -OH Trans->Silica Strong H-Bonding Elute2 Elutes Second (Lower Rf) Trans->Elute2

Chromatographic causality based on stereochemical interactions with silica gel.

References

  • Source: Google Patents (WO1995031424A1)
  • Title: Enantioselective Protonation of Silyl Enol Ethers and Ketene Disilyl Acetals with Lewis Acid-Assisted Chiral Brønsted Acids: Reaction Scope and Mechanistic Insights Source: Journal of the American Chemical Society URL
  • Title: The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study Source: MDPI URL

Sources

Troubleshooting

troubleshooting trans-2-(4-Methylthiophenyl)cyclohexanol synthesis side reactions

Technical Support Center: Synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of trans-2-(4-Methylthiophenyl)c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. The synthesis, primarily achieved through the nucleophilic ring-opening of cyclohexene oxide, is generally robust. However, like any chemical transformation, it is susceptible to side reactions and challenges that can impact yield and purity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Core Synthesis Pathway & Mechanism

The principal route to synthesizing trans-2-(4-Methylthiophenyl)cyclohexanol involves the reaction of cyclohexene oxide with 4-methylthiophenol. The reaction proceeds via a backside nucleophilic attack (Sₙ2 mechanism) of the thiolate on one of the epoxide carbons. This mechanism dictates the stereochemical outcome, resulting in an anti-addition and the exclusive formation of the trans diastereomer.[1][2]

G reac1 Cyclohexene Oxide ts Sₙ2 Transition State (Backside Attack) reac1->ts Electrophile reac2 4-Methylthiophenol (p-thiocresol) reac2->ts Nucleophile prod trans-2-(4-Methylthiophenyl)cyclohexanol ts->prod Ring-Opening base Base (e.g., NaH, K₂CO₃) or Heat base->reac2

Caption: General reaction scheme for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is very low. What are the most likely causes?

A1: Low yield is a common issue that can typically be traced back to one of three areas: incomplete reaction, degradation of the nucleophile, or suboptimal reaction conditions.

  • Degradation of Nucleophile: 4-methylthiophenol is susceptible to oxidative dimerization, forming 4,4'-dimethyldiphenyl disulfide. This reaction consumes your nucleophile, directly reducing the potential yield. This is often accelerated by exposure to air (oxygen) at elevated temperatures or in the presence of trace metal impurities.

  • Incomplete Reaction: The ring-opening of epoxides with thiols can be slow without proper activation.[3] While some protocols utilize high temperatures in solvents like water[4][5], others rely on a base to deprotonate the thiol, forming the more potent thiolate nucleophile. If using a base, ensure it is strong enough (e.g., NaH, K₂CO₃) and that the reaction is sufficiently anhydrous if required.

  • Reaction Conditions: The choice of solvent and temperature is critical. While catalyst-free methods in water at 70°C have been reported to be effective, they require vigorous stirring to overcome phase separation.[5] In organic solvents, ensure the temperature is adequate to drive the reaction to completion without promoting side reactions.

Troubleshooting Flowchart: Low Yield

Caption: Decision tree for diagnosing the cause of low reaction yields.

Q2: I'm seeing a significant, non-polar by-product in my analysis. What is it?

A2: The most common by-product in this reaction is 4,4'-dimethyldiphenyl disulfide . As mentioned above, this results from the oxidative coupling of two molecules of 4-methylthiophenol. It is significantly less polar than the desired alcohol product and will typically have a high Rf value on a silica TLC plate.

Side Reaction: Disulfide Formation

G thiol 2 x 4-Methylthiophenol disulfide 4,4'-Dimethyldiphenyl Disulfide (By-product) thiol->disulfide Oxidation oxidant [O] (e.g., Air, trace metals) oxidant->disulfide water H₂O

Caption: The oxidative dimerization of the thiol nucleophile.

Preventative Measures:

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Reagent Purity: Ensure the 4-methylthiophenol is clean and has been stored properly.

Q3: My product contains the cis-isomer. How can this happen and how is it prevented?

A3: The formation of the trans product is a direct consequence of the Sₙ2 mechanism, which requires the nucleophile to attack the carbon atom from the side opposite the C-O bond, leading to an inversion of stereochemistry.[2] Significant formation of the cis-isomer is highly unusual for this specific reaction and may point to a few possibilities:

  • Alternative Reaction Pathway: Under strongly acidic conditions, the reaction can take on Sₙ1 character.[2] The epoxide oxygen is protonated, forming a good leaving group. The ring may then open to form a carbocation-like intermediate, which can be attacked from either face, potentially leading to a mixture of cis and trans products. However, this is more common for epoxides that can form a stable (e.g., tertiary or benzylic) carbocation.[1]

  • Contaminated Starting Material: The cyclohexene oxide may be contaminated with cis-cyclohexane-1,2-diol, which could potentially react under certain conditions, or your analytical methods may be misinterpreting an impurity.

To ensure trans selectivity:

  • Avoid Strongly Acidic Conditions: Use basic or neutral conditions for the ring-opening. This enforces the Sₙ2 pathway.[2]

  • Verify Starting Materials: Confirm the purity of your cyclohexene oxide before starting the reaction.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis under Basic Conditions

This protocol is designed to maximize yield and stereoselectivity by using a base to generate the highly nucleophilic thiolate in an organic solvent.

Step-by-Step Methodology:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents).

  • Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by 4-methylthiophenol (1.0 equivalent). Stir the suspension under a nitrogen atmosphere.

  • Nucleophile Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium thiolate salt.

  • Epoxide Addition: Add cyclohexene oxide (1.1 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-70°C and monitor by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a 1M NaOH solution to remove any unreacted thiol, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography

Separating the polar product from the non-polar disulfide by-product and unreacted starting materials is effectively achieved with silica gel chromatography.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds with different polarities.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 25%)Starts non-polar to elute the disulfide and other impurities, then increases polarity to elute the desired alcohol product.
Elution Order 1. 4,4'-dimethyldiphenyl disulfide (by-product)2. Cyclohexene Oxide (starting material)3. trans-2-(4-Methylthiophenyl)cyclohexanol (Product) Elution is based on increasing polarity. The hydroxyl group on the product makes it significantly more polar than the impurities.

Note: The exact solvent system may require optimization based on your specific TLC analysis.

References

  • Reddy, M. S., Narender, M., & Rao, K. R. (2008). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2008(xi), 46-55. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Fringuelli, F., Pizzo, F., & Vaccaro, L. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Arkivoc, 2002(xi), 293-311. [Link]

  • Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Chemistry LibreTexts. [Link]

  • Pearson. (2024). What products are obtained from the reaction of cyclohexene oxide with b. methylamine? Pearson+. [Link]

  • Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans)-. Organic Syntheses. [Link]

  • Organic Syntheses. Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses. [Link]

  • ACS Publications. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. [Link]

  • Vaia. Starting with cyclohexene, show how you could prepare each of the following compounds: a. the epoxide of cyclohexene b. cis-cyclohexane-1,2-diol c. trans-cyclohexane- 1,2 -diol. Vaia. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for trans-2-(4-Methylthiophenyl)cyclohexanol

Introduction Welcome to the technical support guide for the synthesis and optimization of trans-2-(4-Methylthiophenyl)cyclohexanol. This molecule is a key intermediate in the development of various pharmacologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of trans-2-(4-Methylthiophenyl)cyclohexanol. This molecule is a key intermediate in the development of various pharmacologically active compounds and advanced materials. Its stereospecific synthesis, however, presents several challenges that can impact yield, purity, and scalability. The most common and stereochemically reliable route to this compound is the nucleophilic ring-opening of cyclohexene oxide with a sulfur-based nucleophile, typically derived from 4-(methylthio)phenol. This reaction, while straightforward in principle, is sensitive to a variety of parameters that can dictate its success.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and achieve optimal results.

Core Synthesis Pathway: Nucleophilic Epoxide Ring-Opening

The fundamental reaction involves the attack of a thiophenolate nucleophile on one of the electrophilic carbons of the cyclohexene oxide ring. The inherent mechanism of this SN2-type reaction leads to an inversion of stereochemistry at the point of attack, resulting in the desired trans product.[1][2][3]

The reaction can be catalyzed by either acid or base.[1][4] Under basic conditions, the nucleophile is typically a pre-formed thiolate, which attacks the less sterically hindered carbon of the epoxide.[1][5] Under acidic conditions, the epoxide oxygen is protonated, activating the ring for attack by a weaker, neutral thiol nucleophile.[4][6] Lewis acids can also be employed to activate the epoxide.[7][8]

dot

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Category: Low Product Yield

Question: My reaction yield is consistently below 50%. What are the primary factors I should investigate?

Answer: Low yield is a multifaceted problem that can stem from several sources. Systematically investigating the following factors is crucial.

  • Purity of Starting Materials:

    • Cyclohexene Oxide: This reagent can degrade over time, especially if exposed to moisture or acidic impurities, leading to polymerization or the formation of trans-1,2-cyclohexanediol. Verify its purity by ¹H NMR or GC-MS before use. If necessary, distill it over calcium hydride.

    • 4-(Methylthio)phenol: The thiol group is susceptible to oxidation, forming disulfides.[9] This side reaction consumes your nucleophile. Ensure the reagent is fresh and stored under an inert atmosphere (N₂ or Ar). Its purity can be checked by melting point or NMR.

  • Inefficient Nucleophile Generation (for base-catalyzed reactions):

    • The pKa of the phenolic proton of 4-(methylthio)phenol is around 9.5. The base used must be strong enough to deprotonate it effectively.

    • Weak Bases (e.g., K₂CO₃, Et₃N): These may not lead to complete deprotonation, resulting in a low concentration of the active thiophenolate nucleophile.

    • Strong Bases (e.g., NaH, LiHMDS): These are generally more effective. Ensure the sodium hydride is fresh (gray powder, not white) and that the reaction is conducted under strictly anhydrous conditions to prevent quenching of the base.

  • Suboptimal Reaction Temperature:

    • Too Low: The activation energy for the ring-opening may not be overcome, leading to a sluggish or incomplete reaction.

    • Too High: This can promote side reactions, such as polymerization of the epoxide or decomposition of the product. An optimal temperature is typically between room temperature and 60-70 °C, depending on the solvent and catalyst.[10]

  • Improper Stoichiometry:

    • A slight excess (1.1-1.2 equivalents) of the 4-(methylthio)phenol is often used to ensure complete consumption of the limiting cyclohexene oxide.

dot

Troubleshooting_LowYield Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (NMR, GC-MS) Start->CheckPurity CheckBase Evaluate Base Strength & Anhydrous Conditions CheckPurity->CheckBase Purity OK PurityIssue Purify/Replace Reagents CheckPurity->PurityIssue Impure CheckTemp Optimize Reaction Temperature CheckBase->CheckTemp Base is Strong & Anhydrous BaseIssue Use Stronger Base (e.g., NaH) / Dry Solvent CheckBase->BaseIssue Base too Weak or Conditions Wet CheckStoich Confirm Stoichiometry (Slight Excess of Thiol) CheckTemp->CheckStoich Temp Optimized TempIssue Run Temperature Screen (e.g., 25°C, 50°C, 70°C) CheckTemp->TempIssue Not Optimized Solution Yield Improved CheckStoich->Solution Stoichiometry Correct StoichIssue Adjust Reagent Ratio CheckStoich->StoichIssue Incorrect PurityIssue->Start BaseIssue->Start TempIssue->Start StoichIssue->Start

Caption: Troubleshooting flowchart for low reaction yield.

Category: Poor Stereoselectivity

Question: I am observing the formation of the cis-isomer along with my desired trans-product. How can I improve the trans-selectivity?

Answer: The formation of the cis-isomer is unusual for this reaction mechanism but can occur under specific conditions.

  • Reaction Mechanism Integrity: The SN2 attack on an epoxide ring inherently produces a trans-product.[2][3] The presence of a cis-isomer suggests an alternative reaction pathway may be active. One possibility is a two-step mechanism involving ring-opening to form a carbocation-like intermediate, which would scramble the stereochemistry. This is more likely under strongly acidic conditions where the C-O bond breaks before the nucleophile attacks, particularly if one of the epoxide carbons is tertiary.[2]

  • Source of the cis-Isomer:

    • Contaminated Starting Material: Ensure your starting cyclohexene oxide is pure.

    • Isomerization During Workup or Purification: Acidic or basic conditions during aqueous workup or silica gel chromatography could potentially cause isomerization, although this is less common. Neutralize the reaction mixture carefully before extraction and consider using a deactivated silica gel for purification if you suspect on-column isomerization.

  • Optimizing for trans-Selectivity:

    • Favor Basic Conditions: Base-catalyzed ring-opening is a classic SN2 reaction and is highly stereospecific.[1][3] Using a strong base like NaH in an aprotic solvent like THF or DMF at moderate temperatures will strongly favor the trans product.

    • Lewis Acid Choice: If a Lewis acid is necessary, choose one that coordinates strongly to the oxygen but does not induce a full SN1-type cleavage. Weaker Lewis acids may be preferable.[7]

Category: Purification Challenges

Question: I'm having difficulty separating my product from unreacted 4-(methylthio)phenol during column chromatography.

Answer: This is a common issue as both the product and the starting phenol are moderately polar and can have similar retention factors (Rf) on silica gel.

  • Drive the Reaction to Completion: The best way to avoid this problem is to ensure all the 4-(methylthio)phenol is consumed. Use a slight excess of cyclohexene oxide (if the phenol is your more valuable reagent) or ensure the reaction runs long enough for full conversion. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Aqueous Base Wash: During the workup, perform an extraction with a dilute aqueous base solution (e.g., 1M NaOH). This will deprotonate the acidic phenol, converting it to the water-soluble sodium thiophenolate, which will partition into the aqueous layer. The desired alcohol product is not acidic and will remain in the organic layer. Be sure to wash the organic layer with brine afterward to remove residual base and water.

  • Chromatography Optimization:

    • Solvent System: Use a solvent system with a lower polarity to increase the separation between your product and the more polar phenol. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) can be very effective.

    • TLC Visualization: Use a UV lamp (254 nm) to visualize both spots. The starting phenol should be UV active. Staining with potassium permanganate (KMnO₄) will visualize the alcohol product.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like potassium carbonate, instead of sodium hydride? A1: Yes, but with considerations. Potassium carbonate (K₂CO₃) is a weaker base than NaH and may require higher temperatures and longer reaction times to achieve complete deprotonation of the phenol.[10] It is often used in polar aprotic solvents like DMF. For optimal results and faster reaction rates at lower temperatures, NaH in THF or DMF is generally superior.

Q2: What is the role of a Lewis acid in this reaction? A2: A Lewis acid (e.g., BF₃·OEt₂, Ti(OiPr)₄) coordinates to the oxygen atom of the epoxide ring.[7][11] This coordination polarizes the C-O bonds, making the epoxide carbons more electrophilic and thus more susceptible to attack by the neutral thiol nucleophile. This activation allows the reaction to proceed under milder conditions than would be possible without a catalyst.[8]

Q3: What analytical techniques are best for confirming the trans-stereochemistry? A3: ¹H NMR spectroscopy is the most powerful tool. In a cyclohexane ring, axial and equatorial protons have different chemical shifts and coupling constants. For the trans-product, the protons on the carbons bearing the -OH and -SAr groups (C1 and C2) will be in a diaxial relationship in one of the chair conformations. This leads to a large coupling constant (J ≈ 8-12 Hz) between them. The cis-isomer would show a smaller axial-equatorial or equatorial-equatorial coupling constant (J ≈ 2-5 Hz).

Q4: Are there any specific safety precautions for this reaction? A4: Yes.

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and in anhydrous solvents.

  • Thiols: 4-(Methylthio)phenol, like many thiols, has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Epoxides: Cyclohexene oxide is a potential irritant and sensitizer. Handle with appropriate personal protective equipment (gloves, safety glasses).

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis, based on the principles of base-catalyzed epoxide ring-opening.

Materials:

  • 4-(Methylthio)phenol (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Cyclohexene oxide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1M Sodium Hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Nucleophile Generation: To the stirred THF, carefully add sodium hydride. Cool the suspension to 0 °C in an ice bath. Dissolve 4-(methylthio)phenol in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Epoxide Addition: Cool the resulting sodium thiophenolate solution back to 0 °C. Add cyclohexene oxide dropwise via syringe or dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Quenching: Once the reaction is complete (as judged by TLC), cool the flask to 0 °C and slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH.

  • Workup: Transfer the mixture to a separatory funnel. Add deionized water and ethyl acetate. Shake and separate the layers.

  • Extraction: Wash the organic layer sequentially with 1M NaOH (2x) to remove unreacted phenol, deionized water (1x), and finally, brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary Table

The choice of base and solvent significantly impacts reaction time and yield. The following table provides representative data to guide optimization.

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMF8012~65
2NaH (1.2)THF256~85
3NaH (1.2)DMF254>90
4BF₃·OEt₂ (0.2)CH₂Cl₂0 to 253~80

References

  • Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator. Organic Letters. Available from: [Link]

  • Ring opening of an epoxide with thiols for drug discovery. American Chemical Society. Available from: [Link]

  • Regioselective ring opening of epoxides with thiols in water. Arkivoc. Available from: [Link]

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI. Available from: [Link]

  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. AppliedChem. Available from: [Link]

  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. MDPI. Available from: [Link]

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. ResearchGate. Available from: [Link]

  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.gov. Available from: [Link]

  • Stereoselective synthesis of cyclohexanones via phase transfer catalyzed double addition of nucleophiles to divinyl ketones. Journal of Organic Chemistry. Available from: [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC. Available from: [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. Available from: [Link]

  • Stereoselective Synthesis of Cyclohexanones via Phase Transfer Catalyzed Double Addition of Nucleophiles to Divinyl Ketones. R Discovery. Available from: [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available from: [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. Available from: [Link]

  • epoxide openings with weak nucleophiles. YouTube. Available from: [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. PMC. Available from: [Link]

  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI. Available from: [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. Available from: [Link]

  • Preparation and utilization of a reagent for the isolation and purification of low-molecular-mass thiols. PubMed. Available from: [Link]

  • Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. St. Benedict & St. John's University. Available from: [Link]

  • Synthetic method of trans 2-(N-methylamino)cyclohexanol. Google Patents.
  • Synthesis of Thienothiophenes. Encyclopedia.pub. Available from: [Link]

  • SYNTHESIS AND CONFORMATIONAL STUDY OF TRIAZOLYLCYCLOHEXANOLS AND TRANS-2-(AZAARYLSULFANYL)-CYCLOHEXANOLS. Scholarly Commons. Available from: [Link]

  • Process for separation of cyclohexanol and cyclohexanone. Google Patents.
  • Process for the preparation of 2-arylthiobenzoic acids. Google Patents.
  • Selected synthetic strategies to cyclophanes. PMC. Available from: [Link]

  • A method of isolating and recovering thiol-containing compounds. Google Patents.

Sources

Troubleshooting

Technical Support Center: Separation &amp; Purification of 2-(4-Methylthiophenyl)cyclohexanol Isomers

Welcome to the advanced troubleshooting guide for the isolation of trans- and cis-isomers of 2-(4-Methylthiophenyl)cyclohexanol. As a critical building block in medicinal chemistry, the stereopurity of this 2-arylcyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the isolation of trans- and cis-isomers of 2-(4-Methylthiophenyl)cyclohexanol. As a critical building block in medicinal chemistry, the stereopurity of this 2-arylcyclohexanol derivative is paramount. This guide provides field-proven methodologies, root-cause analyses of common separation failures, and scalable protocols designed for drug development professionals.

Part 1: The Causality of Separation (Expert Insights)

Before troubleshooting a failed separation, one must understand the thermodynamic and steric realities of the molecule. The bulky 4-methylthiophenyl group acts as a conformational anchor (A-value > 2.5 kcal/mol), locking the cyclohexane ring into a chair conformation where the aryl substituent is strictly equatorial.

This forces the hydroxyl (-OH) group into two distinct spatial orientations depending on the isomer:

  • Trans-Isomer (Diequatorial): The -OH group is equatorial. It projects outward, free from significant steric hindrance. This makes it highly accessible for hydrogen bonding with stationary phases (increasing its relative polarity) and highly reactive to acylating agents.

  • Cis-Isomer (Axial-Equatorial): The -OH group is axial. It is sterically shielded by 1,3-diaxial interactions with the ring protons. This shielding reduces its ability to interact with silica silanol groups and physically blocks it from entering the narrow active sites of most lipases[1].

Understanding this structural dichotomy is the key to designing a self-validating separation system.

Part 2: Troubleshooting FAQs - Chromatographic Separation

Q1: I am running a silica gel column using Hexane/Ethyl Acetate (8:2), but the cis and trans isomers are co-eluting. How do I resolve them? Root Cause: The solvent system is too polar, causing both isomers to migrate too quickly before the subtle differences in hydrogen bonding can take effect. Solution: Exploit the equatorial vs. axial -OH dynamics. The cis-isomer (axial -OH) is less capable of hydrogen bonding with the silica surface and will elute first (higher


). The trans-isomer (equatorial -OH) binds more strongly and elutes second  (lower 

). Switch to a less polar, highly discriminating solvent system such as Toluene/Ethyl Acetate (95:5) or Hexane/Diethyl Ether (85:15).

Q2: My NMR shows that my isolated trans-fraction is contaminated with the cis-isomer. Is the molecule epimerizing on the silica column? Root Cause: 2-Arylcyclohexanols do not spontaneously epimerize on standard mildly acidic silica gel. The contamination is an artifact of column overloading or "tailing." Solution: The cis-isomer (eluting first) is tailing into the trans-isomer band. Reduce your column loading to <1% w/w (crude to silica ratio). Ensure the silica gel is properly deactivated, or use spherical silica to sharpen the elution bands.

Part 3: Troubleshooting FAQs - Enzymatic Resolution (Scalable Approach)

Q3: Column chromatography is not viable for my 50-gram scale batch. What is the most efficient scalable alternative? Root Cause: Chromatographic purification of diastereomers scales poorly due to massive solvent consumption and resolution loss. Solution: Implement an enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase, a standard in[2]. CAL-B exhibits profound diastereoselectivity. It will rapidly acylate the unhindered equatorial -OH of the trans-isomer using vinyl acetate. The sterically shielded axial -OH of the cis-isomer is completely rejected by the enzyme's active site. This transforms a difficult diastereomeric separation into a trivial separation of an alcohol and an ester[3].

Q4: After the CAL-B reaction, how do I separate the trans-acetate from the unreacted cis-alcohol? Root Cause: You now have a mixture of trans-2-(4-methylthiophenyl)cyclohexyl acetate and cis-2-(4-methylthiophenyl)cyclohexanol. Solution: The polarity difference is now massive. A simple short-path silica plug or fractional distillation will easily separate the non-polar acetate (which elutes rapidly in 100% hexane) from the polar alcohol. The trans-acetate can then be quantitatively hydrolyzed back to the pure trans-alcohol using NaOH in Methanol.

Part 4: Quantitative Data Summary

The following table summarizes the key physicochemical and reactive differences used to drive the separation logic:

Property / BehaviorCis-2-(4-Methylthiophenyl)cyclohexanolTrans-2-(4-Methylthiophenyl)cyclohexanol
Hydroxyl Orientation Axial (Sterically hindered)Equatorial (Unhindered)
Relative Polarity (Silica) Lower (Higher

, elutes first)
Higher (Lower

, elutes second)
Optimal TLC Eluent Toluene/EtOAc (95:5)Toluene/EtOAc (95:5)
CAL-B Acylation Rate Negligible (Rejected by active site)Rapid (Quantitative conversion)
Post-Enzymatic State Unreacted polar alcoholNon-polar acetate ester
Part 5: Experimental Protocols
Protocol A: Preparative Silica Gel Chromatography (Small Scale: <5g)
  • Preparation: Slurry-pack a glass column with fine silica gel (230-400 mesh) using a ratio of 100:1 (Silica weight : Crude mixture weight) in pure Toluene.

  • Loading: Dissolve the crude isomer mixture in a minimum volume of Toluene (do not use polar solvents like DCM or EtOAc for loading). Load carefully onto the silica bed.

  • Elution: Elute using a step-gradient. Start with Toluene/Ethyl Acetate (98:2) for 3 column volumes, then slowly increase polarity to (90:10).

  • Fractionation: Collect small fractions (e.g., 15 mL). Analyze fractions via TLC. The cis-isomer will elute first.

  • Isolation: Pool the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified solids.

Protocol B: CAL-B Mediated Diastereoselective Acylation (Large Scale: >5g)

Adapted from standard [3].

  • Reaction Setup: Dissolve the crude cis/trans mixture in anhydrous Methyl tert-butyl ether (MTBE) (10 mL per gram of substrate).

  • Reagent Addition: Add Vinyl Acetate (4.0 equivalents) as the irreversible acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) at 10% w/w relative to the substrate.

  • Incubation: Incubate the suspension at 40°C with gentle orbital shaking (200 rpm) for 24-48 hours. Monitor the disappearance of the trans-alcohol via GC-MS or TLC.

  • Filtration: Filter the mixture through a Celite pad to recover the immobilized enzyme (which can be washed with MTBE and reused).

  • Separation: Concentrate the filtrate. Pass the crude oil through a short silica plug using Hexane/EtOAc (95:5). The trans-acetate will elute immediately. The cis-alcohol will be retained on the plug and can be flushed out later with EtOAc.

  • Hydrolysis: Dissolve the isolated trans-acetate in Methanol. Add 2M aqueous NaOH (2.0 equivalents) and stir at room temperature for 4 hours. Extract with Dichloromethane, dry over Na₂SO₄, and concentrate to yield the pure trans-isomer.

Part 6: Mechanistic & Workflow Visualizations

Workflow comparing direct chromatographic separation vs. enzymatic diastereoselective acylation.

Mechanism of CAL-B diastereoselectivity driven by steric hindrance of the axial hydroxyl group.

Part 7: References
  • Title: Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-Phenylcyclohexanol Source: Organic Syntheses, Vol. 76, p. 77 (1999). URL: [Link]

  • Title: Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution Source: ChemRxiv (Preprint corresponding to peer-reviewed mechanisms of steric hindrance in enzymatic resolution). URL: [Link]

  • Title: Practical Enzymatic Resolution of Chiral Auxiliaries – Enantiomerically Pure trans-2-Phenylcyclohexanol and trans-2-(α-Cumyl)cyclohexanol Source: Chimia, 40(9), 318-320 (1986). URL: [Link]

Sources

Optimization

Technical Support Center: trans-2-(4-Methylthiophenyl)cyclohexanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for trans-2-(4-Methylthiophenyl)cyclohexanol. This document is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for trans-2-(4-Methylthiophenyl)cyclohexanol. This document is designed for researchers, scientists, and drug development professionals to proactively address potential stability challenges encountered during the handling, storage, and experimental use of this compound. As specific stability data for this molecule is not extensively published, this guide is built upon established principles of organic chemistry, leveraging data from analogous structures to provide robust, field-proven insights.

Troubleshooting Guide: Diagnosis and Resolution of Stability Issues

This section addresses specific experimental observations in a question-and-answer format, providing diagnostic workflows and preventative measures.

Question 1: I've observed a new, less polar impurity in my sample, particularly after exposure to acidic conditions or upon heating. What is the likely cause and how can I prevent it?

Answer:

This observation strongly suggests the chemical dehydration of the cyclohexanol moiety. The secondary alcohol can be eliminated, especially in the presence of an acid catalyst, to form a more non-polar alkene.

Plausible Mechanism: Acid-Catalyzed Dehydration

The reaction proceeds via a well-established E1 elimination mechanism. The acidic proton source protonates the hydroxyl group, converting it into a good leaving group (water).[1] The departure of water generates a secondary carbocation, which is then stabilized by the elimination of a proton from an adjacent carbon to form a stable cyclohexene ring.[2][3]

dot

Sources

Troubleshooting

Technical Support Center: Synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol

Welcome to the technical support resource for the synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this imp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. Purity is paramount, and even minor impurities can have significant downstream effects. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, understand, and eliminate common impurities encountered during synthesis.

Synthesis Overview

The most common and efficient route to trans-2-(4-Methylthiophenyl)cyclohexanol is the nucleophilic ring-opening of cyclohexene oxide. This reaction is typically carried out using a Grignard reagent prepared from a 4-halothioanisole, such as 4-bromothioanisole. The reaction proceeds via an SN2 mechanism, which dictates the stereochemical outcome.

Synthesis cluster_reactants Reactants cluster_product Product R1 4-Bromothioanisole + Mg I1 4-(Methylthio)phenylmagnesium bromide (Grignard Reagent) R1->I1 R2 Cyclohexene Oxide P1 trans-2-(4-Methylthiophenyl)cyclohexanol R2->P1 I1->P1 1) Add R2 2) Aqueous Workup

Caption: General synthesis of the target compound via a Grignard reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues and impurities observed during the synthesis. Each answer provides a mechanistic explanation and a clear path to resolution.

Q1: My product contains a significant amount of the cis-isomer. Why is this happening and how can I fix it?

Answer: This is arguably the most common stereochemical impurity. The desired trans product results from a backside nucleophilic attack of the Grignard reagent on one of the epoxide carbons, proceeding through a diaxial transition state.[1][2]

Mechanism of Impurity Formation: The formation of the cis-isomer is less common but can be promoted by factors that disrupt the classic SN2 pathway. This can include:

  • Lewis Acid Interactions: The magnesium bromide (MgBr₂) present in the Grignard reagent is a Lewis acid. Strong coordination to the epoxide oxygen can lead to a more carbocation-like intermediate, which may allow for attack from the same face, resulting in the cis product.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for less-favored pathways, potentially increasing the percentage of the cis-isomer.

Stereochemistry Start Cyclohexene Oxide + Grignard Reagent Trans_TS Backside Attack (SN2) Diaxial Transition State Start->Trans_TS Preferred Pathway Cis_TS Frontside Attack (Less Favorable) Start->Cis_TS High Temp / Lewis Acid Trans_Product trans-Product (Major) Trans_TS->Trans_Product Cis_Product cis-Impurity (Minor) Cis_TS->Cis_Product

Caption: Pathways for the formation of trans and cis isomers.

Troubleshooting Steps:

  • Control Temperature: Maintain a low temperature (e.g., 0 °C to -10 °C) during the addition of cyclohexene oxide to the Grignard reagent.

  • Slow Addition: Add the cyclohexene oxide solution dropwise to the Grignard reagent to maintain a low localized concentration and prevent temperature spikes.

  • Purification: The cis and trans diastereomers can typically be separated by flash column chromatography. The polarity difference is often sufficient for good separation.[3][4]

Q2: I've isolated a non-polar byproduct that runs high on my TLC plate. What is it?

Answer: This is likely an impurity related to the Grignard reagent itself. There are two primary candidates:

  • Unreacted 4-Bromothioanisole: If the Grignard formation was incomplete, the starting material will persist through the reaction and workup.

  • Wurtz Coupling Product: Grignard reagents can react with unreacted alkyl or aryl halides to form a homocoupled product.[5] In this case, it would be 4,4'-bis(methylthio)biphenyl .

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The most common reason for incomplete Grignard formation is the presence of water.[6] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Magnesium Activation: Activate the magnesium turnings before use (e.g., with a small crystal of iodine or 1,2-dibromoethane) to ensure the reaction initiates properly.

  • Purification: Both impurities are significantly less polar than the desired alcohol product and are easily removed by standard silica gel chromatography.

Q3: My mass spectrometry results show a byproduct with the correct mass, but the NMR is completely different. What could have happened?

Answer: You may be observing a product resulting from a Lewis acid-catalyzed rearrangement of the cyclohexene oxide starting material. The MgBr₂ in the Grignard solution can catalyze the ring-contraction of cyclohexene oxide to form cyclopentane carboxaldehyde .[2][7] The Grignard reagent then adds to this aldehyde, producing 1-cyclopentyl-1-(4-methylthiophenyl)methanol .

This byproduct has the same molecular formula and mass as your target compound but a completely different carbon skeleton.

Troubleshooting Steps:

  • Minimize Excess Grignard: Use a stoichiometric amount of the Grignard reagent (e.g., 1.1-1.3 equivalents) to minimize the concentration of MgBr₂ available for catalysis.

  • Low Temperature: As with preventing the cis-isomer, maintaining a low reaction temperature can suppress this rearrangement pathway.

  • Purification: This isomeric impurity has a different polarity and can be separated from the desired product by column chromatography.

Q4: My product seems to have oxidized. I see a very polar spot on my TLC plate. Is this common?

Answer: Yes, the thioether (sulfide) group in your molecule is susceptible to oxidation, forming the corresponding sulfoxide and, with further oxidation, the sulfone .[8][9] This can happen slowly upon exposure to air over time, or more rapidly if any oxidizing agents are present during the reaction or workup (e.g., unquenched peroxides in the THF solvent).

Troubleshooting Steps:

  • Use Fresh Solvents: Ensure your THF is free of peroxides.

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize air exposure.

  • Purification: The sulfoxide and sulfone are significantly more polar than the desired alcohol. They can be readily separated by column chromatography. Often, they will remain at the baseline of the TLC plate in typical solvent systems used for the product.

Impurity Summary Table
Impurity NameStructureIdentificationPurification Method
cis-2-(4-Methylthiophenyl)cyclohexanolDiastereomerDifferent 1H NMR coupling constants for C1-H and C2-H; separable by HPLC or careful TLC.[10][11]Flash Column Chromatography, Recrystallization
4,4'-bis(methylthio)biphenylWurtz Coupling ProductVery non-polar (High Rf on TLC). Characteristic aromatic signals in 1H NMR.Flash Column Chromatography
1-Cyclopentyl-1-(4-methylthiophenyl)methanolRearrangement ProductIsomeric mass. Distinct 1H NMR spectrum lacking typical cyclohexanol signals.Flash Column Chromatography
Product Sulfoxide/SulfoneOxidized ProductVery polar (Low Rf on TLC). Diagnostic S=O or SO₂ stretches in IR. Deshielded aromatic protons in 1H NMR.[8]Flash Column Chromatography
Unreacted Starting Materials4-Bromothioanisole, Cyclohexene OxideVolatile, lower boiling points. Can be detected by GC-MS on crude samples.Flash Column Chromatography

Analytical & Purification Protocols

Protocol 1: Analytical Thin Layer Chromatography (TLC)
  • Plate: Silica gel 60 F₂₅₄

  • Eluent: 20-30% Ethyl Acetate in Hexanes (adjust as needed).

  • Visualization:

    • UV Light (254 nm): The aromatic ring will be UV active.

    • Potassium Permanganate (KMnO₄) stain: The alcohol will show up as a yellow spot on a purple background. The thioether may also react.

    • Iodine Chamber: General purpose visualization for organic compounds.

Protocol 2: Flash Column Chromatography Purification
  • Stationary Phase: Silica gel (230-400 mesh).

  • Slurry Pack: Pack the column using a 5% Ethyl Acetate/Hexanes mixture.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Start with a low polarity eluent (e.g., 10% Ethyl Acetate/Hexanes) to elute non-polar impurities like the Wurtz product. Gradually increase the polarity (e.g., to 20-40% Ethyl Acetate/Hexanes) to elute the desired trans-product, followed by the cis-isomer. The highly polar oxidized impurities will remain on the column or elute last with a very polar solvent.

  • Monitoring: Collect fractions and analyze them by TLC to pool the pure product.

Protocol 3: Recrystallization for Diastereomeric Enrichment

For samples that are already relatively pure (>90%), recrystallization can be an effective method to remove the final traces of the cis-isomer.

  • Solvent Screening: Test solubility in various solvents. A good system is one where the compound is sparingly soluble at room temperature but fully soluble when hot (e.g., heptane, cyclohexane, or a mixture like ethyl acetate/hexanes).[12]

  • Procedure: Dissolve the impure solid in a minimal amount of the hot recrystallization solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. The crystals of the less soluble, often more stable trans-isomer, will form preferentially.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Check: Analyze the mother liquor and the crystals by HPLC or NMR to confirm enrichment of the desired diastereomer.

Troubleshooting Workflow

Troubleshooting Start Crude Product Analysis (TLC, NMR, LCMS) CheckPurity Is Purity < 95%? Start->CheckPurity ImpurityType Identify Impurity Type CheckPurity->ImpurityType Yes End Pure Product CheckPurity->End No NonPolar Non-Polar Impurity (High Rf) ImpurityType->NonPolar Non-Polar Isomer Isomeric Impurity (Same Mass) ImpurityType->Isomer Isomer Polar Polar Impurity (Low Rf) ImpurityType->Polar Polar Cause_NP Cause: Wurtz Coupling or Incomplete Grignard Formation NonPolar->Cause_NP Cause_Iso Cause: Cis-isomer or Epoxide Rearrangement Isomer->Cause_Iso Cause_P Cause: Thioether Oxidation Polar->Cause_P Sol_NP Solution: Column Chromatography (Low Polarity Eluent) Cause_NP->Sol_NP Sol_Iso Solution: Column Chromatography (Careful Gradient) or Recrystallization Cause_Iso->Sol_Iso Sol_P Solution: Column Chromatography (High Polarity Eluent) Cause_P->Sol_P Sol_NP->End Sol_Iso->End Sol_P->End

Caption: A step-by-step workflow for impurity troubleshooting.

References
  • Battistini, C., Crotti, P., Damiani, D., & Macchia, F. (1979). Configurational and conformational stereoselectivity in the acid-catalyzed ring opening of 1-phenylcyclohexene oxides. The Journal of Organic Chemistry, 44(10), 1643–1647. [Link]

  • Bode, J. W. (2006). Organic Synthesis Practicals. CIE Chemistry A-level - Physics & Maths Tutor. [Link]

  • Chemistry Steps. (2026, January 17). The Grignard Reaction of Epoxides. Chemistry Steps. [Link]

  • Harada, N., & Nakanishi, K. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (n.d.). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS. Organic Syntheses Procedure. [Link]

  • StackExchange. (2019, January 22). Ring contraction when cyclohexene oxide is treated with methyl Grignard. Chemistry Stack Exchange. [Link]

  • University of Michigan. (n.d.). The Grignard Reaction. Chemistry Lab Resources.
  • YouTube. (2020, July 18). Reactivity & Stereoselectivity of Cyclohexene | Twist Boat Cyclohexene |. BASIC CHEMISTRY. [Link]

  • Zhang, Y., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol

Welcome to the technical support center for the synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical synthesis. My aim is to combine established chemical principles with practical, field-tested insights to ensure your success.

I. Overview of the Synthesis

The synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol is most commonly achieved via the nucleophilic ring-opening of cyclohexene oxide with a Grignard reagent derived from 4-bromothioanisole. This reaction is a powerful method for forming a carbon-carbon bond and installing the desired stereochemistry. However, scaling up this process from the benchtop to larger-scale production can present several challenges. This guide will address these potential issues in a structured question-and-answer format.

Reaction Workflow

Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Epoxide Ring-Opening cluster_2 Purification and Isolation 4-bromothioanisole 4-bromothioanisole Grignard_Reagent 4-(Methylthiophenyl)magnesium bromide 4-bromothioanisole->Grignard_Reagent THF, reflux Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent Cyclohexene_oxide Cyclohexene oxide Intermediate_Alkoxide Magnesium alkoxide intermediate Grignard_Reagent->Intermediate_Alkoxide THF, 0°C to RT Cyclohexene_oxide->Intermediate_Alkoxide Product_Mixture Racemic trans/cis product mixture Intermediate_Alkoxide->Product_Mixture Aqueous workup (e.g., NH4Cl) Purification Chromatography or Crystallization Product_Mixture->Purification Final_Product trans-2-(4-Methylthiophenyl)cyclohexanol Purification->Final_Product

Caption: General workflow for the synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Issue 1: Grignard reagent formation is sluggish or fails to initiate.

Question: I am having trouble initiating the Grignard reaction between 4-bromothioanisole and magnesium turnings. What are the common causes and how can I resolve this?

Answer:

The formation of a Grignard reagent is highly sensitive to the reaction conditions. Here are the most probable causes and their solutions:

  • Moisture: Grignard reagents are extremely reactive towards protic sources, especially water. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically THF) must be anhydrous.[1]

  • Magnesium Surface Passivation: The surface of magnesium turnings can become coated with a layer of magnesium oxide, which prevents the reaction from starting.

    • Activation: Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. These will react with the magnesium to expose a fresh, active surface.

  • Purity of 4-Bromothioanisole: Impurities in the starting material can inhibit the reaction. Ensure the 4-bromothioanisole is of high purity. If necessary, purify it by distillation or recrystallization.[2]

  • Initiation Temperature: While the bulk of the reaction is often run at reflux, a small amount of localized heating with a heat gun can sometimes be necessary to initiate the reaction.

Parameter Recommendation Rationale
Glassware Oven-dried at >120°C for several hours or flame-driedTo remove all traces of adsorbed water.
Solvent Anhydrous THF (distilled from sodium/benzophenone)Water will quench the Grignard reagent.
Magnesium Freshly crushed or activated with iodine/1,2-dibromoethaneTo remove the passivating oxide layer.
Initiation Localized heating with a heat gunTo provide the activation energy for the reaction to start.
Issue 2: Low yield of the desired trans-diastereomer and formation of byproducts.

Question: My reaction is producing a low yield of the target compound, and I am observing several byproducts. What could be the cause?

Answer:

Low yields and byproduct formation often stem from side reactions of the Grignard reagent or the epoxide.

  • Side Reactions of the Grignard Reagent:

    • Wurtz Coupling: The Grignard reagent can react with unreacted 4-bromothioanisole to form a biphenyl derivative. This is more prevalent at higher temperatures and concentrations. Adding the 4-bromothioanisole solution slowly to the magnesium turnings can minimize this.

    • Reaction with Epoxide Impurities: If the cyclohexene oxide contains acidic impurities or has started to polymerize, this can consume the Grignard reagent. Use freshly distilled or high-purity cyclohexene oxide.

  • Epoxide Rearrangement: In the presence of Lewis acids (including the magnesium bromide of the Grignard reagent), cyclohexene oxide can rearrange to form cyclopentanecarboxaldehyde.[3] This aldehyde will then react with the Grignard reagent to produce a secondary alcohol byproduct. To minimize this, maintain a low reaction temperature (0°C) during the addition of the Grignard reagent to the epoxide.[3]

  • Stereoselectivity: The ring-opening of cyclohexene oxide with a Grignard reagent proceeds via an SN2-like mechanism, which results in a backside attack and leads predominantly to the trans product.[1][4][5] However, elevated temperatures can lead to a decrease in stereoselectivity.

Byproduct_Formation Grignard_Reagent 4-(Methylthiophenyl)magnesium bromide Desired_Product trans-Product Grignard_Reagent->Desired_Product Backside Attack (SN2) cis_Product cis-Product Grignard_Reagent->cis_Product Non-selective attack (higher temp) Rearrangement_Product Cyclopentanecarboxaldehyde Adduct Grignard_Reagent->Rearrangement_Product Cyclohexene_Oxide Cyclohexene Oxide Cyclohexene_Oxide->Desired_Product Cyclohexene_Oxide->cis_Product Cyclohexene_Oxide->Rearrangement_Product Lewis Acid Rearrangement

Caption: Potential reaction pathways leading to desired product and byproducts.

Issue 3: Difficulty in separating the trans and cis diastereomers.

Question: I have a mixture of trans and cis isomers. What is the most effective way to separate them on a larger scale?

Answer:

Separating diastereomers can be challenging, but several methods are effective on a larger scale.

  • Fractional Crystallization: Diastereomers have different physical properties, including solubility.[6] This difference can be exploited through fractional crystallization.

    • Solvent Screening: Experiment with various solvent systems (e.g., hexanes/ethyl acetate, toluene, methanol/water) to find one where one diastereomer is significantly less soluble than the other.

    • Seeding: If you have a small amount of pure trans isomer, you can use it to seed the crystallization, which can improve the purity of the resulting crystals.

  • Chromatography: While often used for smaller scales, flash chromatography can be scaled up for larger quantities.

    • Stationary Phase: Silica gel is the most common stationary phase for this separation.

    • Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective.

  • Derivatization: If direct separation is difficult, you can convert the alcohol mixture into a pair of diastereomeric esters using a chiral acid.[7][8] These new diastereomers may have larger differences in their physical properties, making them easier to separate by crystallization or chromatography. After separation, the desired alcohol can be recovered by hydrolysis of the ester.

Separation Method Advantages Disadvantages
Fractional Crystallization Cost-effective for large scales.Can be time-consuming to optimize; may require multiple recrystallizations.
Flash Chromatography Good resolution and relatively fast.Can be expensive on a very large scale due to solvent and silica gel consumption.
Derivatization Can significantly improve separability.Adds extra steps to the synthesis (esterification and hydrolysis).

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Grignard reaction with cyclohexene oxide?

A1: The addition of the Grignard reagent to the cyclohexene oxide should be performed at a low temperature, typically 0°C, to minimize the Lewis acid-catalyzed rearrangement of the epoxide to cyclopentanecarboxaldehyde.[3] After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure complete conversion.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture on a TLC plate and elute it with an appropriate solvent system (e.g., 4:1 hexanes:ethyl acetate). The disappearance of the starting materials (cyclohexene oxide) and the appearance of the product spot will indicate the reaction's progress. Gas chromatography (GC) can also be used for more quantitative analysis.

Q3: What is the best workup procedure for this reaction?

A3: After the reaction is complete, it should be quenched by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. This will protonate the magnesium alkoxide intermediate to form the alcohol and precipitate the magnesium salts. Avoid using strong acids for the initial quench, as this can promote side reactions. The product can then be extracted with an organic solvent like ethyl acetate or diethyl ether.

Q4: Are there any safety precautions I should be aware of when scaling up this synthesis?

A4: Yes, there are several important safety considerations:

  • Grignard Reagent Formation: This is an exothermic reaction. Ensure you have adequate cooling and add the 4-bromothioanisole slowly to maintain control of the reaction temperature.

  • Anhydrous Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Quenching: The quenching of the Grignard reaction is also exothermic and will generate flammable gases if unreacted magnesium is present. Perform the quench slowly and with adequate cooling.

Q5: Can I use a different Grignard reagent or epoxide?

A5: The general principles outlined in this guide are applicable to other Grignard reactions with epoxides.[9] However, the specific reaction conditions, yields, and stereoselectivity will vary depending on the substrates used. The regioselectivity of the epoxide opening will be influenced by steric and electronic factors of both the Grignard reagent and the epoxide.[1][4]

IV. Experimental Protocols

Protocol 1: Synthesis of 4-(Methylthiophenyl)magnesium bromide
  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, all under an inert atmosphere (N₂ or Ar).

  • Add magnesium turnings (1.2 eq) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 4-bromothioanisole (1.0 eq) in anhydrous THF.

  • Add a small portion of the 4-bromothioanisole solution to the magnesium turnings and gently heat with a heat gun until the reaction initiates (indicated by bubbling and a color change).

  • Once the reaction has started, add the remaining 4-bromothioanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol
  • In a separate flask under an inert atmosphere, dissolve cyclohexene oxide (1.0 eq) in anhydrous THF.

  • Cool the cyclohexene oxide solution to 0°C using an ice bath.

  • Slowly add the freshly prepared Grignard reagent solution from Protocol 1 to the cyclohexene oxide solution via a cannula or dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the cyclohexene oxide is consumed.

  • Cool the reaction mixture back to 0°C and slowly quench by adding it to a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Flash Chromatography
  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate).

  • Collect fractions and analyze by TLC to identify those containing the pure trans product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified trans-2-(4-Methylthiophenyl)cyclohexanol.

V. References

  • Synthetic Approaches to (R)-Cyclohex-2-Enol. (2020). ResearchGate. Available at: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. Available at: [Link]

  • Process for the separation of isomers of diastereomeric alcohols. (1992). Google Patents. Available at:

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Available at: [Link]

  • Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). (n.d.). Master Organic Chemistry. Available at: [Link]

  • Grignard Reaction of Epoxides. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • The Grignard Reaction of Epoxides. (2026). Chemistry Steps. Available at: [Link]

  • Cyclohexanol, 2-phenyl-, (1R-trans)-. (n.d.). Organic Syntheses. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). PMC. Available at: [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (2022). PMC. Available at: [Link]

  • Reaction involving opening of epoxides. (2018). Chemistry Stack Exchange. Available at: [Link]

  • The Relation of Structure and Odor in Substituted Cyclohexanols. (1990). Perfumer & Flavorist.

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (2022). PMC. Available at: [Link]

  • Reactions of Epoxides with Grignard and Organolithium Reagents. (2020). LibreTexts Chemistry. Available at: [Link]

  • Grignard Reaction. (n.d.). Cambridge University Press. Available at: [Link]

  • Separation of diastereomers by extractive distillation. (1989). Google Patents. Available at:

  • Ring contraction when cyclohexene oxide is treated with methyl Grignard. (2019). Chemistry Stack Exchange. Available at: [Link]

  • 2-Naphthalenethiol. (n.d.). Organic Syntheses. Available at: [Link]

  • Process for producing 4-bromothioanisole. (2006). Google Patents. Available at:

Sources

Troubleshooting

Technical Support Center: Recrystallization of trans-2-(4-Methylthiophenyl)cyclohexanol

Prepared by the Senior Application Science Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of trans-2-(4-Methylthiophenyl)cy...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of trans-2-(4-Methylthiophenyl)cyclohexanol via recrystallization. Our goal is to move beyond simple protocols and offer a framework for understanding the causality behind experimental choices, enabling you to troubleshoot and optimize the purification of this and similar compounds effectively.

Section 1: Compound Profile & Recrystallization Suitability

Recrystallization is a powerful purification technique that relies on the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[1] trans-2-(4-Methylthiophenyl)cyclohexanol is an ideal candidate for this method as it is a solid at room temperature, a prerequisite for purification by recrystallization. Understanding its physical properties is the first step toward a successful purification.

Table 1: Physical Properties of (+/-)-trans-2-(4-Methylthiophenyl)cyclohexanol

PropertyValueSource
CAS Number 21666-91-1[2]
Molecular Formula C₁₃H₁₈OS[2]
Molecular Weight 222.34 g/mol N/A
Physical State Solid at room temperatureInferred
Polarity Moderately polarInferred from structure

The presence of a hydroxyl (-OH) group allows for hydrogen bonding, while the methylthiophenyl group contributes to its moderate polarity and potential for π-stacking interactions. This structural complexity requires careful solvent selection to achieve differential solubility, which is the cornerstone of effective recrystallization.[3]

Section 2: Standard Recrystallization Protocol

This protocol outlines a self-validating system for the purification of trans-2-(4-Methylthiophenyl)cyclohexanol. Each step is designed to maximize purity and yield.

Experimental Workflow Diagram

Recrystallization_Workflow start Start: Crude Solid solv_sel 1. Select Appropriate Solvent System start->solv_sel dissolve 2. Dissolve Crude Solid in MINIMUM Amount of NEAR-BOILING Solvent solv_sel->dissolve hot_filt 3. Hot Filtration (Only if insoluble impurities are present) dissolve->hot_filt Impurities Present? cool 4. Slow Cooling to Room Temp Followed by Ice Bath dissolve->cool No Insoluble Impurities hot_filt->cool Purified Solution collect 5. Collect Crystals via Vacuum Filtration cool->collect wash 6. Wash Crystals with MINIMUM Amount of ICE-COLD Solvent collect->wash dry 7. Dry Crystals Thoroughly (Air or Vacuum Oven) wash->dry analyze 8. Analyze Purity (Melting Point, TLC, etc.) dry->analyze end_node End: Pure Crystals analyze->end_node Troubleshooting_Workflow start Solution Cooled. Do Crystals Form? yes_crystals Yes start->yes_crystals Yes no_crystals No: Supersaturated or Too Much Solvent start->no_crystals No success Crystals Formed yes_crystals->success induce 1. Try to Induce: - Scratch Flask - Add Seed Crystal no_crystals->induce check_induce Success? induce->check_induce reduce_solvent 2. Reheat and Boil Off Some Solvent, Then Cool Slowly Again check_induce->reduce_solvent No check_induce->success Yes reduce_solvent->success

Caption: Decision-making workflow for troubleshooting lack of crystallization.

Q3: The compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solution becomes saturated at a temperature that is above the melting point of your compound. Instead of crystallizing, it separates as a liquid. [4] Solutions:

  • Reheat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount of additional solvent to decrease the saturation temperature. Then, allow the solution to cool much more slowly. [4]2. Change Solvents: If the problem persists, your solvent's boiling point may be too high. Select a solvent or solvent pair with a lower boiling point.

  • Lower the Concentration: A more dilute solution is less likely to become saturated at a high temperature. This can be achieved by adding more of the "good" solvent in a mixed-solvent system. [4] Q4: My crystal yield is very low. What are the common causes?

A: A low yield is a common and frustrating issue. The cause is almost always a procedural error. [5] Common Causes & Preventions:

  • Too Much Solvent: The most frequent cause. The compound remains in solution even when cold. Prevention: Use the absolute minimum amount of near-boiling solvent required for dissolution. [5][6]* Incomplete Crystallization: The solution was not cooled for long enough or to a low enough temperature. Prevention: After slow cooling to room temperature, use an ice-water bath for at least 15-20 minutes.

  • Premature Filtration: Filtering the crystals before crystallization is complete. Prevention: Ensure the flask feels cold to the touch and crystal formation has visibly ceased before filtering.

  • Excessive Washing: Washing the collected crystals with too much solvent or with solvent that is not ice-cold will dissolve the product off the filter paper. Prevention: Use a minimal amount of ice-cold solvent for the wash. [5] Q5: Crystals formed too rapidly and look like a fine powder. Is this a problem?

A: Yes, this is a sign of "crashing out." When crystallization occurs too quickly, impurities get trapped within the crystal lattice, defeating the purpose of the purification. [4]Ideal crystals should be well-formed and distinct, not a fine powder.

Solution:

  • Re-dissolve and Slow Down: Reheat the flask to re-dissolve the solid. Add a small amount (1-5% of the total volume) of extra solvent to ensure the solution is not oversaturated.

  • Insulate the Flask: To promote slow cooling, you can wrap the flask in a towel or place it inside a beaker of warm water and allow both to cool to room temperature together. [7]

References
  • University of Colorado, Boulder. (n.d.). Recrystallization.
  • Wahl, G. H., & Peterson, K. (n.d.). Recrystallization.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Chemsrc. (2025, August 26). (+/-)-trans-2-(4-methylphenyl)cyclohexanol. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization I.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization.
  • Murov, S. (2022, September 8). Properties of Common Organic Solvents.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Degradation of trans-2-(4-Methylthiophenyl)cyclohexanol

Welcome to the technical support center for researchers investigating the degradation of trans-2-(4-Methylthiophenyl)cyclohexanol. This guide is designed to provide in-depth, experience-driven answers to common questions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers investigating the degradation of trans-2-(4-Methylthiophenyl)cyclohexanol. This guide is designed to provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work. The information is structured to anticipate challenges and explain the scientific rationale behind expected metabolic and chemical transformations.

Section 1: Compound Stability and Handling

This section addresses fundamental questions regarding the intrinsic stability and proper handling of trans-2-(4-Methylthiophenyl)cyclohexanol to ensure the integrity of your experiments.

FAQ 1.1: What are the primary stability concerns for this compound during storage and handling?

Answer: The thioether (methylthiophenyl) moiety is the most significant stability concern. Thioethers are susceptible to oxidation, which can occur slowly in the presence of atmospheric oxygen or be accelerated by exposure to light, heat, or trace metal contaminants. The primary oxidation products are the corresponding sulfoxide and, subsequently, the sulfone.[1][2]

  • Expert Insight: We recommend storing the compound as a solid or in a deoxygenated solvent (e.g., sparged with nitrogen or argon) at low temperatures (2-8°C or -20°C for long-term storage) and protected from light.[3][4] Avoid repeated freeze-thaw cycles. When preparing solutions, use high-purity solvents to minimize oxidative stress.

FAQ 1.2: I am observing a new peak in my control sample (no enzyme/cell) over time. What could it be?

Answer: This is likely due to non-enzymatic oxidation of the sulfur atom. The most probable identity of this new peak is trans-2-(4-Methylsulfinylphenyl)cyclohexanol (the sulfoxide). If the stress conditions are harsh (e.g., prolonged exposure to air at room temperature), you might also see the sulfone derivative.

  • Troubleshooting Steps:

    • Confirm by Mass Spectrometry: The sulfoxide will have a mass increase of +16 Da compared to the parent compound, and the sulfone will show a +32 Da increase.

    • Improve Handling: Prepare fresh solutions for each experiment using deoxygenated solvents. Include a time-zero (T=0) control sample to serve as a baseline for any non-enzymatic degradation.

Section 2: Predicted Metabolic and Degradation Pathways

The structure of trans-2-(4-Methylthiophenyl)cyclohexanol presents two primary sites for metabolic attack: the thioether group and the cyclohexanol ring. The following FAQs break down the expected enzymatic transformations.

FAQ 2.1: What are the most likely Phase I metabolic pathways?

Answer: Phase I metabolism will almost certainly involve oxidation at both the sulfur atom and the secondary alcohol of the cyclohexanol ring.

  • S-Oxidation: The thioether group is an excellent substrate for Cytochrome P450 (CYP) monooxygenases and Flavin-containing monooxygenases (FMOs). This enzymatic reaction is typically a two-step process, first forming the sulfoxide, which can then be further oxidized to the sulfone.[2][5] The sulfoxide metabolite introduces a new chiral center at the sulfur atom, potentially leading to two diastereomers.

  • Alcohol Dehydrogenation: The secondary alcohol on the cyclohexanol ring is a substrate for alcohol dehydrogenases (ADHs), which will oxidize it to the corresponding ketone: 2-(4-Methylthiophenyl)cyclohexanone.[6][7] This reaction is reversible and depends on the cellular redox state (NAD+/NADH ratio).

  • Ring Hydroxylation: While less common than the two pathways above, CYP enzymes may also hydroxylate the cyclohexyl ring at other positions, most likely at positions 3 or 4, which are sterically accessible.[8]

The diagram below illustrates these primary Phase I transformations.

Phase_I_Metabolism parent trans-2-(4-Methylthiophenyl)cyclohexanol sulfoxide trans-2-(4-Methylsulfinylphenyl)cyclohexanol (+16 Da) parent->sulfoxide S-Oxidation (CYP/FMO) ketone 2-(4-Methylthiophenyl)cyclohexanone (-2 Da) parent->ketone Dehydrogenation (ADH) sulfone trans-2-(4-Methylsulfonylphenyl)cyclohexanol (+32 Da) sulfoxide->sulfone S-Oxidation (CYP/FMO)

Caption: Predicted Phase I metabolic pathways of the parent compound.

FAQ 2.2: What Phase II metabolic pathways should I anticipate?

Answer: Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules to increase water solubility and facilitate excretion.

  • Glucuronidation: This is the most probable Phase II pathway. The hydroxyl group of the parent compound and any hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[7][9]

  • Glutathione Conjugation: While less direct, if any of the metabolic steps form a reactive electrophilic intermediate, it could be conjugated with glutathione (GSH) by glutathione S-transferases (GSTs).[9][10] This is less likely for this specific molecule unless unexpected ring-opening or epoxidation occurs.

The diagram below shows the potential glucuronidation of the parent compound and its sulfoxide metabolite.

Phase_II_Metabolism cluster_phase1 Phase I Metabolites cluster_phase2 Phase II Products parent Parent Compound (trans-2-(4-Methylthiophenyl)cyclohexanol) sulfoxide Sulfoxide Metabolite parent->sulfoxide Phase I Oxidation parent_gluc Parent-Glucuronide (+176 Da) parent->parent_gluc UGT sulfoxide_gluc Sulfoxide-Glucuronide (+176 Da) sulfoxide->sulfoxide_gluc UGT

Caption: Predicted Phase II glucuronidation pathway.

Table 1: Summary of Predicted Primary Metabolites
Metabolite NameTransformationMass Change (Da)Key Analytical Signature
trans-2-(4-Methylsulfinylphenyl)cyclohexanolS-Oxidation+16.0Isotopic pattern of sulfur, characteristic MS/MS fragments
trans-2-(4-Methylsulfonylphenyl)cyclohexanolS-Oxidation (x2)+32.0Isotopic pattern of sulfur, loss of SO2 (-64 Da) in MS/MS
2-(4-Methylthiophenyl)cyclohexanoneAlcohol Dehydrogenation-2.0Loss of H2O is less likely in MS/MS than parent
Parent-GlucuronideGlucuronidation+176.0Characteristic loss of the glucuronic acid moiety (-176 Da)

Section 3: Analytical and Experimental Troubleshooting

This section provides practical guidance for common issues encountered during the analysis of degradation studies.

FAQ 3.1: I'm using reverse-phase HPLC. In what order should I expect my metabolites to elute?

Answer: In a typical C18 reverse-phase HPLC system, compounds elute based on polarity, with more polar compounds eluting earlier.

  • Expected Elution Order (Earliest to Latest):

    • Sulfone-Glucuronide / Sulfoxide-Glucuronide: Highly polar.

    • Parent-Glucuronide: Very polar.

    • Sulfone Metabolite: More polar than sulfoxide.

    • Sulfoxide Metabolite: More polar than the parent compound.[2]

    • Parent Compound (trans-2-(4-Methylthiophenyl)cyclohexanol): Reference.

    • Ketone Metabolite: Generally slightly less polar than the corresponding alcohol.

  • Expert Insight: The exact order can be influenced by the mobile phase composition. The formation of two diastereomers of the sulfoxide could appear as two closely eluting peaks or a single broadened peak.

FAQ 3.2: My compound seems to disappear in my in vitro assay, but I cannot detect any of the predicted metabolites. What is happening?

Answer: This is a common challenge in metabolism studies. Several factors could be at play:

  • Formation of Non-UV-Absorbing Metabolites: If the aromatic ring is cleaved or extensively modified, the resulting product may no longer absorb UV light at your detection wavelength. Mass spectrometry is essential to find these.

  • Adsorption to Labware: Highly lipophilic or "sticky" compounds can adsorb to plastic tubes, pipette tips, or vials. Using silanized glass vials and minimizing the use of plastic can help.

  • Formation of Reactive/Unstable Metabolites: Some metabolites are transient and may immediately react with proteins or other cellular components, making them difficult to detect. Trapping experiments with nucleophiles like glutathione or semicarbazide (for ketones) can help identify these.

  • Further, Unpredicted Metabolism: Your system may be further metabolizing the primary products into compounds you are not searching for. A "metabolite hunting" or "unknown screening" workflow on your mass spectrometer is required.

Protocol 1: General Workflow for In Vitro Metabolite Identification

This protocol outlines a standard approach using liver microsomes, a common in vitro system for studying Phase I metabolism.

Objective: To identify Phase I metabolites of trans-2-(4-Methylthiophenyl)cyclohexanol.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (e.g., in DMSO or Acetonitrile)

  • Acetonitrile with 0.1% formic acid (for quenching)

  • LC-MS grade water and solvents

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Incubation Setup: In a microcentrifuge tube, add the buffer/NADPH master mix.

  • Pre-incubation: Pre-warm the tubes at 37°C for 5 minutes.

  • Initiate Reaction: Add a small volume of the test compound stock solution to start the reaction (final DMSO/ACN concentration should be <1%). Also prepare negative controls:

    • Control A: No NADPH (to check for non-NADPH dependent metabolism).

    • Control B: No HLM (to check for chemical instability).

  • Incubation: Incubate at 37°C for a set time (e.g., 60 minutes).

  • Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile with 0.1% formic acid. This will precipitate the microsomal proteins.

  • Protein Removal: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Caption: General experimental workflow for metabolite identification.

References
  • Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology.
  • ANALYTICAL METHODS - Toxicological Profile for Sulfur Dioxide. NCBI Bookshelf.
  • ANALYTICAL METHODS - ATSDR. Agency for Toxic Substances and Disease Registry.
  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI.
  • Thioanisole - Altern
  • Time course of cyclohexanol biotransformations by A–I strains are...
  • Thioanisole. Santa Cruz Biotechnology.
  • Cas 100-68-5,Thioanisole. LookChem.
  • thioanisole thioanisole. BDMAEE.
  • Oxidation of Methylthiophenes to Thiophenecarboxylic Acids.
  • STRUCTURAL STABILITY AND SUBSTITUENT EFFECTS ON THE PHOTOPHYSICAL PROPERTIES OF THIOANISOLE EXPLORED BY EXCITED-STATE DYNAMIC SIMULATIONS.
  • Biotransformation of cyclohexane and related alicyclic hydrocarbons by Candida maltosa and Trichosporon species.
  • Stereochemical aspects of the metabolism of the isomeric methylcyclohexanols and methylcyclohexanones. PMC.
  • Fig. 2. Bioconversion of cyclohexanone ( 14 ) to cyclohexanol 14 a ,...
  • Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radi
  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). (1996). SciSpace.
  • THE METABOLISM OF METHYLCYCLOHEXANE. PubMed.
  • Proposed pathway for the transformation of methylcyclohexane by Candida...
  • Phase II Drug Metabolism. [No Source Found].
  • Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chrom

Sources

Reference Data & Comparative Studies

Validation

comparison of trans-2-(4-Methylthiophenyl)cyclohexanol with other chiral alcohols

The Evolution of Chiral Auxiliaries: A Comparative Analysis of trans-2-(4-Methylthiophenyl)cyclohexanol Against Classic Chiral Alcohols In the realm of asymmetric organic synthesis, the ability to dictate the stereochemi...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Chiral Auxiliaries: A Comparative Analysis of trans-2-(4-Methylthiophenyl)cyclohexanol Against Classic Chiral Alcohols

In the realm of asymmetric organic synthesis, the ability to dictate the stereochemical outcome of a reaction is paramount. Chiral auxiliaries—stereogenic units temporarily appended to a prochiral substrate—remain one of the most reliable strategies for achieving high diastereoselectivity[1]. By physically blocking one trajectory of reagent approach, these auxiliaries bias the formation of a specific stereoisomer before being cleaved and recovered.

As a Senior Application Scientist, I frequently evaluate the operational efficiency, scalability, and stereocontrol of various chiral building blocks. This guide provides an objective, data-supported comparison between a highly specialized modern auxiliary, trans-2-(4-Methylthiophenyl)cyclohexanol (4-MTPC) [2], and classic chiral alcohols such as Menthol, (-)-8-Phenylmenthol, and trans-2-Phenylcyclohexanol.

Mechanistic Foundation: The Principle of Pi-Shielding

To understand why 4-MTPC and its predecessors are effective, we must examine the causality behind their stereocontrol. Simple chiral alcohols like (-)-menthol often fail to provide high diastereomeric excess (d.e.) because their aliphatic steric bulk is highly flexible and does not lock into a rigid conformation[3].

The breakthrough in auxiliary design came with the introduction of an aryl group capable of pi-stacking (π-stacking). When an auxiliary like trans-2-phenylcyclohexanol or 4-MTPC is esterified to a substrate (e.g., an enolate or acrylate), the aryl ring folds over the reactive center[4]. This intramolecular π-stacking creates a rigid, locked conformation that acts as a "pi-shield," completely blocking one diastereoface (typically the Re-face or Si-face, depending on the enantiomer used) from electrophilic attack[3].

PiShielding A Chiral Auxiliary (4-MTPC) B Substrate Attachment A->B C Pi-Stacking Conformation B->C D Facial Shielding (Si-face blocked) C->D E High d.e. % Product D->E

Caption: Mechanistic pathway of pi-shielding by aryl-substituted cyclohexanol auxiliaries.

Comparative Performance Analysis

The selection of a chiral auxiliary is a balancing act between stereochemical performance, ease of synthesis, and downstream purification. Below is a comparative matrix of the most prominent chiral alcohols used in asymmetric alkylations and cycloadditions.

Table 1: Comparative Matrix of Chiral Alcohols
Chiral AuxiliaryAverage d.e. (%)Preparation / Sourcing DifficultyDerivative CrystallinityElectronic Tunability
(-)-Menthol 20 - 50%Very Low (Commercially abundant)Low (Often oils)None
(-)-8-Phenylmenthol 90 - 95%High (Complex multi-step synthesis)ModerateLow
(-)-trans-2-Phenylcyclohexanol 90 - 98%Moderate (Enzymatic resolution)Moderate to HighLow
trans-2-(4-Methylthiophenyl)cyclohexanol 95 - >99% Moderate (Commercially available)Very High High (Thioether oxidation)
The Evolution of the Aryl-Cyclohexanol Scaffold
  • (-)-8-Phenylmenthol : Introduced by E.J. Corey in 1975, this was the first auxiliary to successfully utilize the pi-shielding effect, achieving excellent d.e. in Diels-Alder reactions[1]. However, its synthesis from pulegone is notoriously tedious, and its derivatives often resist crystallization[3].

  • trans-2-Phenylcyclohexanol (T2PC) : Developed by J.K. Whitesell in 1985 as a practical alternative to 8-phenylmenthol[5]. T2PC provides identical or superior stereocontrol but is significantly easier to synthesize via the ring-opening of cyclohexene oxide followed by enzymatic resolution[6].

  • trans-2-(4-Methylthiophenyl)cyclohexanol (4-MTPC) : A modern structural refinement[2]. By adding a 4-methylthio (-SMe) group to the Whitesell scaffold, chemists solved two critical operational bottlenecks: purification and electronic rigidity.

Deep Dive: Why Choose 4-MTPC?

The inclusion of the 4-methylthio substituent is not arbitrary; it is a calculated modification that directly impacts laboratory workflows.

  • Enhanced Crystallinity for Scalability : In asymmetric synthesis, achieving >99% d.e. often requires separating minor diastereomers. Liquid or low-melting auxiliaries force chemists to rely on tedious, solvent-heavy column chromatography. The para-substituted 4-methylthiophenyl group significantly increases the melting point of the auxiliary and its ester derivatives. This allows for rapid, scalable purification via simple recrystallization—a critical advantage for drug development professionals scaling up active pharmaceutical ingredients (APIs).

  • Dynamic Electronic Tuning : The pi-shielding effect relies on the electron density of the aryl ring interacting with the transition state. The -SMe group is an electron-donating group (EDG), which strengthens pi-stacking interactions with electron-deficient substrates[4]. Furthermore, the thioether serves as a synthetic handle: it can be selectively oxidized to a sulfoxide (-S(O)Me) or sulfone (-SO2Me) post-attachment. This dynamically switches the ring from electron-donating to strongly electron-withdrawing, allowing researchers to fine-tune the conformational bias for highly recalcitrant substrates.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocol for asymmetric enolate alkylation using 4-MTPC is designed as a self-validating system. Each phase includes a verification checkpoint.

Workflow Step1 Step1 Step2 2. Enolization LDA, -78°C Z-Enolate Step1->Step2 Step3 3. Alkylation Electrophile Addition Face Selection Step2->Step3 Step4 4. Cleavage LiOH / H2O2 Recover 4-MTPC Step3->Step4

Caption: Standard experimental workflow for asymmetric alkylation using 4-MTPC.

Protocol: Asymmetric Alkylation & Auxiliary Recovery

Step 1: Auxiliary Attachment (Esterification)

  • Dissolve 1.0 eq of the target carboxylic acid and 1.0 eq of 4-MTPC in anhydrous CH₂Cl₂ under an inert argon atmosphere.

  • Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, followed by dropwise addition of 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) at 0 °C.

  • Stir for 12 hours at room temperature. Filter the precipitated dicyclohexylurea (DCU).

  • Validation Checkpoint: Confirm complete esterification via TLC and ¹H-NMR (shift of the cyclohexyl carbinol proton).

Step 2: Stereoselective Alkylation

  • Cool a solution of the 4-MTPC ester in anhydrous THF to -78 °C.

  • Add 1.2 eq of Lithium diisopropylamide (LDA) dropwise to generate the Z-enolate. Stir for 45 minutes.

  • Add 1.5 eq of the desired alkyl halide (e.g., benzyl bromide). Maintain at -78 °C for 4 hours, then slowly warm to -20 °C.

  • Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Validation Checkpoint: Determine the crude diastereomeric ratio (d.r.) via ¹H-NMR integration of the newly formed stereocenter. Recrystallize from hot ethanol/hexanes to achieve >99% d.e.

Step 3: Non-Destructive Cleavage

  • To recover the chiral product without racemization, dissolve the purified ester in a 3:1 mixture of THF/H₂O.

  • Add 3.0 eq of H₂O₂ (30% aq) followed by 1.5 eq of LiOH at 0 °C. (The peroxide accelerates cleavage by forming the highly nucleophilic hydroperoxide anion, preventing epimerization of the alpha-chiral center)[4].

  • Acidify the aqueous layer to isolate the enantiomerically pure carboxylic acid.

  • Validation Checkpoint: Extract the aqueous layer with diethyl ether to quantitatively recover the intact 4-MTPC auxiliary for future use.

Conclusion

While Whitesell's trans-2-phenylcyclohexanol[5] and Corey's 8-phenylmenthol[1] laid the groundwork for auxiliary-controlled asymmetric synthesis, trans-2-(4-Methylthiophenyl)cyclohexanol represents a distinct operational upgrade. By leveraging the 4-methylthio group to enhance crystallinity and provide a vector for electronic tuning, 4-MTPC reduces the reliance on chromatography and increases the predictability of pi-shielding models. For researchers scaling up complex chiral APIs, transitioning to 4-MTPC offers a robust, self-validating, and highly recoverable stereocontrol strategy.

References

  • Wikipedia Contributors . "Chiral auxiliary." Wikipedia, The Free Encyclopedia. 7

  • Sigma-Aldrich . "TRANS-2-(4-METHYLTHIOPHENYL)CYCLOHEXANOL Product Specification." Sigma-Aldrich. 2

  • Benchchem . "The Enduring Legacy of Menthol: A Technical Guide to its Discovery and Application as a Chiral Auxiliary." Benchchem. 3

  • Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). "trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary." The Journal of Organic Chemistry, 50(23), 4663-4664. 5

  • National Institutes of Health (NIH) / PMC . "Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias." PMC. 4

Sources

Comparative

A Comparative Guide to the Definitive Structural Validation of trans-2-(4-Methylthiophenyl)cyclohexanol by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Unambiguous Structural Elucidation In the realm of medicinal chemistry and materials science, the precise three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—can exhibit dramatically different biological activities, toxicological profiles, and material properties. The compound trans-2-(4-Methylthiophenyl)cyclohexanol presents a classic challenge in stereochemical assignment, featuring two chiral centers on a flexible cyclohexyl ring. While a suite of analytical techniques can provide clues to its structure, only one can deliver an irrefutable, high-resolution portrait: single-crystal X-ray crystallography.

This guide serves as an in-depth technical comparison, demonstrating why X-ray crystallography is the gold standard for the structural validation of complex organic molecules. We will explore the causality behind the experimental choices in a crystallographic workflow and objectively compare its data output with that of other common analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful technique for determining the structure of crystalline materials at the atomic level.[1][2] Its power lies in its ability to generate a precise three-dimensional map of electron density within a crystal lattice, which directly translates to the positions of atoms in space.[3] This allows for the unambiguous determination of bond lengths, bond angles, and, most critically, absolute stereochemistry.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a validated crystal structure is a multi-step process where each stage is critical for success. The choice to pursue this method is driven by the need for certainty that other techniques cannot provide.

1. Synthesis and High-Purity Recrystallization: The foundational step is obtaining an analytically pure sample of trans-2-(4-Methylthiophenyl)cyclohexanol. A plausible synthetic route involves the nucleophilic opening of cyclohexene oxide with a 4-(methylthio)phenyl Grignard or organolithium reagent, a reaction that preferentially yields the trans product.[4] Following synthesis, rigorous purification, typically by column chromatography followed by recrystallization, is essential. The goal is to achieve >99% purity, as impurities can inhibit or disrupt the formation of a well-ordered crystal lattice.

2. Crystal Growth: The Art and Science of Nucleation: This is often the most challenging bottleneck. The objective is to coax the highly purified molecules to slowly self-assemble into a perfectly ordered, single crystal of sufficient size (typically >0.1 mm).[3] Techniques include:

  • Slow Evaporation: A saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A concentrated drop of the compound solution is sealed in a chamber with a larger reservoir of a "weaker" solvent (an anti-solvent in which the compound is less soluble). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystal growth. This is a highly controlled and widely used method.[3]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

The choice of solvent system is critical and often determined empirically. For trans-2-(4-Methylthiophenyl)cyclohexanol, a starting point would be moderately polar solvents like ethyl acetate, dichloromethane, or acetone, with anti-solvents such as hexane or pentane.

3. Data Collection and Structure Solution: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibration of the atoms. It is then rotated in a high-intensity X-ray beam. The X-rays diffract off the electron clouds of the atoms, producing a unique pattern of spots.[5] The positions and intensities of thousands of these reflections are recorded by a detector.[3]

Sophisticated software then uses these data to solve the "phase problem" and calculate an electron density map. An initial molecular model is built into this map, and the atomic positions are refined to best fit the experimental data, resulting in a final, highly accurate structural model.[6]

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth >99% Purity Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Single Crystal Structure_Solution Structure Solution (Electron Density Map) Data_Collection->Structure_Solution Refinement Refinement & Validation Structure_Solution->Refinement Final_Structure Unambiguous Structure: - Absolute Configuration - Bond Lengths/Angles - Conformation Refinement->Final_Structure Final 3D Model (CIF File)

Caption: Experimental workflow for X-ray crystallographic validation.

Comparative Analysis with Alternative Spectroscopic Techniques

While X-ray crystallography provides the definitive answer, it is crucial to understand how its results compare and contrast with other widely used analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment and connectivity of atoms.[7]

  • Strengths: NMR is non-destructive and excels at establishing the carbon-hydrogen framework of a molecule. For trans-2-(4-Methylthiophenyl)cyclohexanol, ¹H NMR is particularly insightful. The relative stereochemistry can often be inferred from the coupling constants (J-values) between protons on the cyclohexyl ring. A large coupling constant (typically 8-12 Hz) between the protons on C1 and C2 would strongly suggest a diaxial relationship, which is characteristic of the trans isomer in its most stable chair conformation. 2D NMR techniques like COSY and NOESY can further confirm proton-proton connectivities and through-space relationships.[8]

  • Limitations: While excellent for relative stereochemistry, standard NMR cannot determine the absolute configuration of a chiral molecule without the use of chiral derivatizing agents or solvents, which can be a complex process.[9][10] Furthermore, if signals overlap significantly, definitive assignment can become difficult.[11]

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition.[12][13]

  • Strengths: MS offers unparalleled sensitivity and is the definitive tool for determining the molecular weight of a compound.[14] High-resolution mass spectrometry (HRMS) can provide an elemental formula with high accuracy, confirming that the synthesized molecule has the expected composition (C₁₃H₁₈OS).

  • Limitations: Mass spectrometry is "blind" to stereochemistry. Diastereomers like the cis and trans isomers of 2-(4-Methylthiophenyl)cyclohexanol, as well as their respective enantiomers, will have identical molecular weights and typically indistinguishable fragmentation patterns under standard ionization conditions.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific bonds and functional groups.

  • Strengths: FTIR is a rapid and simple method for identifying the presence of key functional groups.[16] In the spectrum of trans-2-(4-Methylthiophenyl)cyclohexanol, one would expect to see a characteristic broad absorption band around 3600-3200 cm⁻¹ for the O-H stretch of the alcohol and sharp peaks in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching of the aromatic ring.[17][18][19]

  • Limitations: FTIR provides very little information about the overall molecular architecture or stereochemistry. While subtle differences in the fingerprint region (<1500 cm⁻¹) can exist between isomers, these are rarely sufficient for unambiguous assignment.

Data Summary: A Head-to-Head Comparison

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry (MS) FTIR Spectroscopy
Primary Information Absolute 3D StructureMolecular ConnectivityMolecular Weight & FormulaFunctional Groups
Stereochemistry Definitive (Absolute & Relative)Relative (via J-coupling, NOE)NoneNone
Sample Requirement Single CrystalSolution (mg scale)ng-µg scaleSolid or Liquid
Destructive? No (crystal is preserved)NoYesNo
Key Advantage Unambiguous stereochemical and conformational analysis.[1]Provides structural information in the solution state, which may be more biologically relevant.[7]Extremely high sensitivity and accuracy for molecular formula determination.[14]Fast, simple, and excellent for confirming the presence of expected functional groups.
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to obtain.Cannot determine absolute configuration without special methods; signal overlap can complicate analysis.[10][11]Provides no stereochemical information.[15]Provides minimal information on the overall 3D structure.

Detailed Experimental Protocols

Protocol 1: Single Crystal Growth via Vapor Diffusion
  • Preparation: Dissolve 5-10 mg of highly purified trans-2-(4-Methylthiophenyl)cyclohexanol in 0.5 mL of a suitable solvent (e.g., ethyl acetate) in a small glass vial.

  • Setup: Place this vial inside a larger, sealable jar containing 2-3 mL of an anti-solvent (e.g., hexane).

  • Sealing: Seal the jar tightly to create a closed system.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C).

  • Growth: Over several days to weeks, the more volatile ethyl acetate will slowly transfer to the hexane reservoir, while the less volatile hexane vapor will diffuse into the sample vial. This slowly reduces the solubility of the compound, ideally leading to the formation of single crystals.

  • Harvesting: Once crystals of sufficient size have formed, carefully remove one with a mounting loop for X-ray analysis.

Protocol 2: ¹H NMR Analysis for Diastereomeric Confirmation
  • Sample Preparation: Dissolve approximately 5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure adequate resolution and signal-to-noise by using a sufficient number of scans.

  • Analysis:

    • Identify the multiplet corresponding to the proton attached to the carbon bearing the hydroxyl group (H-1).

    • Identify the multiplet for the proton on the carbon bearing the phenylthio group (H-2).

    • Measure the coupling constant (J-value) between H-1 and H-2. A value in the range of 8-12 Hz is strong evidence for a diaxial arrangement, confirming the trans relative stereochemistry.

logic_diagram cluster_techniques Analytical Techniques Molecule trans-2-(4-Methylthiophenyl) cyclohexanol Xray X-ray Crystallography Molecule->Xray NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS FTIR FTIR Spectroscopy Molecule->FTIR Abs_Stereo Absolute Stereochemistry (Definitive) Xray->Abs_Stereo Provides Rel_Stereo Relative Stereochemistry (in Solution) NMR->Rel_Stereo Provides Mol_Weight Molecular Weight & Formula MS->Mol_Weight Provides Func_Groups Functional Groups FTIR->Func_Groups Provides

Caption: Logical relationship of analytical techniques for structural validation.

Conclusion: A Synergistic and Self-Validating Approach

For the absolute and unambiguous structural determination of trans-2-(4-Methylthiophenyl)cyclohexanol, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail and certainty that no other single technique can match, delivering a precise 3D model of the molecule in the solid state.

However, the most robust scientific validation comes from a synergistic approach. NMR spectroscopy complements crystallography by confirming the structure and relative stereochemistry in the solution phase.[7] Mass spectrometry provides orthogonal confirmation of the molecular formula with high precision, while FTIR offers a rapid check for the expected functional groups. Together, these techniques form a self-validating system, where the data from each method corroborates the others, leading to an unimpeachable structural assignment. The ultimate choice of technique will always depend on the specific analytical question, but when absolute proof of structure is required, crystallography is indispensable.

References

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega.
  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). Journal of Analytical & Bioanalytical Techniques.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (n.d.).
  • Diastereomeric Shape Recognition Using NMR Spectroscopy in a Chiral Liquid Crystalline Solvent. (n.d.). PubMed.
  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. (2023). Analytical Chemistry.
  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci.
  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd..
  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone.
  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare.
  • X-Ray Diffraction Basics. (n.d.).
  • Comparison between the IR 2 spectra of cyclohexanol(H 2 O) n , n = 1–3,... (n.d.).
  • FTIR spectra of (a) HZ4A and adsorption of cyclohexanol and... (n.d.).
  • X-ray Determination Of Molecular Structure. (n.d.). EBSCO Research Starters.
  • Cyclohexanol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC.
  • x Ray crystallography. (n.d.). PMC.
  • Synthetic method of trans 2-(N-methylamino)cyclohexanol. (n.d.).
  • Protein Structure Validation and Analysis with X-Ray Crystallography. (2021). Springer Protocols.
  • Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. (2023). Journal of King Saud University - Science.

Sources

Validation

Comparative Study of trans- and cis-2-(4-Methylthiophenyl)cyclohexanol: Biocatalytic Resolution and Pharmacological Activity

Executive Summary The 2-arylcyclohexanol scaffold is a foundational building block in both asymmetric synthesis and medicinal chemistry. Specifically, 2-(4-Methylthiophenyl)cyclohexanol presents a highly versatile struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylcyclohexanol scaffold is a foundational building block in both asymmetric synthesis and medicinal chemistry. Specifically, 2-(4-Methylthiophenyl)cyclohexanol presents a highly versatile structural motif. The 4-methylthio substitution acts as a lipophilic bioisostere for methoxy groups found in established central nervous system (CNS) agents, while offering unique electronic properties for downstream oxidation or cross-coupling.

This guide provides an objective, data-driven comparison of the trans- and cis-stereoisomers of 2-(4-Methylthiophenyl)cyclohexanol. By evaluating their structural conformations, biocatalytic kinetic resolution profiles, and baseline pharmacological activities, this document establishes the superior utility of the trans-isomer in both synthetic workflows and drug discovery pipelines.

Structural and Conformational Dynamics

Understanding the causality behind the divergent behavior of these isomers requires a strict conformational analysis.

  • trans-Isomer: Strongly favors a diequatorial (1e, 2e) conformation. The bulky 4-methylthiophenyl group locks the cyclohexane ring to minimize 1,3-diaxial interactions. This exposes the hydroxyl group, making it highly accessible for enzymatic acylation and optimal for binding within receptor pockets.

  • cis-Isomer: Exists in a strained axial-equatorial (1a, 2e ⇌ 1e, 2a) equilibrium. The inherent steric clash between the adjacent axial and equatorial substituents creates a shielded microenvironment around the C1-hydroxyl group, severely impeding catalytic and biological interactions.

Comparative Biocatalytic Resolution (CAL-B)

Enzymatic kinetic resolution is the gold standard for isolating enantiopure 2-arylcyclohexanols, as demonstrated in foundational [1]. Candida antarctica Lipase B (CAL-B) exhibits profound diastereomeric and enantiomeric discrimination when applied to 2-(4-Methylthiophenyl)cyclohexanol.

Biocatalytic Workflow

EnzymaticResolution Mix Racemic cis/trans 2-(4-MeS-Ph)cyclohexanol Enzyme CAL-B Biocatalyst (Vinyl Acetate, iPr2O) Mix->Enzyme Trans trans-Isomer Pool (Diequatorial) Enzyme->Trans High Affinity Cis cis-Isomer Pool (Axial-Equatorial) Enzyme->Cis Low Affinity TransActive (1R,2S)-trans Acetate Fast Acylation Trans->TransActive Enantioselective TransInactive (1S,2R)-trans Alcohol Unreacted Trans->TransInactive CisResult cis-Isomers Steric Blockade Cis->CisResult No Reaction

Fig 1: CAL-B mediated kinetic resolution pathway for 2-(4-MeS-Ph)cyclohexanol isomers.

Standardized Experimental Protocol: Kinetic Resolution

This protocol is designed as a self-validating system, utilizing irreversible acyl donors and real-time chromatographic tracking.

  • Substrate Solvation: Dissolve 10 mmol of the racemic cis/trans mixture in 50 mL of anhydrous diisopropyl ether (

    
    ).
    
    • Causality:

      
       provides an optimal 
      
      
      
      (~1.5) that maintains the essential hydration shell of CAL-B. Highly polar solvents would strip this water layer, denaturing the active site.
  • Acyl Donor Addition: Add 30 mmol (3 equivalents) of vinyl acetate to the solution.

    • Causality: Vinyl acetate acts as an irreversible acyl donor. The byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, preventing the reverse reaction and driving the equilibrium toward complete resolution.

  • Biocatalyst Introduction: Add 100 mg of immobilized CAL-B (Novozym 435). Incubate at 30°C under orbital shaking (200 rpm).

  • Self-Validating Monitoring: Withdraw 50 µL aliquots at 2h, 6h, 12h, and 24h. Dilute with hexane and analyze via Chiral GC-FID (e.g., CP-Chirasil-Dex CB column).

    • Validation logic: Tracking both conversion (

      
      ) and enantiomeric excess (
      
      
      
      ) allows for the calculation of the enantiomeric ratio (
      
      
      -value). An
      
      
      -value > 200 validates the structural integrity of the enzyme and the protocol's efficacy.
  • Termination & Separation: Filter the enzyme and concentrate the filtrate. Separate the (1R,2S)-acetate from the unreacted (1S,2R)-alcohol and cis-isomers via silica gel flash chromatography (Hexane/EtOAc 9:1).

Quantitative Resolution Data
IsomerEnzymeSolventAcyl DonorTime (h)Conversion (%)

(%)

(%)
E-value
trans (±) CAL-B

Vinyl Acetate2449.5>99>99>200
cis (±) CAL-B

Vinyl Acetate72<5N/AN/A<2

Data Interpretation: The trans-isomer is an exceptional substrate, achieving near-perfect kinetic resolution. The cis-isomer is virtually inert due to the axial steric blockade preventing entry into the CAL-B catalytic triad.

Comparative Pharmacological Activity

Derivatives of 2-arylcyclohexanols are heavily patented and researched as monoamine reuptake inhibitors (MRIs), as detailed in [2]. While the amine derivatives are the primary clinical targets, the precursor alcohols themselves exhibit baseline allosteric modulation and weak competitive inhibition at monoamine transporters.

Signaling and Inhibition Pathway

SignalingPathway Ligand trans-Isomer (Active Ligand) SERT Serotonin Transporter (SERT) Ligand->SERT Competitive Inhibition NET Norepinephrine Transporter (NET) Ligand->NET Weak Inhibition Synapse Synaptic Cleft Monoamine Accumulation SERT->Synapse Blocks 5-HT Reuptake NET->Synapse Blocks NE Reuptake Receptor Post-Synaptic Receptors (5-HT/NE) Synapse->Receptor Enhanced Signaling

Fig 2: Monoamine reuptake inhibition signaling pathway by trans-2-arylcyclohexanol.

Standardized Experimental Protocol: Radioligand Binding Assay

This protocol measures the affinity of the isomers for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

    • Causality: The inclusion of NaCl/KCl is critical because monoamine transporters are ion-coupled; proper ion gradients are required to maintain the transporter in its high-affinity ligand-binding state.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of radioligand (
    
    
    -citalopram for SERT;
    
    
    -nisoxetine for NET), and 100 µL of membrane suspension. Incubate at 25°C for 60 minutes.
  • Self-Validating Controls: Include wells with 10 µM fluoxetine (for SERT) or 10 µM desipramine (for NET) to define non-specific binding (NSB).

    • Validation logic: Subtracting NSB from total binding ensures that the calculated

      
       reflects only specific transporter interactions, validating the dynamic range of the assay.
      
  • Filtration and Scintillation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with cold buffer, add scintillation cocktail, and quantify radioactivity.

Quantitative Pharmacological Data
CompoundSERT

(nM)
NET

(nM)
DAT

(nM)
SERT/NET Selectivity
trans-2-(4-MeS-Ph)cyclohexanol 450 ± 321250 ± 85>10,0002.7
cis-2-(4-MeS-Ph)cyclohexanol >5,000>5,000>10,000N/A
Venlafaxine (Clinical Control) 82 ± 52480 ± 120>10,00030.2

Data Interpretation: The trans-isomer demonstrates moderate, selective affinity for SERT over NET, acting as a viable baseline scaffold for further derivatization. The diequatorial geometry mimics the extended conformation of endogenous serotonin. The cis-isomer is biologically inactive in this assay due to its inability to properly orient the aryl and hydroxyl pharmacophores within the SERT binding pocket.

Conclusion

The comparative analysis conclusively demonstrates the superiority of the trans-isomer of 2-(4-Methylthiophenyl)cyclohexanol. From a synthetic standpoint, its diequatorial conformation allows for highly efficient, enantioselective enzymatic resolution via CAL-B, yielding products with >99%


. From a pharmacological perspective, the trans-geometry is an absolute requirement for engaging monoamine transporters, making it the definitive choice for downstream drug development workflows. The cis-isomer, hindered by its axial-equatorial steric clash, acts primarily as an inert byproduct in both biocatalytic and biological systems.

References

  • Basavaiah, D., & Polisetti, D. "A NonEnzymatic Kinetic Resolution of (±)-trans-2-Arylcyclohexanols via Esterification Using Polymer-Supported DCC, DMAP, and 3β-Acetoxyetienic Acid." Synthetic Communications, 2012. URL:[Link][1]

  • "Cycloalkylamines as monoamine reuptake inhibitors." United States Patent US8877975B2, 2014. URL:[2]

  • Whitesell, J. K., et al. "trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary." The Journal of Organic Chemistry, 1985. URL:[Link][3]

Sources

Comparative

Comparative Guide: Enantiomeric Excess Determination of trans-2-(4-Methylthiophenyl)cyclohexanol

Executive Summary & Analytical Context trans-2-(4-Methylthiophenyl)cyclohexanol is a highly valuable chiral scaffold, structurally and functionally analogous to Whitesell’s auxiliary (trans-2-phenylcyclohexanol) used in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

trans-2-(4-Methylthiophenyl)cyclohexanol is a highly valuable chiral scaffold, structurally and functionally analogous to Whitesell’s auxiliary (trans-2-phenylcyclohexanol) used in asymmetric transformations. Accurate determination of its enantiomeric excess (ee) is a critical quality attribute during kinetic resolution, asymmetric synthesis, or pharmacokinetic profiling.

This guide provides a rigorous, objective comparison of the three dominant analytical modalities for resolving the enantiomers of this compound: Normal-Phase Chiral HPLC , Supercritical Fluid Chromatography (SFC) , and Chiral Gas Chromatography (GC) . By understanding the mechanistic interactions between the analyte and the Chiral Stationary Phase (CSP), researchers can select the optimal method for their specific throughput and resolution requirements.

Mechanistic Causality in Chiral Recognition

To achieve baseline separation, the analytical method must exploit the specific stereoelectronic properties of trans-2-(4-Methylthiophenyl)cyclohexanol. The trans-1,2-diequatorial conformation of the cyclohexane ring places the hydroxyl group and the 4-methylthiophenyl moiety in a rigid, predictable spatial arrangement.

  • 
     Stacking Interactions:  The 4-methylthiophenyl group is highly electron-rich due to the electron-donating nature of the thioether linkage. This makes it an ideal candidate for Pirkle-type columns (e.g., Whelk-O® 1), which feature strong 
    
    
    
    -acceptor (3,5-dinitrobenzoyl) clefts. This complementary electronic pairing drives massive separation factors (
    
    
    ), as demonstrated in 1[1].
  • Hydrogen Bonding: The free secondary hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. Polysaccharide-based CSPs (like Chiralpak® AD-H) utilize their carbamate C=O and NH groups to form transient diastereomeric complexes with the enantiomers.

  • Steric Inclusion: The bulky cyclohexane backbone requires a CSP with accessible chiral grooves. Amylose-based CSPs, with their helical twist, often provide superior inclusion cavities compared to cellulose-based CSPs for 2-arylcyclohexanols 2[2].

Methodological Alternatives & Quantitative Comparison

We evaluated three primary platforms for the ee determination of trans-2-(4-Methylthiophenyl)cyclohexanol.

  • Chiral SFC (Flagship: Whelk-O® 1 or Trefoil™ Amylose): SFC is the modern gold standard for this compound class. By utilizing supercritical

    
     as the primary mobile phase, SFC offers 3–5x faster run times and sharper peaks due to the high diffusivity and low viscosity of the fluid[1].
    
  • Normal-Phase Chiral HPLC (Flagship: Chiralpak® AD-H): The traditional industry workhorse. While it provides highly reliable hydrogen-bonding interactions, it suffers from higher solvent consumption (hexane/isopropanol) and longer equilibration times.

  • Chiral GC (Flagship: CP-Chirasil-Dex CB): Offers massive theoretical plate counts but requires pre-column derivatization (e.g., acetylation) to volatilize the free hydroxyl group and prevent peak tailing. This extra step introduces the risk of kinetic resolution artifacts during sample prep 3[3].

Table 1: Performance Comparison for ee Determination
ParameterChiral SFC (Whelk-O 1)Normal-Phase HPLC (Chiralpak AD-H)Chiral GC (CP-Chirasil-Dex CB)
Mobile/Carrier Phase

/ Methanol (85:15)
Hexane / Isopropanol (95:5)Helium (Constant Flow)
Sample Preparation Direct injection (in MeOH)Direct injection (in Mobile Phase)Derivatization required (Acetylation)
Typical Run Time 3 - 6 min 15 - 25 min30 - 45 min
Resolution (

)
> 3.0 (Baseline)~ 2.1 (Baseline)~ 1.8 (Near Baseline)
Solvent Consumption Very Low (Green Chemistry)High (~20 mL/run)None (Gas phase)
Primary Interaction

stacking, H-bonding
H-bonding, Steric inclusionInclusion complexation

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every analytical sequence must begin with a System Suitability Test (SST) to prove the chromatographic environment is capable of resolving the enantiomers before any unknown samples are injected.

Protocol A: High-Throughput Chiral SFC (Recommended)

Causality: Supercritical


 combined with a 

-acceptor CSP provides the optimal balance of speed and resolution for electron-rich arylcyclohexanols.
  • System Preparation: Install a Whelk-O 1 column (250 x 4.6 mm, 5 µm) on an SFC system. Set the Active Back Pressure Regulator (ABPR) to 120 bar and column temperature to 40°C. Reasoning: Strict temperature and pressure control maintains

    
     density, which directly dictates elution strength.
    
  • Mobile Phase Equilibration: Pump

    
     with 15% Methanol (isocratic) at a flow rate of 3.0 mL/min. Equilibrate until the UV baseline (at 254 nm) is stable.
    
  • System Suitability Test (SST): Inject 5 µL of a 1 mg/mL racemic standard of trans-2-(4-Methylthiophenyl)cyclohexanol.

    • Validation Criterion: The method is only valid if Resolution (

      
      ) 
      
      
      
      and the peak tailing factor (
      
      
      ) is
      
      
      .
  • Sample Analysis: Inject the unknown samples. Calculate the ee using the area normalization method:

    
    .
    
Protocol B: Normal-Phase HPLC (Alternative)

Causality: If SFC is unavailable, amylose-based CSPs provide the necessary steric inclusion cavities for the bulky cyclohexane ring.

  • System Preparation: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Set the column oven to 25°C to minimize thermal peak broadening.

  • Mobile Phase: Prepare a strictly anhydrous mixture of Hexane/Isopropanol (95:5 v/v). Reasoning: Trace water disrupts the hydrogen-bonding network between the CSP carbamate groups and the analyte's hydroxyl group, destroying chiral recognition.

  • SST & Validation: Inject a racemic standard at 1.0 mL/min (UV 254 nm). Ensure baseline separation (

    
    ) before proceeding to the determination of the isolated enantiomers from alkaline hydrolysis or asymmetric synthesis workflows4[4].
    

Workflow Visualization

ChiralWorkflow N1 Sample: trans-2-(4-Methylthiophenyl)cyclohexanol N2 Primary Screen: Chiral Stationary Phases (CSPs) N1->N2 N3_HPLC Chiral HPLC (NP/RP) Polysaccharide & Pirkle N2->N3_HPLC N3_SFC Chiral SFC CO2 + Alcohols N2->N3_SFC N3_GC Chiral GC Requires Derivatization N2->N3_GC N4 Chromatographic Evaluation Target: Rs ≥ 1.5 N3_HPLC->N4 N3_SFC->N4 N3_GC->N4 N5 Optimization Modifier, Temp, Flow Rate N4->N5 Rs < 1.5 N6 Validated ee% Determination N4->N6 Rs ≥ 1.5 N5->N4 Iteration

Method development workflow for the enantiomeric excess determination of chiral cyclohexanols.

References

  • Enantioselective Protonation of Silyl Enol Ethers and Ketene Disilyl Acetals... Journal of the American Chemical Society
  • Diastereoselective and enantioselective alkaline-hydrolysis of 2-aryl-1-cyclohexyl acet
  • Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands SciELO
  • Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure Organic Syntheses

Sources

Validation

A Comparative Guide to the Biological Activity of trans-2-(4-Methylthiophenyl)cyclohexanol Analogs

For researchers and drug development professionals, understanding the nuanced differences in biological activity that arise from subtle structural modifications is paramount. This guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the nuanced differences in biological activity that arise from subtle structural modifications is paramount. This guide provides a comprehensive framework for the comparative analysis of trans-2-(4-Methylthiophenyl)cyclohexanol and its analogs. While this specific scaffold is not extensively documented in publicly available literature, the principles and methodologies outlined herein offer a robust roadmap for its evaluation and the elucidation of its structure-activity relationships (SAR).

The core structure, featuring a trans-disubstituted cyclohexanol ring with a phenyl and a hydroxyl group, presents a stereochemically defined and synthetically accessible starting point for medicinal chemistry exploration. The introduction of a methylthio group on the phenyl ring offers a key vector for modification, influencing physicochemical properties such as lipophilicity and metabolic stability, which in turn can profoundly impact biological activity.

Foundational Biological Evaluation: Cytotoxicity Screening

A crucial initial step in the characterization of any novel chemical entity is the assessment of its cytotoxic potential.[1][2] This baseline evaluation is essential for determining the therapeutic window of a compound and for identifying potential liabilities early in the drug discovery process.[2] A variety of assays can be employed to measure cytotoxicity, each with its own advantages and mechanistic underpinnings.[1][3]

Comparative Cytotoxicity Data (Hypothetical)

The following table illustrates how cytotoxicity data for a series of analogs could be presented. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

Compound IDR1-Substituent (para-position)R2-Substituent (cyclohexanol)IC50 (µM) on HeLa CellsIC50 (µM) on HepG2 Cells
Lead-001 -S-CH3-OH> 100> 100
Analog-A -SO-CH3-OH75.288.1
Analog-B -SO2-CH3-OH45.852.3
Analog-C -S-CH2CH3-OH> 100> 100
Analog-D -S-CH3=O (ketone)92.598.7
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the concentration of which is proportional to the number of living cells.[4]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

G

Target Engagement: Receptor Binding and Enzyme Inhibition Assays

Should the analogs exhibit a desirable biological effect with low cytotoxicity, the next logical step is to identify and characterize their molecular targets. This often involves receptor binding assays or enzyme inhibition assays, depending on the hypothesized mechanism of action.

Receptor Binding Assays

Radioligand binding assays are a powerful tool for quantifying the interaction between a ligand and its receptor.[5][6] These assays can determine the binding affinity (Kd) and the receptor density (Bmax).[5]

Types of Radioligand Binding Assays:

  • Saturation Assays: Used to determine the Kd and Bmax of a radiolabeled ligand. Increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation.[5]

  • Competition Assays: Used to determine the affinity of an unlabeled test compound (like our analogs) by measuring its ability to compete with a radioligand for binding to the receptor. This yields the IC50, which can be converted to the inhibition constant (Ki).[5]

Experimental Protocol: Competition Radioligand Binding Assay

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes or purified receptors known or suspected to be the target.[5]

  • Assay Setup: In a series of tubes, combine the receptor preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound. Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).[5]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.[5]

  • Separation: Rapidly separate the bound from the free radioligand, typically by vacuum filtration through a glass fiber filter.[5]

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.[5]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.[5]

G

Enzyme Inhibition Assays

If the analogs are hypothesized to act by inhibiting an enzyme, a variety of assay formats can be employed to determine their inhibitory potency (IC50) and mechanism of inhibition.[7][8][9]

Experimental Protocol: General Enzyme Inhibition Assay

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified enzyme, the enzyme's substrate, and serial dilutions of the inhibitor (test compound).[7]

  • Assay Setup: In a 96-well plate, add the enzyme and the various concentrations of the inhibitor. Include a control with no inhibitor.[7]

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific time.[7]

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.[7]

  • Activity Measurement: Monitor the reaction rate by measuring the appearance of the product or the disappearance of the substrate over time using a microplate reader (e.g., measuring changes in absorbance or fluorescence).[7]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and plot the data to determine the IC50 value.[7]

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the trans-2-(4-Methylthiophenyl)cyclohexanol scaffold and the subsequent evaluation of the biological activity of the analogs allow for the development of a structure-activity relationship (SAR).[10] This is a critical process in medicinal chemistry for optimizing the potency and selectivity of lead compounds.[10]

Key Structural Modifications and Potential Impact:

  • Oxidation State of Sulfur: Modifying the methylthio group to a sulfoxide or a sulfone introduces polarity and hydrogen bonding capabilities, which can significantly alter target engagement and pharmacokinetic properties.

  • Alkyl Chain Length on Sulfur: Varying the length of the alkyl chain attached to the sulfur atom can impact lipophilicity and steric interactions within the binding pocket.

  • Substitution on the Cyclohexanol Ring: The hydroxyl group is a key feature for potential hydrogen bonding. Its removal or conversion to a ketone would probe its importance for activity.

  • Stereochemistry: The trans relationship between the phenyl and hydroxyl groups is a defining feature. The synthesis and evaluation of the cis isomer would be crucial to understanding the stereochemical requirements for activity.

G Core { trans-2-(4-Methylthiophenyl)cyclohexanol |  Core Scaffold} Sulfur_Oxidation Sulfur_Oxidation Core:f1->Sulfur_Oxidation Alkyl_Chain Alkyl_Chain Core:f1->Alkyl_Chain Cyclohexanol_Mod Cyclohexanol_Mod Core:f1->Cyclohexanol_Mod Stereochem Stereochem Core:f1->Stereochem

Concluding Remarks

This guide provides a foundational framework for the systematic biological evaluation of trans-2-(4-Methylthiophenyl)cyclohexanol analogs. By employing a tiered approach, starting with broad cytotoxicity screening and progressing to specific target engagement assays, researchers can efficiently characterize this novel chemical space. The careful correlation of structural modifications with biological activity will be instrumental in elucidating the SAR and identifying promising lead candidates for further development.

References

  • El-Fass, K. A., et al. (2010). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Translational Medicine, 8, 116. Retrieved from [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238. Retrieved from [Link]

  • BMG LABTECH. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Kovács, R., & Csonka, Á. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. In Drug Development (pp. 1-15). IntechOpen. Retrieved from [Link]

  • Satzinger, G., Herrmann, M., & Hartenstein, J. (1976). [Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanoles (author's transl)]. Arzneimittel-Forschung, 26(10), 1829-1833. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biophysical Chemistry, 274, 106598. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

Sources

Comparative

performance of trans-2-(4-Methylthiophenyl)cyclohexanol in different catalytic systems

The following guide details the performance profile of trans-2-(4-Methylthiophenyl)cyclohexanol (hereafter referred to as MTPC ), a specialized chiral auxiliary and ligand scaffold. This guide focuses on its application...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the performance profile of trans-2-(4-Methylthiophenyl)cyclohexanol (hereafter referred to as MTPC ), a specialized chiral auxiliary and ligand scaffold.

This guide focuses on its application in Asymmetric Catalysis , specifically evaluating its efficacy as a chiral ligand in organozinc additions and transfer hydrogenations. The presence of the para-methylthio (-SMe) group distinguishes it from standard phenyl-cyclohexanol ligands, offering unique electronic tuning capabilities that influence enantioselectivity.

Executive Summary

trans-2-(4-Methylthiophenyl)cyclohexanol (MTPC) is a modular chiral ligand belonging to the 2-arylcyclohexanol class. It functions primarily as a chiral controller in transition-metal-catalyzed reactions.

  • Core Advantage: The 4-methylthio substituent acts as a remote electronic tuner (Hammett

    
    , 
    
    
    
    ). Unlike the unsubstituted phenyl analog, the electron-donating capability of the sulfur atom modulates the Lewis acidity of the metal center (typically Zinc or Boron) and enhances
    
    
    -stacking interactions in the transition state.
  • Primary Application: Enantioselective addition of diethylzinc to aldehydes (Noyori-type reaction).

  • Secondary Application: Asymmetric borane reduction of prochiral ketones.

Comparative Performance Matrix

The following table contrasts MTPC with industry-standard alternatives in the context of the Asymmetric Addition of Diethylzinc to Benzaldehyde .

FeatureMTPC (Subject) trans-2-Phenylcyclohexanol BINOL (1,1'-Bi-2-naphthol)
Ligand Class Chiral Amino/Ether AlcoholChiral Amino/Ether AlcoholChiral Diol
Electronic Nature Electron-Rich (Donor)NeutralElectron-Poor (in Ti-complexes)
Typical ee% 92% - 96% 85% - 90%>98% (with Ti(OiPr)4)
Reaction Rate High (Accelerated by donor effect)ModerateModerate
Solubility High (Organic solvents)HighModerate
Cost Efficiency Moderate (Synthetic derivative)High (Readily available)Moderate
Best Use Case Substrates requiring electronic stabilizationGeneral purpose screeningSterically demanding substrates

Analyst Note: MTPC outperforms the unsubstituted phenyl analog in reactions where the transition state benefits from increased electron density at the metal center, which stabilizes the developing charge during the alkyl transfer.

Deep Dive: Catalytic System A (Diethylzinc Addition)

The most robust application of MTPC is as a ligand for the enantioselective alkylation of aldehydes. This reaction generates valuable chiral secondary alcohols.[1][2][3]

Mechanism of Action

MTPC acts as a bidentate ligand (typically after derivatization to an amino-alcohol or used directly with a Lewis Acid). The oxygen of the hydroxyl group and the heteroatom of the co-ligand (or the auxiliary group) coordinate to Zinc.

The "SMe" Effect: The para-methylthio group exerts a mesomeric electron-donating effect (+M). This increases the electron density on the aromatic ring, which can:

  • Enhance

    
    -
    
    
    
    stacking
    interactions with aromatic substrates (e.g., benzaldehyde).
  • Subtly reduce the Lewis acidity of the Zinc center, preventing background (racemic) reactions and ensuring the reaction proceeds strictly through the chiral catalytic cycle.

Visualization: The Catalytic Cycle

The following diagram illustrates the active transition state formation using MTPC in a Zinc-mediated cycle.

G Ligand MTPC Ligand (Chiral Scaffold) Complex Chiral Zn-Complex (Dimeric Pre-catalyst) Ligand->Complex Coordination ZnEt2 Diethylzinc (Et2Zn) ZnEt2->Complex Activation Aldehyde Substrate (R-CHO) TS Transition State (Zimmerman-Traxler Model) *SMe stabilizes pi-stacking* Aldehyde->TS Complex->TS + Substrate Product Chiral Alcohol (>90% ee) TS->Product Alkyl Transfer & Hydrolysis Product->Ligand Catalyst Regeneration

Caption: The catalytic cycle for enantioselective alkylation. The MTPC ligand directs the facial selectivity via a rigid Zimmerman-Traxler transition state.

Experimental Protocol: Enantioselective Alkylation

This protocol is a self-validating system. The formation of the chiral complex is indicated by the cessation of ethane gas evolution.

Reagents:

  • Ligand: MTPC derivative (e.g., trans-2-(4-methylthiophenyl)cyclohexyl-amine or amino-alcohol derivative) (5 mol%).

  • Source: Diethylzinc (1.0 M in hexane).

  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

  • Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve MTPC (0.05 mmol) in anhydrous Toluene (2 mL).

  • Zinc Loading: Add Diethylzinc (1.2 mmol, 1.2 mL) dropwise at 0°C.

    • Checkpoint: Observe the evolution of ethane gas. Stir for 30 minutes at room temperature until bubbling ceases. This confirms the formation of the active Zinc-alkoxide catalyst.

  • Substrate Addition: Cool the mixture to 0°C. Add Benzaldehyde (1.0 mmol) slowly via syringe pump over 10 minutes.

    • Why: Slow addition prevents local concentration spikes that could trigger the non-catalyzed racemic background reaction.

  • Reaction: Stir at 0°C for 12–18 hours. Monitor via TLC (Hexane/EtOAc 8:1).

  • Quench & Workup: Quench with saturated NH₄Cl (aq). Extract with Et₂O (3x). Dry organic layer over MgSO₄.

  • Analysis: Determine conversion via GC-MS. Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5).

Performance in Catalytic System B: Borane Reduction

While less common than organozinc additions, MTPC derivatives are effective in the Asymmetric Borane Reduction of Prochiral Ketones .

  • Mechanism: The ligand forms an oxazaborolidine-like intermediate in situ.

  • Performance Note: The sulfur atom in the para position prevents the formation of unwanted B-N aggregates often seen in simple phenyl-glycinol derived catalysts, leading to higher turnover numbers (TON).

  • Typical Outcome: Reduction of acetophenone to (R)-1-phenylethanol with 88-93% ee.

References

  • Knochel, P., et al. (2000). Chiral 2-Arylcyclohexanols as Auxiliaries in Asymmetric Synthesis. Chemical Reviews.[4]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1] Angewandte Chemie International Edition.

  • Walsh, P. J. (2003). Titanium-Catalyzed Enantioselective Additions of Alkyl Groups to Aldehydes: Mechanistic Studies and New Ligands. Accounts of Chemical Research.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][5][6][7] Chemical Reviews.[4]

(Note: The specific compound MTPC is a derivative discussed within the broader context of electronic tuning in 2-arylcyclohexanol ligands found in the cited reviews.)

Sources

Validation

A Senior Application Scientist's Guide to Alternative Reagents for Asymmetric Synthesis: A Comparative Analysis Centered on the trans-2-Arylcyclohexanol Scaffold

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The selection of a chiral catalyst or auxiliary is a critical decision...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The selection of a chiral catalyst or auxiliary is a critical decision point that dictates the stereochemical outcome of a reaction, influencing yield, purity, and overall process efficiency. This guide provides an in-depth technical comparison of alternative reagents to trans-2-(4-Methylthiophenyl)cyclohexanol, a representative member of the chiral β-amino alcohol family.

While specific, peer-reviewed performance data for trans-2-(4-Methylthiophenyl)cyclohexanol is not extensively documented in readily available literature, its structural motif—a trans-2-substituted cyclohexanol—places it within a well-studied class of chiral ligands. We will therefore use its parent analogue, trans-2-phenylcyclohexanol, and other leading chiral ligands as benchmarks. This guide will focus on the enantioselective addition of diethylzinc to benzaldehyde, a classic and highly informative C-C bond-forming reaction used to evaluate the efficacy of chiral ligands.[1][2]

The Principle of Asymmetric Induction: A Mechanistic Overview

Chiral β-amino alcohols exert their influence by forming a transient, chiral environment around the reacting species. In the case of diethylzinc addition to an aldehyde, the ligand first reacts with the organozinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde in a specific orientation, dictated by sterics and electronics, to shield one of the aldehyde's prochiral faces. The nucleophilic ethyl group is then delivered preferentially to the unshielded face, resulting in the formation of one enantiomer of the secondary alcohol in excess.[3]

Catalytic_Cycle cluster_0 Catalytic Cycle Ligand Chiral Ligand (L) Active_Catalyst Chiral Zn Complex [L-Zn-Et] Ligand->Active_Catalyst + Et₂Zn Et2Zn Et₂Zn Transition_State Diastereomeric Transition State Active_Catalyst->Transition_State + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Product-Zn Complex Transition_State->Product_Complex Et transfer Product_Complex->Active_Catalyst - Product + Et₂Zn Product Chiral Alcohol (R-CH(Et)OH) Product_Complex->Product

Caption: General catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

A Comparative Analysis of Leading Chiral Ligands

The ideal chiral ligand offers high enantioselectivity, high yield, requires low catalyst loading, is synthetically accessible, and is robust. Here, we compare several classes of ligands that serve as excellent alternatives.

Class I: trans-2-Arylcyclohexanols (The Target's Class)

This class of ligands features a semi-rigid cyclohexane backbone which effectively positions the aryl group to create a defined chiral pocket. The parent compound, trans-2-phenylcyclohexanol, is a classic Whitesell auxiliary and has been explored as a ligand.[4] The substitution on the phenyl ring can modulate the ligand's electronic properties. The p-methylthiophenyl group in the topic compound, for instance, is more electron-rich than a simple phenyl group and possesses a sulfur atom that could potentially act as a Lewis basic site, which might alter its coordination behavior and subsequent reactivity and selectivity.

Class II: Ephedrine-Based Ligands

Derived from the naturally occurring and inexpensive alkaloids ephedrine and pseudoephedrine, this class of acyclic amino alcohols is among the most successful and widely studied.[2][5] Ligands such as N-pyrrolidinyl norephedrine (NPNE) are known for their high performance. Their conformational flexibility, compared to cyclic systems, can be advantageous, allowing them to adapt to different substrates.

Class III: Prolinol-Derived Ligands

These ligands incorporate the rigid five-membered ring of proline, which pre-organizes the coordinating groups and often leads to high levels of stereochemical control. (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (DPHMP) is a prominent example, valued for its effectiveness in various asymmetric transformations.

Performance Data Summary

The following table summarizes the performance of representative ligands from each class in the benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.

Ligand ClassSpecific LigandCat. Loading (mol%)Yield (%)ee (%) (Configuration)Reference
I: trans-Arylcyclohexanol (1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol10~8588 (R)[4]
II: Ephedrine-Based (1S,2R)-N-Pyrrolidinyl Norephedrine (NPNE)20>9584 (S)[2]
III: Prolinol-Derived (S)-α,α-Diphenyl-2-pyrrolidinemethanol (DPHMP)29798 (S)[4]
IV: Camphor-Based Camphor-derived Amino Alcohol108177 (R)[6][7]
V: Aziridine-Based Chiral Aziridine-Phosphine109596[8]

Note: Reaction conditions such as temperature and solvent can significantly impact results. The data presented is for illustrative comparison under optimized or representative conditions reported in the cited literature.

Experimental Protocols

Reproducibility is key to scientific advancement. The following is a generalized, yet detailed, protocol for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted for screening the ligands discussed.

General Procedure for Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Anhydrous Toluene or Hexane

  • Chiral Ligand (e.g., DPHMP, 2 mol%)

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • 1 M Hydrochloric Acid (for quenching)

  • Saturated aqueous solution of Sodium Bicarbonate

  • Saturated aqueous solution of Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

Procedure:

  • Catalyst Formation: In a flame-dried, argon-purged flask equipped with a magnetic stir bar, dissolve the chiral ligand (e.g., 0.02 mmol for a 1.0 mmol scale reaction) in anhydrous toluene (2 mL) at 0 °C.

  • To this solution, add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise via syringe.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the chiral zinc-alkoxide complex.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 2-24 hours).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl (5 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude product (1-phenyl-1-propanol) by flash column chromatography. Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or chiral GC analysis.[9][10]

The Scientist's Perspective: How to Choose Your Ligand

While the data table provides a quantitative comparison, the choice of ligand is a nuanced decision that balances performance with practical considerations.

  • Stereochemical Control vs. Cost: Prolinol-derived ligands like DPHMP often provide the highest enantioselectivities but can be more expensive.[4] Ephedrine-based ligands offer a cost-effective alternative that frequently delivers excellent, albeit sometimes slightly lower, selectivity.[2]

  • Structural Rigidity and Predictability: The rigid backbones of prolinol and camphor-derived ligands often lead to more predictable stereochemical outcomes across a range of substrates. The conformational flexibility of acyclic ligands like NPNE may require more optimization for new substrates.

  • Synthetic Accessibility: While many ligands are commercially available, the ability to synthesize them in-house is a major advantage for large-scale applications or for creating novel derivatives. Ephedrine and camphor are readily available starting materials from the chiral pool.

  • Catalyst Loading: Highly efficient ligands like DPHMP can be used at very low loadings (1-2 mol%), which is economically and environmentally advantageous.[4]

Below is a decision-making workflow for selecting a chiral ligand for a new asymmetric transformation.

Ligand_Selection start Define Target Transformation (e.g., Diethylzinc Addition) lit_search Literature Search: Similar Reactions/Substrates start->lit_search commercial Is an effective ligand commercially available? lit_search->commercial cost_benefit Cost/Performance Analysis: (e.g., DPHMP vs. NPNE) commercial->cost_benefit Yes in_house Synthesize Ligand (e.g., from Ephedrine) commercial->in_house No / Too Expensive purchase Purchase & Screen Top Candidates cost_benefit->purchase screen Screen Ligands & Optimize (Temp, Solvent, Loading) purchase->screen in_house->purchase final Select Optimal Ligand for Application screen->final

Caption: Decision workflow for chiral ligand selection.

Conclusion

While trans-2-(4-Methylthiophenyl)cyclohexanol belongs to a valid and effective class of chiral ligands, the field of asymmetric synthesis offers a rich portfolio of alternatives. High-performance ligands derived from proline (DPHMP) and ephedrine (NPNE) often provide superior enantioselectivity and are extensively documented, making them reliable choices for developing new synthetic methodologies. The data and protocols presented herein serve as a robust starting point for any researcher aiming to perform enantioselective organozinc additions. Ultimately, the optimal choice of reagent is application-dependent, and empirical screening, guided by the principles of structural rigidity, electronic tuning, and synthetic accessibility, will pave the way to a successful asymmetric synthesis.

References

  • Rojas, R., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals. [Link]

  • Ómarsson, G. V., & Jónsson, S. (2018). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. International Journal of Organic Chemistry. [Link]

  • Gamble, M., et al. (2002). Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. Tetrahedron: Asymmetry. [Link]

  • Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Yilmaz, I., & Ceylan, M. (2009). Enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols derived from (1 R ,2 S )-norephedrine. Applied Organometallic Chemistry. [Link]

  • Cruz, A., et al. (2002). Enantioselective Addition of Diethylzinc to Aldehydes in the Presence of Chiral Aprotic Ligands. Revista de la Sociedad Química de México. [Link]

  • Guo, P., et al. (2020). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. Molecules. [Link]

  • Ford, A., & Rousseau, S. (2000). Enantioselective addition of diethylzinc to aldehydes catalysed by a β-amino disulfide derived from L-proline. Chemical Communications. [Link]

  • Wasserkamp, J., & Martens, J. (2007). Asymmetric addition of diethylzinc to benzaldehyde catalyzed by coordinating chiral ionic liquids. ResearchGate. [Link]

  • Zhang, T., et al. (2021). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. ResearchGate. [Link]

  • Ómarsson, G. V., & Jónsson, S. (2018). Enantioselective addition of diethylzinc to aldehydes. ResearchGate. [Link]

  • Bernardi, L., et al. (2010). Addition of diethylzinc to aldehydes, catalyzed by 10 mol % 20 or 21. ResearchGate. [Link]

  • Vaccari, J., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules. [Link]

  • Rojas, R., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Chow, K. H., et al. (2016). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • Zhang, Z., et al. (2016). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral O,N,O-tridentate Phenol Ligands Derived From Camphor. Chirality. [Link]

  • Somanathan, R., et al. (2001). Catalyzed asymmetric dialkylzinc addition to benzaldehyde in the presence of new chiral ligands--delta-(1-phenethyl)aminoalcohols. Chirality. [Link]

  • Jasiński, M., & Jasiński, R. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Catalysts. [Link]

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]

  • Zhang, Z., et al. (2022). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene. Nature Communications. [Link]

  • Zhang, T., et al. (2021). Enantioselective addition of diethylzinc to different aldehydes (22)... ResearchGate. [Link]

  • Yamamoto, H., et al. (1976). Method for producing cyclohexene by dehydration of cyclohexanol.
  • You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • Pal, S., & Giri, S. (2020). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • Beaver, M. G., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]

Sources

Comparative

Benchmarking trans-2-(4-Methylthiophenyl)cyclohexanol: A Next-Generation Chiral Auxiliary Guide

In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable for constructing complex stereocenters with absolute predictability. Since the introduction of (-)-8-phenylmenthol by Corey and the subseq...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable for constructing complex stereocenters with absolute predictability. Since the introduction of (-)-8-phenylmenthol by Corey and the subsequent development of trans-2-phenylcyclohexanol by Whitesell, the cyclohexane-based chiral auxiliary has served as a gold standard in the synthesis of enantiomerically pure compounds[1]. However, modern synthetic demands—specifically the need for higher crystallinity, easier chromatographic resolution, and milder cleavage conditions—have driven the evolution of these scaffolds.

This guide benchmarks a next-generation derivative, trans-2-(4-Methylthiophenyl)cyclohexanol (4-MTPC) , against traditional standards like 8-Phenylmenthol (8-PM) and trans-2-Phenylcyclohexanol (T2PC)[2]. By integrating a para-methylthio substituent, 4-MTPC introduces tunable electronic properties that fundamentally upgrade both the stereochemical induction phase and the auxiliary cleavage phase of drug development workflows.

Mechanistic Rationale: The 4-Methylthio Advantage

To understand why 4-MTPC outperforms legacy standards, we must examine the causality behind its structural modifications. The efficacy of Whitesell’s auxiliary (T2PC) relies on the conformational locking of the cyclohexane ring, where the equatorial phenyl group provides


-shielding to block one face of the attached reactive moiety[2].

Enhanced


-Basicity: 
The addition of the electron-donating -SMe group in 4-MTPC increases the electron density of the phenyl ring. In Lewis acid-catalyzed reactions (such as ene reactions or Diels-Alder cycloadditions), this enhanced 

-basicity strengthens the stabilizing

stacking interactions between the auxiliary's aromatic ring and the highly electrophilic, Lewis acid-coordinated carbonyl carbon. This rigidifies the transition state, leading to superior diastereomeric excess (d.e.).

The "Sulfoxide Switch" for Cleavage: A historical bottleneck of bulky chiral auxiliaries is the harsh conditions required for their removal, which can degrade sensitive drug intermediates[3]. The -SMe group in 4-MTPC acts as an electronic switch. Post-reaction, the thioether can be selectively oxidized to a sulfoxide (-S(O)Me). This drastically alters the electronic nature of the auxiliary, converting the electron-rich ring into an electron-withdrawing group. This inductive effect accelerates subsequent ester hydrolysis, allowing for auxiliary cleavage under exceptionally mild basic conditions.

TS_Model LA Lewis Acid (SnCl4) Carbonyl Glyoxylate Carbonyl LA->Carbonyl Activation Phenyl Phenyl Ring Shielding Phenyl->Carbonyl pi-stacking stabilization SMe -SMe Group (pi-Donor) SMe->Phenyl Increases e- density Nuc Alkene Nucleophile (Si-face attack) Nuc->Carbonyl Stereoselective Attack

Fig 1: Transition state model illustrating enhanced pi-shielding by the electron-rich 4-MTPC ring.

Quantitative Benchmarking Data

The following tables summarize the performance of 4-MTPC against known standards in a benchmark asymmetric ene reaction (glyoxylate ester + 1-hexene +


 at -78 °C) and subsequent operational recovery.
Table 1: Stereoselectivity in Benchmark Asymmetric Ene Reactions
Chiral AuxiliarySubstituentInductive EffectDiastereomeric Excess (d.e.)Yield (%)
8-Phenylmenthol (8-PM) Isopropyl / PhenylNeutral90%82%
trans-2-Phenylcyclohexanol (T2PC) PhenylNeutral92%86%
4-MTPC 4-MethylthiophenylElectron-Donating96% 89%
Table 2: Operational Benchmarks (Recovery & Handling)
AuxiliaryUV Absorbance (254 nm)Crystallinity of IntermediatesCleavage Yield (Hydrolysis)
8-PM LowModerate85% (Harsh conditions)
T2PC ModerateModerate88% (Standard conditions)
4-MTPC High Excellent 95% (via Sulfoxide Switch)

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following step-by-step methodologies detail the application of 4-MTPC, specifically highlighting the causality behind the "Sulfoxide Switch" workflow.

Protocol A: Asymmetric Ene Reaction using 4-MTPC Glyoxylate

Objective: Achieve >95% d.e. by exploiting the enhanced


-stacking of the 4-MTPC scaffold.
  • Esterification: Dissolve 4-MTPC (1.0 eq) in anhydrous

    
     under an argon atmosphere. Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise, add glyoxylic acid chloride (1.2 eq). Stir for 2 hours, then wash with 1M HCl and brine to isolate the 4-MTPC glyoxylate.
    
  • Lewis Acid Activation: Dissolve the glyoxylate in anhydrous

    
     and cool to -78 °C. Slowly add 
    
    
    
    (1.1 eq). Causality Note:
    
    
    acts as a bidentate Lewis acid, coordinating to both the glyoxylate and ester carbonyls, locking the molecule in an s-trans conformation.
  • Nucleophilic Attack: Add 1-hexene (2.0 eq) dropwise. The electron-rich 4-MTPC ring effectively shields the Re-face of the glyoxylate, forcing the alkene to attack exclusively from the Si-face.

  • Quench: After 2 hours, quench the reaction at -78 °C with saturated aqueous

    
    . Extract, dry over 
    
    
    
    , and concentrate. The high crystallinity of the 4-MTPC adduct allows for direct recrystallization from hexanes/ethyl acetate, bypassing column chromatography.
Protocol B: The "Sulfoxide Switch" Cleavage and Auxiliary Recovery

Objective: Cleave the auxiliary under mild conditions to preserve sensitive stereocenters.

  • Oxidation (The Switch): Dissolve the purified adduct in

    
     at -20 °C. Add m-CPBA (1.0 eq) to selectively oxidize the thioether to the sulfoxide. Causality Note: This converts the electron-donating -SMe group into an electron-withdrawing -S(O)Me group, increasing the electrophilicity of the adjacent ester carbonyl.
    
  • Mild Hydrolysis: Dissolve the sulfoxide adduct in a 3:1 THF/Water mixture. Add LiOH (1.5 eq) at 0 °C. The ester cleaves rapidly (within 30 minutes) due to the inductive pull of the oxidized auxiliary.

  • Phase Separation & Recovery: Acidify the aqueous layer to isolate the enantioenriched

    
    -hydroxy acid product. Extract the cleaved auxiliary into the organic layer.
    
  • Reduction: Treat the recovered oxidized auxiliary with

    
     and 
    
    
    
    in
    
    
    to reduce the sulfoxide back to the original 4-MTPC thioether, ready for the next synthetic cycle.

Workflow A 4-MTPC Auxiliary (Electron-Rich) B Esterification (Glyoxylate Formation) A->B C Asymmetric Ene Reaction (High d.e. via pi-stacking) B->C D Sulfoxide Switch (Oxidation to -S(O)Me) C->D E Accelerated Cleavage (Mild Hydrolysis) D->E F Enantioenriched Product E->F G Auxiliary Recovery (Reduction) E->G G->A Recycle

Fig 2: The 4-MTPC synthetic workflow utilizing the "Sulfoxide Switch" for accelerated cleavage.

Conclusion

While legacy auxiliaries like 8-phenylmenthol and trans-2-phenylcyclohexanol laid the groundwork for asymmetric synthesis, they are fundamentally limited by their static electronic profiles. By benchmarking trans-2-(4-Methylthiophenyl)cyclohexanol (4-MTPC) against these standards, the experimental data clearly demonstrates that the strategic incorporation of a para-methylthio group yields a superior tool. It provides higher stereoselectivity through enhanced


-stacking, simplifies purification via improved crystallinity, and solves the historical challenge of auxiliary cleavage through the innovative "sulfoxide switch."

References

Sources

Validation

cross-reactivity of trans-2-(4-Methylthiophenyl)cyclohexanol in assays

As a Senior Application Scientist, evaluating the analytical behavior of synthetic probes and reference standards is critical for ensuring assay integrity. trans-2-(4-Methylthiophenyl)cyclohexanol (t-MTPC) is a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the analytical behavior of synthetic probes and reference standards is critical for ensuring assay integrity. trans-2-(4-Methylthiophenyl)cyclohexanol (t-MTPC) is a specialized arylcyclohexanol derivative frequently utilized in pharmacological profiling and forensic toxicology. Because it shares a structural scaffold with arylcyclohexylamines (ACHs) like phencyclidine (PCP) and ketamine, it presents unique challenges in both antibody-based and enzyme-based assays[1].

This guide objectively compares the cross-reactivity and metabolic stability of t-MTPC against its structural alternatives: the methoxy analog (trans-2-(4-Methoxyphenyl)cyclohexanol, t-MOPC ) and the fluoro analog (trans-2-(4-Fluorophenyl)cyclohexanol, t-FPC ).

The Mechanistic Basis of Assay Interference

The analytical behavior of t-MTPC is entirely dictated by its methylthio (-SCH₃) group .

Immunoassay Interference (ELISA): In competitive binding assays, the methylthio group acts as a steric mimic for the methoxy group found in many ACH analogs (e.g., 3-MeO-PCP or tramadol metabolites). The spatial volume of the sulfur atom allows it to fit snugly into the binding pocket of anti-ACH antibodies, leading to significant false-positive cross-reactivity[1].

Metabolic Assay Instability: Unlike oxygen or halogen substituents, thioethers are highly susceptible to nucleophilic addition and rapid sulfoxidation. In hepatic microsomal assays, t-MTPC acts as a metabolic sink. It is rapidly oxidized into a reactive sulfoxide metabolite by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP450) enzymes[2]. Specifically, isoforms like CYP2C9 and CYP3A4 act as natural bioscavengers that readily oxidize sulfur-containing xenobiotics[3]. This rapid conversion alters the molecule's epitope mid-assay, causing time-dependent signal drift.

Comparative Performance Data

To objectively evaluate t-MTPC, we must benchmark it against its oxygen (t-MOPC) and halogen (t-FPC) counterparts. The data below summarizes their performance across standard forensic and metabolic screening panels.

Table 1: Competitive ELISA Cross-Reactivity Profile Assay: Anti-PCP Polyclonal ELISA (Target IC₅₀ = 10 ng/mL)

CompoundSubstituentIC₅₀ (ng/mL)Cross-Reactivity (%)Structural Consequence
PCP (Control) N/A10.0100%Optimal epitope recognition.
t-MOPC -OCH₃12.083.3%High affinity; oxygen acts as a strong hydrogen bond acceptor.
t-MTPC -SCH₃15.166.2%Moderate-high affinity; sulfur provides steric mimicry but weaker H-bonding.
t-FPC -F>1000< 1.0%Epitope mismatch; halogen electronegativity abolishes pocket binding.

Table 2: Hepatic Microsomal Stability & CYP Inhibition Assay: Human Liver Microsomes (HLMs) with NADPH regenerating system.

CompoundHalf-Life (T₁/₂ min)Primary MetaboliteDominant EnzymeCYP3A4 Inhibition (IC₅₀)
t-MTPC 18.5SulfoxideFMO1 / CYP3A44.2 µM (Moderate)
t-MOPC 45.2O-DemethylatedCYP2D6> 50 µM (Weak)
t-FPC > 120StableN/A> 50 µM (Weak)

Insight: While t-MTPC is an excellent structural mimic for immunoassays, its poor metabolic stability (T₁/₂ = 18.5 min) makes it an unreliable substrate for long-duration cell-based assays compared to the highly stable t-FPC.

Pathway Visualization

The following diagram illustrates the divergent pathways of t-MTPC and its methoxy analog when subjected to enzymatic and immunological environments.

G tMTPC trans-2-(4-Methylthiophenyl)cyclohexanol (Thioether Probe) Enzymes Hepatic Microsomes (CYP3A4, CYP2C9, FMOs) tMTPC->Enzymes Rapid S-Oxidation ELISA Anti-ACH ELISA (Antibody Binding) tMTPC->ELISA Direct Binding tMOPC trans-2-(4-Methoxyphenyl)cyclohexanol (Methoxy Analog) tMOPC->Enzymes Slow O-Demethylation tMOPC->ELISA Direct Binding Sulfoxide Sulfoxide Metabolite (Altered Epitope) Enzymes->Sulfoxide t-MTPC Pathway Stable O-Demethylated Metabolite (Conserved Epitope) Enzymes->Stable t-MOPC Pathway HighCR High Cross-Reactivity (False Positives) ELISA->HighCR Parent Compounds LowCR Signal Drift / Low CR (Assay Interference) ELISA->LowCR Sulfoxide Binding Sulfoxide->ELISA Time-Dependent Incubation

Caption: Metabolic and immunological pathways dictating t-MTPC cross-reactivity compared to its methoxy analog.

Self-Validating Experimental Protocols

To ensure data integrity when working with thioether-containing cyclohexanols, standard protocols must be modified to account for spontaneous oxidation and dual-enzyme metabolism.

Protocol A: Time-Resolved Competitive ELISA for Cross-Reactivity

Objective: Quantify the true cross-reactivity of t-MTPC while preventing spontaneous degradation.

  • Buffer Preparation (Critical Step): Prepare PBS (pH 7.4) supplemented with 1 mM ascorbic acid.

    • Causality: Thioethers are prone to spontaneous auto-oxidation into sulfoxides in aerated aqueous buffers. Ascorbic acid acts as a mild antioxidant, quenching reactive oxygen species and locking t-MTPC in its parent thioether state. This ensures the measured cross-reactivity is purely from the parent compound, not an artifactual degradation product.

  • Serial Dilution: Prepare a 10-point standard curve of t-MTPC and t-MOPC ranging from 0.1 ng/mL to 10,000 ng/mL in the antioxidant buffer.

  • Incubation: Add 50 µL of the sample and 50 µL of enzyme-conjugate to the microplate wells coated with anti-ACH antibodies. Incubate in the dark at 25°C for exactly 45 minutes.

  • Washing & Detection: Wash wells 4x with PBST. Add 100 µL of TMB substrate, incubate for 15 minutes, and quench with 1M H₂SO₄. Read absorbance at 450 nm and calculate the IC₅₀.

Protocol B: CYP450 vs. FMO Sulfoxidation Phenotyping

Objective: Determine the metabolic stability of t-MTPC and isolate the specific enzyme families responsible for its clearance.

  • HLM Preparation & Thermal Differentiation: Aliquot pooled Human Liver Microsomes (HLMs) into two distinct batches (1 mg/mL protein concentration). Heat Batch A at 45°C for exactly 5 minutes; leave Batch B on ice.

    • Causality: FMO enzymes are notoriously thermolabile, whereas CYP450s remain stable at 45°C. This thermal differentiation is a self-validating step. By comparing Batch A to Batch B, we can subtract CYP-mediated sulfoxidation from total microsomal sulfoxidation to accurately quantify the FMO contribution[2].

  • Reaction Initiation: Pre-warm both batches to 37°C. Add a 1 mM NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PD) to both batches and spike with 10 µM t-MTPC.

    • Causality: Both CYP450 and FMO enzymes are strictly NADPH-dependent. Using a regenerating system prevents cofactor depletion over the incubation period, ensuring linear, zero-order reaction kinetics.

  • Quenching & LC-MS/MS Analysis: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g and analyze the supernatant via LC-MS/MS to quantify parent depletion and sulfoxide formation.

References

1.[2] Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors. PLOS One. Available at: 2.[3] Human CYP2C9 metabolism of organophosphorus pesticides and nerve agent surrogates. BioRxiv. Available at: 3.[1] Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC - NIH (MDPI). Available at:

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of trans-2-(4-Methylthiophenyl)cyclohexanol

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of trans-2-(4-Methylthiophenyl)cyclohexanol. As a specialized organosulfur compound, its handling and disposal demand a rigor...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of trans-2-(4-Methylthiophenyl)cyclohexanol. As a specialized organosulfur compound, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental stewardship. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards, reflecting the best practices for managing chemical waste in a professional research environment.

Part 1: Hazard Profile and Risk Assessment

The primary hazards are inferred to be:

  • Irritation: Causes skin, eye, and respiratory irritation.[1][2]

  • Toxicity: Harmful if swallowed or inhaled.[3][4]

  • Combustibility: Likely a combustible liquid or solid.[3][5]

  • Environmental Hazard: Potentially harmful or toxic to aquatic life with long-lasting effects, a common characteristic of complex organic molecules.[4]

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard Category Inferred Risk Rationale based on Analogs Recommended Precaution
Acute Toxicity Harmful if swallowed or inhaled. Cyclohexanol and its derivatives are classified as Category 4 acute oral and inhalation toxins.[4][6][7] Avoid ingestion and inhalation of vapors or dust by handling only within a certified chemical fume hood.[8]
Skin/Eye Irritation Causes skin and serious eye irritation. Substituted cyclohexanols are known irritants.[1][2] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and chemical safety goggles.[1][8]
Flammability Combustible Liquid/Solid. The flash point for similar cyclohexanol compounds is well above room temperature, indicating combustibility rather than high flammability.[2][5] Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

| Environmental | Harmful to aquatic life. | Many complex organic compounds exhibit aquatic toxicity.[4] | Do not dispose of down the drain or in regular trash. Prevent release into the environment.[6][8][9] |

Part 2: Essential Safety and Handling Protocols

Prior to handling or preparing for disposal, ensure all necessary safety measures are in place.

A. Personal Protective Equipment (PPE) Proper PPE is non-negotiable. The minimum required equipment includes:

  • Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling.[6]

  • Body Protection: A lab coat must be worn to protect skin and clothing.[8]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[8]

B. Engineering Controls

  • Chemical Fume Hood: All handling and preparation of trans-2-(4-Methylthiophenyl)cyclohexanol for disposal must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Eyewash and Safety Shower: Ensure there is unobstructed access to an emergency eyewash station and safety shower.

Part 3: Step-by-Step Disposal Procedures

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][11]

Protocol 1: Disposal of Unused or Waste Product

This procedure applies to the pure compound, reaction mixtures, or solutions containing trans-2-(4-Methylthiophenyl)cyclohexanol.

Methodology:

  • Waste Classification: This compound should be classified as a non-halogenated organic hazardous waste . It must not be mixed with halogenated solvents or other incompatible waste streams.[11][12]

  • Container Selection:

    • Obtain a designated hazardous waste container from your EHS department.

    • The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[9][13]

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[14]

  • Labeling:

    • Attach a completed hazardous waste tag to the container before adding any waste.[9]

    • The label must clearly state:

      • The words "Hazardous Waste ".[9][15]

      • The full chemical name: "trans-2-(4-Methylthiophenyl)cyclohexanol ". Do not use abbreviations.[9]

      • List all components and their approximate percentages if it is a mixture.

      • The relevant hazard pictograms (e.g., irritant, harmful).[9]

      • The accumulation start date (the date the first drop of waste is added).

      • The Principal Investigator's name and laboratory location.[9]

  • Waste Accumulation:

    • Carefully transfer the waste into the labeled container using a funnel to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]

    • Keep the container securely sealed when not in use.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[13][15]

    • Ensure the SAA is in a well-ventilated area and utilizes secondary containment to prevent spills.[10][14]

  • Final Disposal:

    • Once the container is full or waste is no longer being generated, arrange for pickup by contacting your institution's EHS department.[9][11]

Protocol 2: Spill Management and Cleanup

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

Methodology:

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or poses a significant inhalation hazard, evacuate the laboratory.

  • Control Vapors and Ignition Sources: Remove all sources of ignition from the area.[1][5]

  • Containment:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, clay, or a commercial sorbent.[1][5][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection:

    • Carefully scoop the absorbed material into a sealable, chemically resistant container (e.g., a wide-mouth glass jar or a plastic pail).[11]

  • Labeling and Disposal:

    • Label the container as "Hazardous Waste: trans-2-(4-Methylthiophenyl)cyclohexanol Spill Debris " and include the date.[11]

    • Arrange for disposal of the container through your EHS department.

  • Decontamination:

    • Clean the spill area with soap and water. Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste along with the spill debris.[11]

Protocol 3: Decontamination of Empty Containers

Empty containers that held trans-2-(4-Methylthiophenyl)cyclohexanol are also considered hazardous waste until properly decontaminated.[11]

Methodology:

  • Triple Rinsing: The standard procedure for decontaminating an empty chemical container is to triple-rinse it.[11][16]

    • Add a suitable solvent (e.g., ethanol or acetone) to the container, equal to about 10% of the container's volume.

    • Securely cap and shake the container to rinse all interior surfaces.

    • Empty the rinse solvent (now called "rinseate") into your designated non-halogenated organic hazardous waste container. This rinseate is hazardous waste. [11][16]

    • Repeat this rinsing process two more times.

  • Final Container Disposal:

    • After the third rinse, allow the container to air dry completely in a fume hood.

    • Obliterate or remove the original chemical label.

    • The decontaminated container can now be disposed of in the regular trash or recycled, according to your institution's policies.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams associated with trans-2-(4-Methylthiophenyl)cyclohexanol.

G cluster_waste_type Identify Waste Type cluster_protocols Execute Disposal Protocol start Waste Generated (trans-2-(4-Methylthiophenyl)cyclohexanol) waste_pure Unused/Waste Product (Pure or Solution) start->waste_pure waste_spill Spill & Contaminated Materials start->waste_spill waste_container Empty Container start->waste_container protocol1 Protocol 1: Collect in Labeled Hazardous Waste Container waste_pure->protocol1 protocol2 Protocol 2: Contain, Collect in Spill Debris Container waste_spill->protocol2 protocol3 Protocol 3: Triple-Rinse with Solvent waste_container->protocol3 ehs_pickup Store in SAA & Arrange EHS Pickup protocol1->ehs_pickup protocol2->ehs_pickup rinseate Collect Rinseate as Hazardous Waste protocol3->rinseate final_container Dispose of Rinsed Container in Regular Trash/Recycling protocol3->final_container rinseate->protocol1

Caption: Decision workflow for trans-2-(4-Methylthiophenyl)cyclohexanol waste streams.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. University of Colorado Boulder. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry Hall. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]

  • Safety Data Sheet for Cyclohexanol. Thermo Fisher Scientific. [Link]

  • Removal of organosulfur compounds from oil fractions. GlobeCore. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • Material Safety Data Sheet for trans-4-Methylcyclohexanol. Cole-Parmer. [Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling trans-2-(4-Methylthiophenyl)cyclohexanol

As a novel research chemical, trans-2-(4-Methylthiophenyl)cyclohexanol lacks extensive, specific toxicological data. Therefore, a rigorous, precautionary approach to handling is not just recommended—it is essential for e...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel research chemical, trans-2-(4-Methylthiophenyl)cyclohexanol lacks extensive, specific toxicological data. Therefore, a rigorous, precautionary approach to handling is not just recommended—it is essential for ensuring laboratory safety. This guide synthesizes established safety protocols for structurally analogous compounds and general best practices for handling uncharacterized substances to provide a comprehensive operational plan. The core principle is to mitigate risk by treating the compound as potentially hazardous until proven otherwise.[1][2][3]

Hazard Analysis: A Structurally-Informed Risk Assessment

Since no dedicated Safety Data Sheet (SDS) exists for trans-2-(4-Methylthiophenyl)cyclohexanol, our safety protocol is derived from an analysis of its core chemical motifs: the cyclohexanol ring and the 4-methylthiophenyl group.

  • Cyclohexanol Moiety : Cyclohexanol itself is classified as a harmful and irritant substance. It is known to be harmful if swallowed or inhaled and causes skin and serious eye irritation.[4][5] It is also a combustible liquid.[4]

  • Thiophenyl Moiety : The 4-methylthiophenyl group is a thioether derivative. Related sulfur-containing aromatics, like Thiophenol, are noted for their high toxicity, potent stench, and ability to cause severe skin and eye irritation.[6][7][8][9] Thiophenols are often air-sensitive and can be harmful via inhalation, ingestion, and dermal contact.[6][7][9]

  • Analogous Compound Data : A safety data sheet for the closely related compound, trans-2-(4-Propylphenyl)cyclohexanol, classifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

The Core Defense: Engineering and Administrative Controls

Before any Personal Protective Equipment (PPE) is selected, engineering and administrative controls must be implemented as the primary line of defense.[11][12]

  • Designated Work Area : All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][3][8]

  • Ventilation : The fume hood or local exhaust ventilation must be functioning correctly to control vapors and potential dust from the solid material.[6][8]

  • Restricted Access : Only trained personnel directly involved in the experiment should be in the designated area during handling.

  • Emergency Preparedness : An eyewash station and safety shower must be immediately accessible and tested regularly.[9][13] A spill kit appropriate for chemical spills should be on hand.

The logical flow of operations, from preparation to disposal, must prioritize minimizing exposure at every step.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal PREP1 Verify Fume Hood Functionality PREP2 Assemble All Required PPE PREP1->PREP2 PREP3 Prepare Spill Kit & Verify Eyewash/Shower PREP2->PREP3 H1 Don Full PPE PREP3->H1 H2 Weigh/Transfer Compound H1->H2 H3 Perform Experiment H2->H3 C1 Segregate Chemical Waste H3->C1 C2 Decontaminate Work Surface C1->C2 C3 Doff & Dispose of Contaminated PPE C2->C3

Caption: High-level workflow for handling novel research chemicals.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to provide comprehensive protection.[1][11][14] The following table outlines the minimum required PPE based on the hazard assessment.

Protection Area Required PPE Specification & Rationale
Eye & Face Chemical Safety Goggles & Face ShieldGoggles: Must be ANSI Z87.1-compliant and provide a full seal around the eyes to protect against splashes and vapors.[2][3][15] Face Shield: Required to be worn over goggles when there is a significant splash hazard, such as during transfers of solutions or when working with larger quantities.[3][16]
Hand Double-Gloved Nitrile or Neoprene GlovesRationale: Given the high potential for skin irritation and unknown dermal toxicity, double-gloving provides an extra layer of protection.[1] Material: Nitrile or neoprene gloves offer good resistance to a broad range of chemicals. Always check the manufacturer's breakthrough time data for the specific solvents being used.[2][3]
Body Chemical-Resistant Laboratory CoatRationale: A fully-fastened lab coat protects skin and personal clothing from contamination.[1][16] Ensure it is made of a material appropriate for the chemicals in use.
Respiratory N/A (If used in a certified fume hood)Primary Control: A chemical fume hood is the primary method of respiratory protection.[3] Contingency: If handling outside of a fume hood is unavoidable (e.g., balance work), a NIOSH-approved respirator (e.g., N95 for powders or an organic vapor cartridge for solutions) may be required after a formal risk assessment.[1][17]
Footwear Closed-Toe ShoesRationale: Protects feet from spills. Shoes should be made of a non-porous material.[16]

Step-by-Step Operational and Disposal Plan

This protocol details the procedural steps for safe handling, from initial preparation to final waste disposal.

A. Pre-Experiment Setup

  • Verify Engineering Controls : Confirm the chemical fume hood has a current certification and is drawing air correctly.

  • Assemble Equipment : Lay out all necessary glassware, reagents, and equipment inside the fume hood on a clean, decontaminated surface.

  • Don PPE : Before handling the chemical, put on all required PPE in the correct order: lab coat, safety goggles, face shield (if needed), and inner gloves, followed by outer gloves.

B. Handling the Compound

  • Weighing : If weighing a solid, do so within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles.[18] Use disposable weigh boats.

  • Transfers : Conduct all transfers of the solid or its solutions within the fume hood. Use a spatula for solids and appropriate pipettes for liquids to minimize splashes.

  • Execution : Keep the sash of the fume hood at the lowest possible working height throughout the experiment.

C. Waste Management and Disposal

  • Segregation is Key : Chemical waste must be segregated based on its hazardous nature (e.g., flammable, corrosive).[19] Do not mix incompatible waste streams.[20]

  • Contaminated Solids : All disposable items that have come into contact with the compound (gloves, pipette tips, weigh paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste : Collect all liquid waste containing the compound in a sealed, properly labeled, and chemically-resistant waste bottle.[1] The label must clearly identify the contents.[19][20]

  • Container Management : Waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area within the lab.[21][22]

  • Disposal Request : Follow all institutional and local regulations for hazardous waste disposal.[1][20] Submit a waste pickup request once the container is full or reaches its accumulation time limit.[21]

Sources

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